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  • Product: 7-aminobenzo[c][1,2]oxaborol-1(3H)-ol
  • CAS: 947165-27-7

Core Science & Biosynthesis

Foundational

7-Aminobenzo[c]oxaborol-1(3H)-ol: A Comprehensive Technical Guide on Chemical Properties and Applications

Executive Summary The rapid evolution of boron-based medicinal chemistry has positioned the benzoxaborole scaffold as a cornerstone for novel therapeutics and smart materials[1]. Among its derivatives, 7-aminobenzo[c]oxa...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid evolution of boron-based medicinal chemistry has positioned the benzoxaborole scaffold as a cornerstone for novel therapeutics and smart materials[1]. Among its derivatives, 7-aminobenzo[c]oxaborol-1(3H)-ol (CAS: 947165-27-7) stands out due to its unique structural topology. By positioning a primary amine adjacent to the boron atom within a bicyclic oxaborole ring, this molecule exhibits finely tuned Lewis acidity, exceptional diol-binding capabilities at physiological pH, and potent catalytic properties. This whitepaper synthesizes the physicochemical profiling, mechanistic pathways, and field-proven experimental protocols surrounding 7-aminobenzo[c]oxaborol-1(3H)-ol, providing a rigorous framework for researchers in drug development and chemical biology.

Physicochemical Profiling

Molecular Characteristics

The defining feature of 7-aminobenzo[c]oxaborol-1(3H)-ol is the incorporation of one of the boronic oxygens into a five-membered heterocyclic ring, fused to an aniline derivative[1]. This ring strain fundamentally alters the boron atom's electron density compared to traditional acyclic phenylboronic acids.

Table 1: Quantitative Physicochemical Data

PropertyValue / Description
Chemical Name 7-amino-1,3-dihydro-2,1-benzoxaborol-1-ol
CAS Number 947165-27-7
Molecular Formula C7H8BNO2
Molecular Weight 148.96 g/mol
Base pKa (Unsubstituted) ~7.3 (Acyclic Phenylboronic Acid pKa is ~8.8)
Hybridization States Neutral (sp2, trigonal planar) ⇌ Anionic (sp3, tetrahedral)
Ionization and the Hammett Relationship

The ability of benzoxaboroles to bind target molecules depends heavily on their ionization state. The unsubstituted benzoxaborole has a pKa of ~7.3, allowing it to exist partially in its reactive anionic form at physiological pH (7.4)[2].

The introduction of the 7-amino group introduces a complex interplay of electronic effects governed by the Hammett relationship. While the amino group is electron-donating via resonance, its strong inductive electron-withdrawing effect lowers the electron density around the boron atom[2]. Furthermore, its ortho-position relative to the boron center facilitates intramolecular hydrogen bonding between the amine and the boronic hydroxyl group. This interaction stabilizes the sp3-hybridized tetrahedral boronate anion, effectively lowering the pKa and enhancing the molecule's binding affinity to cis-diols in aqueous environments[2].

Core Mechanisms & Chemical Biology

Reversible Covalent Binding with Cis-Diols

7-aminobenzo[c]oxaborol-1(3H)-ol forms reversible covalent bidentate adducts with 1,2- or 1,3-cis-diols, such as those found in saccharides (e.g., fructose) and catechols[2]. The causality behind its superior binding compared to traditional boronic acids lies in its pre-organized geometry. The five-membered oxaborole ring locks the boron atom in a conformation that minimizes the entropic penalty of binding, allowing rapid transition to the stable tetrahedral boronate ester complex[3].

Pathway A 7-Amino-Benzoxaborole (Neutral, sp2) B Boronate Anion (Anionic, sp3) A->B + OH- (pH > 7.2) C Boronate Ester (Covalent Complex) A->C + Diol B->A - OH- (Low pH) B->C + Diol C->A Hydrolysis D Cis-Diol (Sugar) D->C Binds Boron

Equilibrium states of 7-aminobenzoxaborole and its reversible covalent binding with cis-diols.

Formaldehyde Crosslink Reversal

In molecular pathology, formalin-fixed paraffin-embedded (FFPE) tissues suffer from formaldehyde-induced aminal and hemiaminal crosslinks, which mask nucleic acids and proteins. 7-aminobenzo[c]oxaborol-1(3H)-ol acts as a highly efficient bifunctional catalyst to reverse these adducts[4].

  • Mechanistic Causality: The boron atom acts as a Lewis acid, coordinating with the oxygen or nitrogen of the crosslink to increase its electrophilicity. Simultaneously, the adjacent 7-amino group acts as a localized proton shuttle or nucleophile. This synergistic "push-pull" mechanism unzips the crosslink, releasing the trapped biomolecules without requiring highly destructive thermal or acidic conditions[4].

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, prioritizing direct readouts over indirect assumptions.

Protocol 1: Determination of pKa via 11B NMR Spectroscopy

Why use 11B NMR? The boron nucleus is highly sensitive to its hybridization state. The transition from a neutral trigonal planar (sp2) geometry to an anionic tetrahedral (sp3) geometry causes a massive upfield chemical shift (from ~30 ppm to ~5 ppm). This provides a direct, self-validating readout of the ionization state without relying on secondary colorimetric indicators[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 7-aminobenzo[c]oxaborol-1(3H)-ol in a 10% D2O/H2O mixture containing 0.01 M phosphate buffer to achieve a final concentration of 16 mM[3].

  • Titration: Aliquot the solution and adjust the pH of each sample incrementally from pH 3.0 to 11.0 using 1 M HCl or 1 M NaOH. Verify pH with a calibrated micro-electrode.

  • NMR Acquisition: Record 11B NMR spectra for each pH point at 298 K. Use external Et2O·BF3 in CDCl3 as the 0 ppm reference standard[3].

  • Data Analysis: Plot the observed 11B chemical shift ( δ in ppm) against the measured pH.

  • Validation: Fit the resulting sigmoidal curve using the Boltzmann equation to extract the exact pKa value at the inflection point[3].

Protocol 2: Alizarin Red S (ARS) Competitive Binding Assay

Why use a competitive assay? Most target saccharides lack strong chromophores. ARS is a dye that acts as a fluorescent and colorimetric proxy; it changes signal intensity upon binding to boron. Displacement of ARS by the target diol causes a quantifiable signal drop, allowing precise calculation of the equilibrium constant ( Keq​ )[2].

Workflow S1 Step 1: Prepare ARS & Buffer (pH 7.4) S2 Step 2: Add 7-Aminobenzoxaborole S1->S2 S3 Step 3: Measure ARS-Boron Complex Absorbance S2->S3 S4 Step 4: Titrate Target Cis-Diol S3->S4 S5 Step 5: Monitor ARS Displacement S4->S5 S6 Step 6: Calculate Binding Constant (K_eq) S5->S6

Step-by-step workflow for the Alizarin Red S (ARS) competitive binding assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Solution A (0.144 mM ARS in 0.1 M phosphate buffer, pH 7.4) and Solution B (15 mM 7-aminobenzoxaborole in Solution A)[2].

  • Complex Formation: Mix Solutions A and B to achieve a benzoxaborole concentration gradient of 1.2–4.0 mM. Measure UV absorbance at 450–460 nm to determine the ARS-benzoxaborole binding constant ( KARS​ )[2].

  • Competitive Displacement: Introduce the target cis-diol (e.g., D-fructose) at varying concentrations (100–200 mM) into the pre-formed ARS-benzoxaborole complex[2].

  • Quantification: Monitor the decrease in absorbance as the diol displaces ARS. Calculate the diol binding constant ( Keq​ ) using competitive binding isotherms and the previously established KARS​ [2].

Applications in Advanced Materials & Therapeutics

Dynamic Covalent Chemistry in Self-Healing Hydrogels

Because the boronate ester bond is dynamically reversible, 7-amino-benzoxaborole derivatives are heavily utilized in the synthesis of smart biomaterials[5]. By conjugating the 7-amino group to a polymer backbone (such as hyaluronic acid), researchers create matrices that undergo rapid gelation when mixed with diol-rich polymers at physiological pH[3].

The causality of the "self-healing" property lies in the rapid on/off rate of the boron-diol bond. When the hydrogel is subjected to mechanical shear, the covalent bonds break to dissipate energy, but immediately reform once the stress is removed, making these materials ideal for 3D cell encapsulation and sustained, shear-thinning drug delivery systems[5].

References

  • Synthesis of Amino‐ and Hydroxymethyl Benzoxaboroles: Prominent Scaffolds for Further Functionalization Source: ResearchGate URL:[Link]

  • Catalysts for reversing formaldehyde adducts and crosslinks (Patent WO2018219997A1)
  • Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore Source: ACS Medicinal Chemistry Letters (via NIH) URL:[Link]

  • Injectable Self-Healing Hydrogels Based on Boronate Ester Formation between Hyaluronic Acid Partners Modified with Benzoxaborin Derivatives and Saccharides Source: Biomacromolecules (ACS Publications) URL:[Link]

  • Self-crosslinking smart hydrogels through direct complexation between benzoxaborole derivatives and diols from hyaluronic acid Source: ResearchGate URL:[Link]

Sources

Exploratory

The Physicochemical Architecture of 7-Aminobenzoxaborole Derivatives: A Technical Guide for Advanced Drug Design

Executive Summary The evolution of boron-containing heterocycles has fundamentally shifted the landscape of medicinal chemistry and dynamic materials. Among these, benzoxaboroles have emerged as a privileged scaffold, ci...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evolution of boron-containing heterocycles has fundamentally shifted the landscape of medicinal chemistry and dynamic materials. Among these, benzoxaboroles have emerged as a privileged scaffold, circumventing the poor solubility and oxidative instability traditionally associated with acyclic boronic acids. This whitepaper provides an in-depth physicochemical analysis of 7-aminobenzoxaborole derivatives . By dissecting their unique ionization profiles, Lewis acidity, and sp²-to-sp³ hybridization dynamics, we provide drug development professionals with the mechanistic causality required to engineer next-generation therapeutics and smart biomaterials.

Structural Causality: The Benzoxaborole Core and the sp²-to-sp³ Shift

To understand the 7-amino derivative, one must first understand the thermodynamic engine of the unsubstituted benzoxaborole core. Unlike acyclic phenylboronic acids, benzoxaboroles feature a boron atom embedded within a strained, five-membered oxaborole ring.

In aqueous physiological media, the electrophilic boron atom undergoes nucleophilic attack by water or cis-diols (such as those found in sugars or glycoproteins). This attack forces the boron center to transition from a neutral, trigonal planar (sp²) geometry to an anionic, tetrahedral (sp³) geometry.

The Causality of Strain Release: In acyclic boronic acids, this transition is thermodynamically costly. However, in benzoxaboroles, the sp²-to-sp³ shift alters the internal bond angles of the oxaborole ring, effectively releasing the inherent ring strain . This thermodynamic driving force stabilizes the conjugate Lewis base form, explaining why benzoxaboroles exhibit significantly enhanced aqueous solubility and a lower pKa compared to their acyclic counterparts ().

sp2_sp3_transition A 7-Aminobenzoxaborole (Neutral, sp², Trigonal Planar) B Nucleophilic Attack (H₂O or cis-Diol) A->B Physiological pH (7.4) C Anionic Tetrahedral Complex (sp³, Strain Relieved) B->C Dative Bond Formation C->A Reversible Equilibrium

Fig 1: Reversible sp² to sp³ hybridization shift of 7-aminobenzoxaborole upon nucleophilic attack.

Physicochemical Profiling of the 7-Amino Substitution

The introduction of an amino group at the 7-position (ortho to the boron center) fundamentally rewires the electronic and steric landscape of the molecule.

Electronic Effects and the Hammett Relationship

The ionization of the boronic acid moiety is highly sensitive to aromatic ring substitutions, strictly following a Hammett relationship. The 7-amino group acts as a strong electron-donating group (EDG) through resonance, which theoretically increases electron density at the boron center, thereby slightly reducing its Lewis acidity compared to electron-withdrawing derivatives (like 7-fluoro substitutions).

However, the ortho-positioning of the 7-amino group introduces a secondary, dominant effect: intramolecular hydrogen bonding . The amino protons can interact with the adjacent boronic hydroxyls or incoming nucleophiles. This stabilizes the tetrahedral intermediate, fine-tuning the pKa of 7-aminobenzoxaboroles to approximately 7.2–7.4. This precise alignment with physiological pH ensures that a significant fraction of the drug exists in the highly soluble, active anionic form in vivo.

Dynamic Covalent Networks and Solubility

The unique physicochemical profile of 7-aminobenzoxaboroles extends beyond small-molecule therapeutics into the realm of dynamic materials. For instance, derivatives such as 7-amino-3,3-dimethyl benzoxaborole have demonstrated unprecedented self-crosslinking properties when conjugated to hyaluronic acid. The combination of the ortho-amino substituent and a gem-dimethyl group on the oxaborole ring creates extremely slow, highly controlled dynamic covalent bonds with diols, resulting in self-healing, pH-responsive hydrogels ().

Quantitative Data Synthesis

To facilitate rational drug design, the following table synthesizes the physicochemical parameters of key boron pharmacophores, highlighting the superiority of the 7-amino substituted scaffold.

Compound ScaffoldTypical pKa RangeAqueous Solubility (pH 7.4)Diol Binding Affinity ( Ka​ )Primary Application Context
Phenylboronic Acid 8.8 - 9.0LowLowSynthetic Intermediate / Probes
Unsubstituted Benzoxaborole 7.3 - 7.8HighModerateBaseline Pharmacophore
6-Aminobenzoxaborole ~7.2HighModerate-HighEnzyme Inhibitors (e.g., Carbonic Anhydrase)
7-Amino-3,3-dimethylbenzoxaborole ~7.4Very HighExceptionally HighSmart Hydrogels / Dynamic Covalent Networks

Validated Experimental Methodologies

To ensure scientific integrity, the determination of these physicochemical traits must rely on self-validating experimental loops. Below are the definitive, step-by-step protocols for characterizing 7-aminobenzoxaborole derivatives.

experimental_workflow S1 1. Compound Preparation (7-Amino Derivative Synthesis) S2 2. Spectrophotometric Titration (pH 3.0 - 11.0 Buffers) S1->S2 S3 3. ARS Competitive Assay (Diol Binding Affinity) S1->S3 S4 4. Multinuclear NMR (¹¹B, ¹H, ¹³C Mapping) S1->S4 S5 Data Synthesis & Validation (pKa & Ka Determination) S2->S5 S3->S5 S4->S5

Fig 2: Self-validating experimental workflow for determining physicochemical properties.

Protocol A: Spectrophotometric Determination of pKa

Causality: UV-Vis spectroscopy is preferred over standard potentiometric titration because the sp²-to-sp³ transition alters the electronic conjugation of the fused aromatic system, providing a distinct, compound-specific chromophoric shift that prevents interference from buffer impurities.

  • Stock Preparation: Dissolve the 7-aminobenzoxaborole derivative to a 50 µM concentration in a standardized co-solvent system (e.g., 1% DMSO in ultra-pure water) to guarantee complete initial dissolution.

  • Buffer Equilibration: Prepare a series of 0.1 M universal buffers (e.g., Britton-Robinson) spanning pH 3.0 to 11.0. Equilibrate all solutions at exactly 25.0 ± 0.1 °C.

  • Spectral Acquisition: Record the UV-Vis absorption spectra (200–400 nm) for the compound at each pH increment.

  • Isosbestic Point Verification: Identify the isosbestic point to confirm a clean two-state equilibrium (neutral vs. anionic form) without degradation.

  • Data Regression: Plot the absorbance at the analytical wavelength ( λmax​ shift) against pH. Extract the pKa using a non-linear Henderson-Hasselbalch regression model.

Protocol B: Alizarin Red S (ARS) Competitive Binding Assay

Causality: ARS acts as a highly sensitive colorimetric cis-diol surrogate. Measuring the displacement or binding of ARS directly correlates with the Lewis acidity and steric accessibility of the boron center, validating the functional impact of the 7-amino substitution in biological environments ().

  • Reporter Complexation: Prepare a 10 µM solution of ARS in 0.1 M phosphate buffer (pH 7.4).

  • Titration: Systematically titrate the 7-aminobenzoxaborole derivative (ranging from 0 to 2 mM) into the ARS solution.

  • Monitoring: Monitor the increase in absorbance at ~460 nm, which indicates the formation of the ARS-boronate ester complex.

  • Kinetic Calculation: Calculate the association constant ( Ka​ ) using the Benesi-Hildebrand equation. A higher Ka​ validates a higher affinity for physiological diols.

Conclusion

The 7-aminobenzoxaborole scaffold represents a masterclass in physicochemical engineering. By leveraging the thermodynamic strain release of the oxaborole ring and the precise electronic/steric modulation provided by the ortho-amino substitution, researchers can achieve optimal pKa, exceptional aqueous solubility, and highly tunable diol-binding kinetics. Whether designing targeted enzyme inhibitors or dynamic self-healing hydrogels, mastering these fundamental characteristics is the key to unlocking the full therapeutic potential of boron-based chemistry.

References

  • Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore. ACS Medicinal Chemistry Letters (2012). URL:[Link]

  • Self-crosslinking smart hydrogels through direct complexation between benzoxaborole derivatives and diols from hyaluronic acid. Polymer Chemistry (2020). URL:[Link]

  • Synthesis and physicochemical evaluation of phosphorus(III) and phosphorus(V) substituted benzoxaboroles. Organic & Biomolecular Chemistry (2025). URL:[Link]

  • Injectable Self-Healing Hydrogels Based on Boronate Ester Formation between Hyaluronic Acid Partners Modified with Benzoxaborin Derivatives and Saccharides. Biomacromolecules (2019). URL:[Link]

Foundational

Engineering Novel Aminobenzoxaborole Scaffolds: A Comprehensive Guide to Synthesis, Functionalization, and Mechanistic Design

Executive Summary The benzoxaborole pharmacophore has revolutionized the landscape of boron-based therapeutics. Unlike traditional phenylboronic acids, which suffer from poor solubility and instability at physiological p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzoxaborole pharmacophore has revolutionized the landscape of boron-based therapeutics. Unlike traditional phenylboronic acids, which suffer from poor solubility and instability at physiological pH, the cyclic benzoxaborole system exhibits exceptional drug-like properties. The clinical success of FDA-approved drugs like Tavaborole (onychomycosis) and Crisaborole (atopic dermatitis) has validated this class of compounds[1].

Within this chemical space, aminobenzoxaboroles (specifically 4-, 5-, and 6-aminobenzoxaboroles) serve as highly versatile, privileged scaffolds. The primary amine provides an ideal synthetic node for late-stage diversification, enabling the rapid generation of libraries for structure-activity relationship (SAR) studies. As a Senior Application Scientist, I have designed this guide to move beyond standard synthetic recipes. Here, we will dissect the causality behind critical reaction parameters, explore the mechanistic pitfalls of organoboron synthesis (such as protodeboronation), and provide self-validating protocols for the robust generation and functionalization of aminobenzoxaborole scaffolds.

The Pharmacological Rationale of the Benzoxaborole Scaffold

The unique bioactivity of benzoxaboroles stems from the electrophilic nature of the boron atom. Featuring an empty p-orbital, the boron center acts as a potent Lewis acid. In physiological environments, it readily undergoes a reversible hybridization shift from a planar sp2 geometry to a tetrahedral sp3 geometry upon nucleophilic attack[2].

This mechanism allows benzoxaboroles to form stable, covalent adducts with biological targets. For example, in antifungal applications, the boron atom binds to the cis-diols of the terminal adenosine in tRNA, trapping the Leucyl-tRNA synthetase (LeuRS) editing site and halting protein synthesis[1]. In antibacterial applications, it reversibly binds to the catalytic serine hydroxyl group of β -lactamases.

G A Aminobenzoxaborole Pharmacophore B Target Engagement (e.g., LeuRS Editing Site) A->B C Nucleophilic Attack (cis-diols / serine -OH) B->C D sp2 to sp3 Hybridization Shift (Tetrahedral Adduct) C->D E Enzyme Inhibition & Pathogen Clearance D->E

Mechanism of action: Benzoxaborole target engagement and tetrahedral adduct formation.

De Novo Synthesis: Overcoming Protodeboronation

The synthesis of aminobenzoxaboroles typically begins with the borylation of a nitro-substituted aryl halide or aniline derivative, followed by cyclization to form the oxaborole ring. The final, and most critical, step is the reduction of the nitro group to the primary amine[3].

The Causality of Solvent Selection in Nitro-Reduction

A pervasive failure mode in organoboron chemistry is protodeboronation —the hydrolytic cleavage of the carbon-boron bond. When reducing nitrobenzoxaboroles using standard catalytic hydrogenation conditions (e.g., H2​ , Pd/C) in protic solvents like methanol, the boron moiety is highly susceptible to solvolysis. The protic solvent donates a proton that facilitates the cleavage of the C-B bond, leading to complete degradation of the scaffold[3].

To preserve the structural integrity of the benzoxaborole, the reaction microenvironment must be strictly controlled. By shifting the solvent system to an aprotic medium such as anhydrous Tetrahydrofuran (THF), the proton source is eliminated. This logical adjustment shifts the reaction trajectory entirely toward the desired nitro-to-amino reduction, yielding the aminobenzoxaborole quantitatively without scaffold erosion[3].

Table 1: Optimization of Nitrobenzoxaborole Reduction Conditions [3]

EntryReducing SystemSolventTime (h)Desired Amine Yield (%)Protodeboronation (%)
1Zn, HClMethanol (MeOH)360%40%
2 H2​ , Pd/CMethanol (MeOH)10%100%
3 H2​ , Pd/CTetrahydrofuran (THF)3100% 0%
4Fe, CaCl2​ Ethanol (EtOH)146%24%

Data demonstrates that aprotic conditions (Entry 3) are mandatory to prevent C-B bond cleavage.

G A Nitro-Substituted Aryl Halide B Pd-Catalyzed Borylation (Pinacolborane) A->B C Radical Bromination & Cyclization B->C D Nitrobenzoxaborole Intermediate C->D E Aprotic Nitro-Reduction (H2, Pd/C, THF) D->E F Aminobenzoxaborole Scaffold E->F

De novo synthetic workflow for aminobenzoxaboroles highlighting the aprotic reduction step.

Late-Stage Functionalization Strategies

Once the aminobenzoxaborole scaffold is secured, the primary amine can be functionalized to generate complex, multivalent molecules such as bis-benzoxaboroles (potent carbonic anhydrase inhibitors) or cinnamoyl-oxaborole amides (trypanocidal agents)[2],[4].

The choice of coupling chemistry directly impacts the yield and solubility of the final drug candidate. Standard amide coupling using HATU/DIEA is effective but often yields moderate recoveries due to the steric bulk of the oxaborole ring. Conversely, squarate coupling and imine formation offer highly efficient, high-yielding alternatives that expand the chemical space[2].

Table 2: Functionalization Workflows and Expected Yields [2],[4]

Reaction TypeReagents / ConditionsTarget ScaffoldExpected Yield
Amide Coupling HATU, DIEA, DMFBis-benzoxaborole amides41–46%
Squarate Coupling Dimethyl squarate, MeOHSquaramide bis-benzoxaboroles85%
Imine Formation Aldehyde, MethanolDiiminobenzoxaboroles95%
Acylation POCl3​ , CH2​Cl2​ , DMAPCinnamoyl-oxaborole amides29–46%

Validated Experimental Protocols

The following methodologies are engineered as self-validating systems. Built-in analytical checkpoints ensure that any deviation in the reaction trajectory is caught immediately.

Protocol A: Aprotic Catalytic Hydrogenation to 6-Aminobenzoxaborole

Objective: Reduce 6-nitrobenzoxaborole to 6-aminobenzoxaborole without inducing protodeboronation[3].

  • System Preparation: Flame-dry a 100 mL round-bottom flask under vacuum. Backfill with ultra-high purity Argon.

  • Reagent Loading: Add 6-nitrobenzoxaborole (1.0 equiv, 5.0 mmol) and 10% Pd/C (0.1 equiv by weight) to the flask.

  • Solvent Addition: Inject 25 mL of anhydrous, inhibitor-free THF via syringe. Causality note: Strict exclusion of protic solvents is required here to protect the C-B bond.

  • Atmosphere Exchange: Evacuate the flask and backfill with H2​ gas using a balloon. Repeat this purge cycle three times to ensure complete displacement of Argon.

  • Reaction Execution: Stir the suspension vigorously at room temperature for 3 hours.

  • Self-Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1). The nitro starting material should be completely consumed.

  • Workup: Filter the reaction mixture through a short pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 15 mL of anhydrous THF.

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Self-Validation Checkpoint 2 (NMR): Analyze the crude product via 11 B NMR. A single broad peak at ~33 ppm confirms the intact benzoxaborole ring. The absence of upfield signals (~20 ppm) confirms zero protodeboronation.

Protocol B: Amide Coupling via Acyl Chloride Intermediates

Objective: Synthesize cinnamoyl-oxaborole amides utilizing a highly reactive intermediate to overcome steric hindrance[4].

  • Activation: In a flame-dried flask under N2​ , dissolve the target carboxylic acid (e.g., cinnamic acid, 0.5 mmol) and Triethylamine ( Et3​N , 1.2 mmol) in 1.5 mL anhydrous CH2​Cl2​ . Cool to 0 °C.

  • Chlorination: Dropwise, add Phosphoryl chloride ( POCl3​ , 0.5 mmol) dissolved in 1.0 mL anhydrous CH2​Cl2​ . Stir at room temperature for 30 minutes to form the acyl chloride in situ.

  • Coupling: Prepare a solution of 6-aminobenzoxaborole (0.6 mmol) and DMAP (0.15 mmol) in 0.5 mL anhydrous CH2​Cl2​ . Add this dropwise to the activated acid mixture.

  • Propagation: Stir the reaction overnight at room temperature.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ , extract with EtOAc (3 x 10 mL), dry the organic layer over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Self-Validation Checkpoint (NMR/HRMS): Purify via flash chromatography. Confirm product identity via 1 H NMR: Look for the distinct exchangeable B-OH proton signal at δ ~10.28 ppm and the amide -NH signal at δ ~9.25 ppm[4].

Sources

Exploratory

Decoding the Oxaborole tRNA-Trapping (OBORT) Mechanism: A Technical Whitepaper on Aminobenzoxaboroles

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Molecular Pharmacology & Antimicrobial Therapeutics Executive Summary Aminobenzoxaboroles represent a paradigm shift in ant...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Molecular Pharmacology & Antimicrobial Therapeutics

Executive Summary

Aminobenzoxaboroles represent a paradigm shift in antimicrobial and antifungal drug design. Unlike traditional antibiotics that target the bacterial ribosome or cell wall synthesis, these boron-containing small molecules exploit a highly specific vulnerability in the translational machinery: the editing domain of aminoacyl-tRNA synthetases (aaRS)[1]. By leveraging the unique Lewis acid properties of boron, aminobenzoxaboroles trap transfer RNA (tRNA) in a non-productive state, effectively halting protein synthesis. This whitepaper deconstructs the structural dynamics, quantitative kinetics, and the self-validating experimental methodologies required to characterize this class of compounds.

The Biochemical Paradigm: Boron as a Pharmacophore

Historically, boron was underutilized in medicinal chemistry due to concerns over off-target toxicity. However, the benzoxaborole scaffold has proven to be exceptionally safe and highly tunable. The core mechanism relies on the boron atom's empty p-orbital, which acts as a potent Lewis acid[2]. In aqueous physiological environments, this electrophilic center readily undergoes reversible nucleophilic attack by oxygen-containing nucleophiles, most notably the cis-diols found on ribose sugars[1].

This dynamic covalent bonding is the fundamental chemical driver that allows aminobenzoxaboroles to achieve target residence times that far exceed those of traditional non-covalent inhibitors.

The OBORT Mechanism: Structural Dynamics of tRNA Trapping

Leucyl-tRNA synthetase (LeuRS) is a bifunctional enzyme responsible for ensuring translational fidelity. It charges tRNALeu with leucine at its synthetic active site and hydrolyzes mistakenly charged tRNAs (e.g., isoleucyl- tRNALeu ) at its spatially distinct editing site (the CP1 domain)[3].

Aminobenzoxaboroles, such as epetraborole and tavaborole, do not compete with leucine or ATP at the synthetic site. Instead, they operate via the Oxaborole tRNA-Trapping (OBORT) mechanism[2][4]:

  • Adduct Formation: The boron atom forms a covalent, tetrahedral adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine (A76) of an uncharged tRNALeu molecule[4].

  • High-Affinity Trapping: This newly formed tRNALeu -benzoxaborole adduct acts as a transition-state analog. It binds with extraordinary affinity to the LeuRS editing site[5].

  • Translational Arrest: By physically anchoring the 3'-end of the tRNA in the editing domain, the enzyme is locked in an inactive conformation. The tRNA cannot cycle back to the synthetic site to be charged, rapidly depleting the cellular pool of leucyl- tRNALeu and terminating protein synthesis[4].

OBORT_Mechanism Drug Aminobenzoxaborole (Lewis Acid Boron) Adduct Covalent Tetrahedral Adduct (tRNA-Benzoxaborole) Drug->Adduct Nucleophilic attack by 2',3'-diols tRNA Uncharged tRNA^Leu (Terminal A76 cis-diols) tRNA->Adduct Trapped Trapped Enzyme-tRNA Complex (OBORT State) Adduct->Trapped High-affinity binding LeuRS LeuRS Enzyme (Editing Site / CP1 Domain) LeuRS->Trapped Arrest Protein Synthesis Arrest (Cell Death) Trapped->Arrest Prevents aminoacylation

Logical flow of the Oxaborole tRNA-Trapping (OBORT) mechanism.

Quantitative Profiling: Cross-Species Efficacy

The modular nature of the aminobenzoxaborole scaffold allows for precise tuning of species selectivity. Minor substitutions on the benzoxaborole ring drastically alter the compound's affinity for fungal, bacterial, or mycobacterial LeuRS isoforms.

Advanced kinetic studies reveal that these compounds act as slow-onset, time-dependent inhibitors. Furthermore, recent structural data indicates that highly potent derivatives like ganfeborole can also form secondary inhibitory complexes with AMP within the editing site, creating an additional "inhibitory sink" that drives sub-nanomolar efficacy[6].

Table 1: Kinetic and Pharmacodynamic Profiling of Key Aminobenzoxaboroles
CompoundTarget PathogenTarget EnzymeInhibitory Potency (IC 50​ )Clinical Application
Tavaborole (AN2690) Trichophyton rubrumFungal LeuRS~2.1 μM[3]FDA Approved (Onychomycosis)[5]
Epetraborole (AN3365) E. coli, B. pseudomalleiBacterial LeuRS~0.31 μM[2]Clinical Development[7]
Ganfeborole (GSK3036656) Mycobacterium tuberculosisMycobacterial LeuRS~1.0 nM[6]Phase 2a Clinical Trials[6]

Experimental Validation: Self-Validating Assay Architectures

As a Senior Application Scientist, I frequently observe laboratories failing to accurately calculate the IC 50​ of aminobenzoxaboroles due to a misunderstanding of their kinetic profile. Because the OBORT mechanism requires the formation of a ternary complex (Enzyme + tRNA + Inhibitor), standard rapid-quench assays will artificially underestimate compound potency.

To accurately validate this mechanism, the LeuRS Aminoacylation Inhibition Assay must be utilized with strict adherence to time-dependent pre-incubation steps[4].

Assay_Workflow Prep 1. Reagent Prep (Enzyme, tRNA, Drug) PreInc 2. Pre-incubation (Allow slow-onset binding) Prep->PreInc React 3. Reaction Initiation (ATP + 14C-Leucine) PreInc->React Quench 4. TCA Quenching (Precipitate tRNA) React->Quench Filter 5. Filtration & Wash (Remove free 14C) Quench->Filter Read 6. Scintillation (Determine IC50) Filter->Read

Step-by-step workflow for the LeuRS aminoacylation inhibition assay.

Step-by-Step Protocol & Causality Analysis
  • Buffer Optimization: Prepare an assay buffer containing 50 mM HEPES (pH 7.5), 20 mM KCl, 10 mM MgCl 2​ , and 4 mM DTT[4].

    • Causality: HEPES is chosen over Tris to prevent primary amines from competing with the boron center. DTT is critical to maintain the catalytic cysteine residues of LeuRS in a reduced, active state.

  • The Pre-Incubation Phase (Critical Step): Combine 20 nM recombinant LeuRS, 2 μM uncharged tRNALeu , and serial dilutions of the aminobenzoxaborole. Incubate at 30°C for 60 minutes[6].

    • Causality: Aminobenzoxaboroles are slow-onset inhibitors. Skipping this pre-incubation prevents the steady-state OBORT complex from forming, leading to falsely elevated IC 50​ readouts.

  • Reaction Initiation: Spike the mixture with 2 mM ATP and 20 μM 14 C-radiolabeled Leucine to initiate aminoacylation[4].

  • TCA Quenching: After 5 minutes, quench the reaction by adding an equal volume of cold 5% Trichloroacetic acid (TCA).

    • Causality: TCA instantly denatures the LeuRS enzyme and precipitates the macromolecular tRNA. The 14 C-leucine that was successfully attached to the tRNA precipitates with it, while unreacted 14 C-leucine remains soluble in the supernatant.

  • Filtration and Detection: Filter the quenched reaction through glass microfiber filters. Wash extensively with 5% TCA to remove background radioactivity, then quantify the retained 14 C using a liquid scintillation counter.

System Self-Validation

To ensure the integrity of the data, this protocol must operate as a self-validating system:

  • Z'-Factor Calculation: Always run a vehicle control (DMSO) for 100% activity and a no-enzyme control for background noise. A Z'-factor > 0.6 is mandatory before accepting the IC 50​ curve.

  • Orthogonal Counter-Screening: A drop in aminoacylation could theoretically result from non-specific enzyme aggregation or ATP depletion. Therefore, all hits must be counter-screened using an ATP-PPi exchange assay . True OBORT inhibitors will not inhibit the initial amino acid activation step, proving their mechanism is strictly downstream at the editing site.

Resistance Landscapes and Future Directions

While the OBORT mechanism is highly lethal to pathogens, resistance can emerge. Clinical and laboratory isolates typically develop resistance through missense mutations within the editing domain of the leuS gene (e.g., D345 or T252 mutations), which subtly alter the geometry of the active site and reduce the binding affinity of the epetraborole- tRNALeu adduct[2][4]. Additionally, in Gram-negative bacteria, upregulation of multidrug efflux pumps (such as AcrAB-TolC) can reduce intracellular drug concentrations[6].

Future drug development in the aminobenzoxaborole space is heavily focused on optimizing the lipophilicity and polar surface area of the scaffold to bypass efflux mechanisms, ensuring this potent class of therapeutics remains a cornerstone in the fight against multidrug-resistant pathogens.

References

  • Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles ACS Publications (Chemical Reviews)[Link]

  • Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA Synthetase Inhibitors National Institutes of Health (PMC)[Link]

  • Organoboron Compounds: Effective Antibacterial and Antiparasitic Agents MDPI (Molecules)[Link]

  • Selectivity of the time-dependent M. tuberculosis LeuRS inhibitor ganfeborole is driven by target vulnerability bioRxiv[Link]

  • Tavaborole NDA Review (204427Orig1s000) U.S. Food and Drug Administration (FDA)[Link]

Sources

Foundational

The SAR Landscape of 7-Aminobenzoxaboroles: A Technical Guide to Rational Design and Synthesis

Abstract: Benzoxaboroles represent a privileged, boron-containing pharmacophore that has recently transitioned from an academic curiosity to a clinically validated chemotype. While early successes like tavaborole and cri...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Benzoxaboroles represent a privileged, boron-containing pharmacophore that has recently transitioned from an academic curiosity to a clinically validated chemotype. While early successes like tavaborole and crisaborole established the viability of the core scaffold, recent advancements have highlighted the 7-substituted benzoxaborole architecture—specifically 7-aminobenzoxaboroles and their 7-propanamide derivatives—as highly potent agents in oncology and targeted delivery. This whitepaper provides an in-depth analysis of the Structure-Activity Relationship (SAR) of 7-aminobenzoxaboroles, detailing the mechanistic causality of the boron center, advanced synthetic methodologies, and 3D-QSAR-guided optimization workflows.

Mechanistic Foundation: The Boron Advantage

The pharmacological utility of the benzoxaborole scaffold is fundamentally driven by the unique physicochemical properties of the boron atom. Unlike traditional carbon-based pharmacophores, the boron center in benzoxaboroles acts as a tunable Lewis acid.

Under physiological conditions, the boron atom exists in a dynamic equilibrium between a neutral, trigonal planar ( sp2 ) state and an anionic, tetrahedral ( sp3 ) state[1]. This structural plasticity allows the oxaborole ring to form reversible, covalent dative bonds with nucleophiles—most notably cis-diols found in sugars, glycoproteins, and the active sites of target enzymes (e.g., leucyl-tRNA synthetase)[2].

The substitution at the 7-position (ortho to the boron atom) is uniquely positioned to influence this equilibrium. Steric bulk and electronic variations at the 7-position directly modulate the pKa of the boron atom, thereby dictating its binding affinity and target residence time[1].

G N1 Trigonal Planar Benzoxaborole (Neutral, pH < 7) N2 Tetrahedral Boronate Anion (Active State, pH > 7) N1->N2 Hydroxyl Addition (OH-) N2->N1 Protonation (H+) N4 Reversible Covalent Adduct (Enzyme Inhibition / Crosslinking) N2->N4 Complexation with Diol N3 Target Diol / Nucleophile (e.g., tRNA synthetase, sugars) N3->N4 Nucleophilic Attack

Caption: Reversible covalent binding pathway of benzoxaboroles transitioning to the active tetrahedral state.

SAR Landscape of 7-Substituted Benzoxaboroles

Recent drug discovery efforts have pivoted toward 7-substituted derivatives, particularly 7-propanamide benzoxaboroles, which have demonstrated exceptional sub-micromolar to nanomolar anti-proliferative activity against ovarian cancer cell lines (e.g., SKOV3)[3].

Essentiality of the Oxaborole Core

The integrity of the boron-oxygen heterocycle is non-negotiable for biological activity. SAR studies have definitively shown that removing the oxaborole ring or replacing the boron atom with a carbon atom (forming a lactol) completely abolishes anti-proliferative efficacy[4]. This confirms that the mechanism of action is covalently driven by the boron center, rather than mere spatial occupation.

Positional Sensitivity (The 7-Position Effect)

The spatial vector of the substituent is critical. When the functional group is migrated from the 7-position to the 4-, 5-, or 6-positions, the biological activity is significantly diminished[5]. The 7-position projects the functional group (e.g., an extended propanamide chain) into a specific hydrophobic/hydrogen-bonding pocket of the target, which is inaccessible from other vectors on the phenyl ring.

Quantitative SAR Data Summary

The following table summarizes the impact of structural modifications on the anti-proliferative activity against SKOV3 ovarian cancer cells, demonstrating the necessity of both the boron atom and the specific 7-position functionalization[4].

Compound IDStructural ModificationTarget / Cell LineIC₅₀ (nM)
Lead (65) Base 7-amino scaffold (Unoptimized)SKOV3> 10,000
Compound 103 7-propanamide with biphenyl substitutionSKOV333
Compound 115 7-propanamide with optimized H-bond acceptorSKOV321
Control 129 Oxaborole ring removed (Carbon analog)SKOV3> 10,000
Control 145 Boron replaced by Carbon (Lactol)SKOV3> 10,000

3D-QSAR-Guided Rational Design

To systematically map the steric and electrostatic requirements of the 7-position, researchers employ Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) modeling, specifically Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA)[6].

Causality in QSAR Modeling: Because benzoxaboroles adopt a tetrahedral anionic form under physiological conditions, standardizing the input conformation is critical. If molecules are modeled in their neutral trigonal state, the resulting electrostatic contour maps will fail to predict in vivo binding accurately. Therefore, the workflow demands physiological pH refinement prior to conformational sampling[6].

QSAR S1 7-Aminobenzoxaborole Library S2 Conformational Sampling & Physiological pH Refinement S1->S2 Structural Input S3 CoMFA / CoMSIA Modeling (Steric & Electrostatic Fields) S2->S3 3D Alignment S4 SAR Contour Map Generation S3->S4 Statistical Validation (q², r²) S5 Rational Design of Optimized 7-Substituted Analogs S4->S5 Predictive Guidance S5->S1 Iterative Synthesis

Caption: Iterative 3D-QSAR workflow utilizing CoMFA and CoMSIA to drive rational benzoxaborole design.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the synthesis of the 7-aminobenzoxaborole core and the subsequent biological evaluation.

Protocol A: Synthesis of 7-Aminobenzoxaborole via Miyaura Borylation

Historically, synthesizing 7-substituted benzoxaboroles required arduous, multi-step protection/deprotection sequences. Modern approaches leverage early-stage palladium-catalyzed Miyaura borylation to install the boron atom efficiently[7].

Reagents & Materials:

  • 2-Bromo-3-nitrobenzyl alcohol (Starting Material)

  • Bis(pinacolato)diboron (B₂pin₂)

  • Pd(dppf)Cl₂ (Catalyst)

  • Potassium acetate (KOAc)

  • Palladium on Carbon (Pd/C, 10%)

  • Anhydrous 1,4-Dioxane

Step-by-Step Methodology:

  • Borylation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 2-bromo-3-nitrobenzyl alcohol (1.0 eq) and B₂pin₂ (1.2 eq) in anhydrous 1,4-dioxane.

  • Catalysis: Add KOAc (3.0 eq) and Pd(dppf)Cl₂ (0.05 eq). Causality Note: KOAc is strictly required as a mild base to facilitate the transmetalation step without degrading the sensitive boronic ester intermediate.

  • Heating: Stir the mixture at 90°C for 12 hours. Monitor the complete consumption of the starting material via TLC (Hexane/EtOAc 3:1).

  • Cyclization: Cool to room temperature, filter through a Celite pad, and concentrate in vacuo. Treat the crude pinacol ester with aqueous HCl (2M) in THF to hydrolyze the pinacol group, triggering spontaneous intramolecular cyclization to yield 7-nitrobenzoxaborole.

  • Reduction: Dissolve the 7-nitrobenzoxaborole in methanol. Add 10% Pd/C (0.1 eq by weight) and stir under a hydrogen atmosphere (1 atm) for 4 hours.

  • Purification: Filter the catalyst through Celite and evaporate the solvent to yield the pure 7-aminobenzoxaborole core. This core can now be subjected to EDCI-mediated amide coupling to generate 7-propanamide derivatives[5].

Protocol B: In Vitro Anti-Proliferation Assay (SKOV3 Cells)

To validate the SAR of synthesized 7-propanamide benzoxaboroles, a rigorous cell viability assay must be conducted[3].

Step-by-Step Methodology:

  • Cell Culture: Culture human ovarian cancer SKOV3 cells in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Harvest cells at 80% confluence and seed them into 96-well plates at a density of 5×103 cells/well. Incubate for 24 hours to allow for cellular adhesion.

  • Compound Treatment: Prepare serial dilutions of the benzoxaborole compounds in DMSO (final DMSO concentration < 0.1% to prevent solvent toxicity). Treat the cells with concentrations ranging from 1 nM to 10 µM. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Paclitaxel).

  • Incubation: Incubate the treated plates for 72 hours.

  • Viability Measurement: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well. Incubate for an additional 2 hours.

  • Quantification: Measure the absorbance at 450 nm using a microplate reader. Calculate the IC₅₀ values using non-linear regression analysis (GraphPad Prism), ensuring the dose-response curves reach clear upper and lower asymptotes.

Conclusion

The exploration of the 7-aminobenzoxaborole scaffold represents a masterclass in rational drug design. By understanding the fundamental Lewis acid causality of the boron atom and mapping the spatial constraints of the 7-position through rigorous 3D-QSAR modeling, researchers have successfully transformed a basic antimicrobial pharmacophore into a highly potent, targeted anti-cancer agent. Future development in this space will likely focus on leveraging the 7-amino handle for the development of Boron-based PROTACs (Proteolysis Targeting Chimeras) and advanced smart-hydrogel crosslinkers.

References

  • Ji, L., Zhang, J., Zhou, H., & Zhao, Y. (2026). Discovery of New 7-Propanamide Benzoxaborole as Potent Anti-SKOV3 Agent via 3D-QSAR Models. International Journal of Molecular Sciences, 27(1), 472.[Link]

  • Zhang, J., Zhang, J., Hao, G., Xin, W., & Yang, F. (2019). Design, Synthesis, and Structure–Activity Relationship of 7-Propanamide Benzoxaboroles as Potent Anticancer Agents. Journal of Medicinal Chemistry, 62(14), 6765-6784.[Link]

  • Auzely, R., et al. (2020). Self-crosslinking smart hydrogels through direct complexation between benzoxaborole derivatives and diols from hyaluronic acid. Polymer Chemistry.[Link]

  • Zhou, H., et al. (2013). Synthesis of Amino- and Hydroxymethyl Benzoxaboroles: Prominent Scaffolds for Further Functionalization. ResearchGate.[Link]

  • Zhang, J., Zhu, M., Lin, Y., & Zhou, H. (2013). The synthesis of benzoxaboroles and their applications in medicinal chemistry. Science China Chemistry, 56, 1372-1381.[Link]

Sources

Exploratory

Engineering the Empty p-Orbital: A Technical Guide to the Discovery and Development of Benzoxaborole-Based Therapeutics

[style Refining Executive Summary I'm now refining the executive summary to capture the essence of the technical guide, emphasizing the unique aspects of benzoxaborole therapeutics. I'm aiming for concise, impactful lang...

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Author: BenchChem Technical Support Team. Date: March 2026

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Executive Summary

The integration of boron into organic small molecules has historically been met with skepticism due to concerns over toxicity and oxidative instability. However, the development of the benzoxaborole scaffold has fundamentally disrupted this paradigm. By incorporating a boron atom into a cyclic hemiboronate ester, drug developers have unlocked a unique chemical space characterized by tunable Lewis acidity, reversible covalent binding, and superior physicochemical properties compared to traditional phenylboronic acids 1.

This whitepaper provides an in-depth technical analysis of benzoxaborole-based therapeutic agents. We will explore the causality behind their unique mechanisms of action, review quantitative structure-activity relationship (SAR) data, and outline self-validating experimental protocols for the synthesis and high-throughput screening of these compounds.

The Physicochemical Rationale of Benzoxaboroles

To understand the efficacy of benzoxaboroles, one must first understand the quantum mechanics of boron. Unlike carbon, boron possesses an empty p-orbital, rendering it electron-deficient (a Lewis acid). In aqueous physiological environments, the boron atom in a benzoxaborole ring exists in a dynamic equilibrium between an uncharged, trigonal planar ( sp2 ) state and a negatively charged, tetrahedral ( sp3 ) state upon reacting with a nucleophile (such as a hydroxyl group or water) 2.

Why Benzoxaboroles over Phenylboronic Acids? Traditional phenylboronic acids have a pKa​ of approximately 8.8, meaning they are predominantly un-ionized at physiological pH (7.4), which limits their solubility and reactivity. The structural constraint of the five-membered oxaborole ring in benzoxaboroles lowers the pKa​ to ~7.3. This subtle shift ensures that a significant fraction of the drug exists in the reactive, water-soluble sp3 hybridized state in vivo, drastically improving bioavailability and target engagement 3.

Mechanisms of Action: Target-Specific Causality

The therapeutic versatility of benzoxaboroles stems from their ability to form reversible covalent bonds with specific biological nucleophiles.

Leucyl-tRNA Synthetase (LeuRS) Trapping

In fungal and bacterial pathogens, LeuRS is responsible for attaching leucine to tRNALeu . The enzyme features an editing domain (CP1) designed to hydrolyze mischarged amino acids. Benzoxaboroles (e.g., Tavaborole) exploit this precise quality-control mechanism. The boron atom selectively binds to the 2'- and 3'-cis-diols of the terminal adenosine (A76) of the tRNA. This forms a stable bidentate sp3 -boronate adduct, covalently trapping the tRNA in the editing site and halting protein synthesis 4.

LeuRS_Mechanism A Benzoxaborole (e.g., Tavaborole) B LeuRS CP1 Editing Domain A->B Enters pocket C tRNA(Leu) Terminal Adenosine A->C Boron binds cis-diols B->C Recruits D sp3-Boronate Covalent Adduct C->D Traps tRNA E Protein Synthesis Arrest D->E Blocks turnover

Mechanism of Action for Benzoxaborole-mediated LeuRS Inhibition.

Phosphodiesterase 4 (PDE4) Inhibition

In inflammatory conditions like atopic dermatitis, Crisaborole acts by entering the active site of human PDE4. The empty p-orbital of the boron atom interacts directly with the bimetallic center ( Zn2+/Mg2+ ) and coordinating water molecules in the enzyme pocket. This prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to the downregulation of pro-inflammatory cytokines 2.

CPSF3 Inhibition in Parasites

Acoziborole, a breakthrough single-dose oral cure for Human African Trypanosomiasis (sleeping sickness), targets the cleavage and polyadenylation specificity factor subunit 3 (CPSF3) in Trypanosoma brucei. By inhibiting this endonuclease, acoziborole disrupts mRNA processing, rapidly leading to parasite death without affecting the human host 5.

Quantitative Data: SAR and Potency Profiling

The optimization of the benzoxaborole scaffold has yielded highly potent compounds across multiple indications. The table below summarizes key quantitative data derived from recent SAR campaigns 6, 3.

CompoundPrimary TargetTherapeutic IndicationPotency ( IC50​ / MIC)Clinical Status
Tavaborole (AN2690) Fungal LeuRSOnychomycosisMIC: 1–4 µg/mLFDA Approved (2014)
Crisaborole (AN2728) Human PDE4Atopic Dermatitis IC50​ : ~100 nMFDA Approved (2016)
Acoziborole (SCYX-7158) T. brucei CPSF3African Trypanosomiasis IC50​ : <100 nMEMA Positive Opinion (2026)
AN3661 P. falciparum CPSF3Malaria IC50​ : 32–64 nMPreclinical
Compound 9 (Fluoro-subst.)P. falciparumMalaria IC50​ : 26 nMPreclinical

Experimental Methodologies

As a Senior Application Scientist, I emphasize that robust drug discovery relies on self-validating protocols. Below are the standard operating procedures for synthesizing the core scaffold and validating its biological activity.

Protocol 1: Synthesis of the 1,3-Dihydro-1-hydroxy-2,1-benzoxaborole Core

Causality Rationale: The synthesis relies on the spontaneous cyclization of an ortho-hydroxymethyl phenylboronic acid. The proximity of the boronic acid to the newly formed alcohol thermodynamically drives the formation of the stable five-membered ring.

  • Starting Material Preparation: Dissolve 2-formylphenylboronic acid (1.0 eq) in a 1:1 mixture of methanol and water at 0°C.

  • Reduction: Slowly add sodium borohydride ( NaBH4​ , 1.5 eq) portion-wise. Why? NaBH4​ selectively reduces the aldehyde to a hydroxymethyl group without over-reducing the aromatic ring or cleaving the carbon-boron bond.

  • Cyclization: Stir the reaction at room temperature for 2 hours. Acidify the mixture to pH 3 using 1M HCl. Why? Acidification protonates the boronate complex, triggering spontaneous intramolecular esterification to yield the cyclic hemiboronate ester.

  • Purification & Validation: Extract with ethyl acetate, dry over MgSO4​ , and concentrate in vacuo. Validate the structure via 11B -NMR. A successful cyclization is confirmed by a chemical shift from ~30 ppm (open boronic acid) to ~33 ppm (cyclic oxaborole).

Protocol 2: Self-Validating In Vitro LeuRS Aminoacylation Assay

Causality Rationale: To prove that a compound is a viable antimicrobial, it must inhibit the pathogen's enzyme while sparing the host's equivalent. This protocol incorporates a mandatory counter-screen to establish a therapeutic index.

  • Reaction Setup: In a 96-well microtiter plate, prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 30 mM KCl, 10 mM MgCl2​ , and 2 mM DTT. Add 10 nM of recombinant C. albicans LeuRS and 2 µM of yeast tRNALeu .

  • Inhibitor Titration: Add the benzoxaborole candidate in a 10-point concentration-response curve (ranging from 0.1 nM to 100 µM).

  • Initiation: Add a mixture of 2 mM ATP and 20 µM[ 14C ]-Leucine to initiate the aminoacylation reaction. Incubate at 30°C for 15 minutes.

  • Quenching & Measurement: Quench the reaction by spotting 15 µL of the mixture onto filter pads pre-soaked in 5% trichloroacetic acid (TCA). Why? TCA precipitates the macromolecular [ 14C ]-leucyl-tRNA while leaving free[ 14C ]-leucine in solution. Wash the pads thrice with 5% TCA and once with 100% ethanol. Measure retained radioactivity via liquid scintillation counting to determine the IC50​ .

  • Self-Validation (Counter-Screen): Run the exact same assay in parallel using recombinant Human Cytoplasmic LeuRS .

    • Decision Gate: A lead compound must demonstrate an IC50​ against the pathogen enzyme that is at least 1,000-fold lower than the IC50​ against the human enzyme to be considered for in vivo studies.

Discovery_Workflow S1 Scaffold Design S2 HTS & SAR Modeling S1->S2 S3 Target Validation S2->S3 S4 Selectivity Counter-Screen S3->S4 S5 In Vivo Efficacy S4->S5

End-to-end workflow for benzoxaborole high-throughput screening.

Future Directions

The benzoxaborole class is rapidly expanding beyond anti-infectives and dermatology. Current SAR campaigns are exploring modifications at the 6- and 7-positions of the benzoxaborole ring to target viral proteases (e.g., SARS-CoV-2 Mpro and Dengue virus NS3) and complex protozoan endonucleases 6. The ability to rationally tune the Lewis acidity of the boron atom through electron-withdrawing or donating substituents ensures that this scaffold will remain a cornerstone of modern medicinal chemistry for decades to come.

References

  • Title: Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019–2024) Source: Taylor & Francis URL: [Link]

  • Title: Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018) Source: Taylor & Francis / NIH URL: [Link]

  • Title: Benzoxaborole Antimalarial Agents. Part 4. Discovery of Potent 6-(2-(Alkoxycarbonyl)pyrazinyl-5-oxy) Source: ACS Publications URL: [Link]

  • Title: Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism Source: Oxford University / NIH URL: [Link]

  • Title: The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry Source: PMC / NIH URL: [Link]

Sources

Foundational

Deconvoluting the Boron Pharmacophore: Target Identification and Validation of 7-Aminobenzo[c]oxaborol-1(3H)-ol Derivatives

Executive Summary The 7-aminobenzo[c]oxaborol-1(3H)-ol scaffold has emerged as a highly privileged chemotype in modern medicinal chemistry. Unlike traditional carbon-based pharmacophores, the incorporation of a boron ato...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-aminobenzo[c]oxaborol-1(3H)-ol scaffold has emerged as a highly privileged chemotype in modern medicinal chemistry. Unlike traditional carbon-based pharmacophores, the incorporation of a boron atom endows these molecules with unique physicochemical properties, allowing them to form reversible covalent adducts with biological nucleophiles (such as cis-diols) or coordinate with active-site metal ions. While derivatives like 7-propanamide benzoxaboroles show potent phenotypic activity—such as robust anti-cancer efficacy against SKOV3 ovarian cancer lines—their definitive intracellular targets often remain elusive, necessitating rigorous deconvolution strategies 1[1].

This whitepaper provides an in-depth, causality-driven guide to the target identification (Target ID) and target validation (Target Val) of 7-aminobenzoxaborole derivatives. By bridging advanced chemoproteomics, forward genetics, and biophysical validation, we establish a self-validating framework for drug development professionals to confidently map the mechanism of action (MoA) of this unique class of compounds.

Mechanistic Grounding: The Boron Advantage

The pharmacological utility of the benzoxaborole ring is fundamentally driven by the boron atom's empty p-orbital. In an aqueous physiological environment, the boron atom exists in a neutral, trigonal planar ( sp2 ) geometry. Upon encountering a specific target microenvironment—such as the editing domain of a tRNA synthetase or the cap-binding pocket of eukaryotic translation initiation factor 4E (eIF4E)—the boron atom undergoes nucleophilic attack. This triggers a transition to a negatively charged, tetrahedral ( sp3 ) boronate adduct2[2].

The 7-amino substitution is particularly strategic. It serves not only as a vector for modulating target affinity via structure-activity relationship (SAR) optimization but also as a synthetically tractable handle for appending chemoproteomic tags without abolishing the core pharmacophore's binding capability.

Mechanism N1 7-Aminobenzoxaborole (Trigonal Planar Boron) N3 Nucleophilic Attack (sp2 to sp3 transition) N1->N3 N2 Target Active Site (e.g., cis-diols or nucleophiles) N2->N3 N4 Stable Boronate Adduct (Tetrahedral Geometry) N3->N4 Covalent/Coordinate Bond N5 Enzyme Inhibition (Translation/Transcription Arrest) N4->N5

Figure 1: Mechanistic Pathway of Boron-Mediated Target Engagement and Enzyme Inhibition.

Target Identification (Target ID) Strategies

When a 7-aminobenzoxaborole derivative yields a compelling phenotypic hit, identifying the direct molecular target requires orthogonal approaches. We prioritize two primary workflows: Chemoproteomics and Forward Genetics.

Chemoproteomics via Photoaffinity Labeling (PAL)

Photoaffinity labeling allows for the unbiased, in cellulo capture of target proteins. Recent breakthroughs have successfully utilized diazirine/alkyne-tagged benzoxaboroles to identify challenging targets like eIF4E 2[2].

Self-Validating Protocol: In-Cell PAL Workflow

  • Probe Design & Synthesis: Append a minimalist aliphatic diazirine-alkyne tag to the 7-amino position.

    • Causality: The 7-position frequently points toward the solvent channel in known benzoxaborole targets. Using a minimalist tag prevents steric clashes that would artificially alter the compound's native interactome.

  • Live-Cell Incubation & Irradiation: Incubate the target cell line with the probe (typically 1-10 μM) for 2 hours, followed by UV irradiation at 365 nm on ice.

    • Causality: UV light converts the diazirine into a highly reactive carbene, forming a covalent crosslink with any protein within a ~3-5 Å radius. Performing this in live cells rather than lysates preserves native protein folding and prevents promiscuous binding to exposed hydrophobic cores of denatured proteins.

  • Bioorthogonal Click Chemistry & Enrichment: Lyse the cells and perform Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a biotin-azide reporter. Enrich via streptavidin beads.

  • Internal Validation (The Competition Control): Run a parallel sample pre-treated with a 100x molar excess of the unlabeled parent 7-aminobenzoxaborole.

    • Causality: A true target will show significantly diminished enrichment in the competition sample during LC-MS/MS analysis. Proteins that pull down equally in both samples are non-specific background binders.

Forward Genetics & Whole-Genome Sequencing

For antimicrobial or antiparasitic indications, generating resistant mutants is the gold standard. Benzoxaboroles have been shown to target the cleavage and polyadenylation specificity factor 3 (CPSF3) in Trypanosoma brucei3[3] and the enoyl-acyl carrier protein reductase (FabI) in Escherichia coli4[4] through this method.

Self-Validating Protocol: Resistant Mutant Generation

  • Dose Escalation: Culture the pathogen in sub-lethal concentrations (e.g., 0.5x IC50) of the benzoxaborole, gradually increasing the concentration over weeks until resistant clones emerge (typically >10x IC50 shift).

    • Causality: Gradual escalation selects for specific target-site mutations (e.g., active center site near the NAD+ cofactor binding site in FabI) rather than general stress-response or efflux pump upregulation.

  • Whole-Genome Sequencing (WGS): Sequence the genome of the resistant clones and compare against the wild-type parent.

  • Internal Validation (Gain-of-Function): Clone the mutated gene (or overexpress the wild-type gene) into a naive wild-type strain.

    • Causality: If the transformed naive strain instantly acquires resistance, the identified gene is definitively validated as the primary efficacy driver, ruling out passenger mutations.

Target Validation (Target Val) Protocols

Once putative targets are identified, biophysical and structural validation must confirm direct engagement.

Cellular Thermal Shift Assay (CETSA)

CETSA is critical for proving that the benzoxaborole engages its target inside the cell, which is vital given that boron compounds can be sequestered by endogenous intracellular cis-diols (like ATP or SAM). This technique has been heavily utilized to rank the on-target affinity of benzoxaboroles against targets like Trypanosomal Methionyl-tRNA Synthetase (TbMetRS)5[5].

Self-Validating Protocol: CETSA

  • Intact Cell Treatment: Treat live cells with the compound or DMSO vehicle.

  • Thermal Gradient: Aliquot the cells into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 65°C) for 3 minutes.

    • Causality: As temperature increases, proteins denature and precipitate. However, the formation of the tetrahedral boronate-protein adduct thermodynamically stabilizes the folded state of the target protein, shifting its melting temperature ( Tm​ ) higher.

  • Lysis and Clearance: Lyse cells via freeze-thaw cycles and centrifuge at 20,000 x g to pellet denatured aggregates.

  • Quantification: Analyze the soluble fraction via Western blot. A positive shift ( ΔTm​>2∘C ) in the compound-treated group vs. vehicle confirms direct intracellular target engagement.

TargetID A 7-Aminobenzoxaborole Phenotypic Hit B1 Chemoproteomics (PAL & Click Chemistry) A->B1 Probe Synthesis B2 Forward Genetics (Resistant Mutants) A->B2 Dose Escalation C1 LC-MS/MS Peptide Mapping B1->C1 C2 Whole Genome Sequencing B2->C2 D Putative Target Identification (e.g., CPSF3, eIF4E, FabI) C1->D C2->D E1 CETSA / Thermal Shift (In-cellulo Engagement) D->E1 Biophysical E2 X-ray Crystallography (Structural Validation) D->E2 Structural F Validated Target & SAR Optimization E1->F E2->F

Figure 2: Comprehensive Target Deconvolution Workflow for Benzoxaborole Chemotypes.

Quantitative Data Summary: Profiling Benzoxaborole Targets

The versatility of the benzoxaborole core means that varying the substituents (especially at the 7-amino position) drastically alters target specificity. Below is a summarized comparison of validated targets across different biological contexts.

Target ProteinOrganism / Disease ContextPrimary Binding MechanismRepresentative AffinityValidation Method
CPSF3 (Cleavage & polyadenylation factor)Trypanosoma brucei (African Trypanosomiasis)Active site metallo-β-lactamase inhibition EC50​≈0.1−1.5μM Forward Genetics / Overexpression
eIF4E (Translation initiation factor 4E)Homo sapiens (Oncology / Translation Arrest)Cap-binding pocket H-bonding (Trp102/Asn155) Kd​≈10−50nM Photoaffinity Labeling (PAL)
FabI (Enoyl-acyl carrier protein reductase)Escherichia coli (Gram-negative infections)NAD+-dependent active center binding MIC≈2−8μg/mL Whole-Genome Sequencing
TbMetRS (Methionyl-tRNA Synthetase)Trypanosoma bruceiEditing domain trapping EC50​≈3.7nM Thermal Shift Assay (TSA)
Elusive / Multi-target Homo sapiens (SKOV3 Ovarian Cancer)Apoptosis via PARP/Caspase cleavage pIC50​≈6.5−7.5 3D-QSAR & Phenotypic Screens

Conclusion & Future Perspectives

The 7-aminobenzo[c]oxaborol-1(3H)-ol scaffold represents a frontier in covalent and coordinate drug design. Because the boron atom can sample both trigonal planar and tetrahedral geometries depending on the microenvironment, traditional in silico docking often falls short. Therefore, target identification and validation must rely on robust, causality-driven empirical workflows. By combining the precision of photoaffinity labeling with the physiological relevance of CETSA and resistant mutant sequencing, researchers can confidently deconvolute the mechanisms of these potent molecules, paving the way for next-generation antimicrobial, antiparasitic, and oncological therapies.

References

  • Zhang, et al. (2026). Discovery of New 7-Propanamide Benzoxaborole as Potent Anti-SKOV3 Agent via 3D-QSAR Models. NIH / PMC. 1

  • Combs, J. B., et al. (2026). Benzoxaboroles are structurally unique binders of eukaryotic translation initiation factor 4E. bioRxiv. 2

  • Wall, R. J., et al. (2018). Clinical and veterinary trypanocidal benzoxaboroles target CPSF3. Proceedings of the National Academy of Sciences (PNAS). 3

  • Adamson, J., et al. (2021). A Novel Benzoxaborole Is Active against Escherichia coli and Binds to FabI. Antimicrobial Agents and Chemotherapy (ASM Journals). 4

  • Shibata, S., et al. (2016). 5-Fluoroimidazo[4,5-b]pyridine Is a Privileged Fragment That Conveys Bioavailability to Potent Trypanosomal Methionyl-tRNA Synthetase Inhibitors. ACS Publications / NIH. 5

Sources

Exploratory

An In-depth Technical Guide to the Solubility and Stability of 7-Aminobenzoxaborole Compounds

Executive Summary The benzoxaborole scaffold has emerged as a privileged pharmacophore in modern medicinal chemistry, culminating in FDA-approved drugs such as tavaborole and crisaborole.[1] The unique physicochemical pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzoxaborole scaffold has emerged as a privileged pharmacophore in modern medicinal chemistry, culminating in FDA-approved drugs such as tavaborole and crisaborole.[1] The unique physicochemical properties of this boron-heterocyclic core—notably its Lewis acidity and ability to form reversible covalent bonds—make it a compelling starting point for drug design.[2][3] The introduction of an amino group, specifically at the 7-position of the benzoxaborole ring, offers a valuable handle for further molecular elaboration and modulation of drug-like properties. However, the successful development of any 7-aminobenzoxaborole candidate is critically dependent on a thorough understanding and characterization of its aqueous solubility and chemical stability.

This guide provides drug development professionals with a comprehensive technical framework for evaluating these two critical attributes. We move beyond mere data recitation to explain the underlying chemical principles, provide detailed, field-proven experimental protocols for characterization, and discuss how the resulting data directly informs rational formulation design. While specific quantitative data for the 7-aminobenzoxaborole parent compound is sparse in the public domain, the principles and methodologies detailed herein are the universal standard for its characterization and that of its derivatives.

The Benzoxaborole Core: Foundational Physicochemical Principles

To understand the behavior of a 7-aminobenzoxaborole, one must first appreciate the unique chemistry of the core scaffold. Unlike more common aromatic systems, the benzoxaborole is not static; its properties are a dynamic interplay of structure, acidity, and environment.

1.1 Lewis Acidity and pKa

The boron atom in a benzoxaborole possesses a vacant p-orbital, making it a Lewis acid—an electron pair acceptor.[1] This is a defining feature. The incorporation of the boron atom into the five-membered oxaborole ring induces ring strain in its neutral, trigonal planar (sp²) state. This strain is significantly relieved when the boron accepts a nucleophile, such as a hydroxide ion from water, to form an anionic, tetrahedral (sp³) species.[4] This structural relief of strain is the primary reason why benzoxaboroles are considerably more acidic (pKa ≈ 7.3 for the unsubstituted parent) than their acyclic phenylboronic acid counterparts (pKa ≈ 8.8).[4]

The pKa is a critical parameter. For a 7-aminobenzoxaborole, the aromatic amino group will be protonated at low pH, while the boronic acid moiety will be ionized at high pH. The precise pKa of both the amino group and the boronic acid function dictates the molecule's net charge, and therefore its solubility and interactions, at physiological pH (≈7.4). Substituents on the aromatic ring are known to modulate the boronic acid pKa in a predictable manner that follows a Hammett relationship.[4]

1.2 The Closed vs. Open Equilibrium

In aqueous solution, benzoxaboroles exist in a dynamic equilibrium between the cyclic, closed form (a hemiboronic acid) and the acyclic, open form (an ortho-hydroxymethylphenylboronic acid).[5] Extensive NMR studies have confirmed that the five-membered ring of the closed form is overwhelmingly favored at ambient temperature.[5] This inherent stability against hydrolysis is a key advantage of the scaffold.[5] However, it is crucial to recognize that this is a dynamic process; the ring can and does open, even if the open form exists in minute concentrations. This equilibrium is fundamental to its mechanism of action and potential interactions with formulation excipients.

G cluster_equilibrium Aqueous Equilibrium of Benzoxaborole Core cluster_ph pH-Dependent Ionization (pKa ~7.3) Closed Closed Form (Cyclic Hemiboronic Acid) ~99% Open Open Form (ortho-hydroxymethyl -phenylboronic acid) <1% Closed->Open Ring Opening (Hydrolysis, k_open) Trigonal Neutral Trigonal Form (sp², Strained) Open->Closed Ring Closing (Dehydration, k_close) k_close >> k_open Tetrahedral Anionic Tetrahedral Form (sp³, Relaxed) Trigonal->Tetrahedral + OH⁻ Tetrahedral->Trigonal + H⁺

Figure 1: Core chemical equilibria governing benzoxaborole behavior in aqueous media.

Aqueous Solubility: Characterization and Governing Factors

Poor aqueous solubility is a primary driver of failure in drug development. For an ionizable molecule like 7-aminobenzoxaborole, solubility is not a single value but a profile that is highly dependent on pH.

2.1 Factors Governing Solubility

The solubility of a 7-aminobenzoxaborole derivative is governed by a balance of forces:

  • Crystal Lattice Energy: The energy required to break the intermolecular forces (e.g., hydrogen bonding, π-stacking) in the solid state.

  • Hydration Energy: The energy released upon interaction of the molecule with water. The amino group and the B-OH group are key sites for hydrogen bonding with water.

  • pH and Ionization: As a basic amine and a Lewis acid, the compound's ionization state is paramount.

    • At pH < pKa (amine) , the amino group is protonated (-NH₃⁺), significantly increasing aqueous solubility.

    • Between the two pKa values, the molecule may exist as a zwitterion.

    • At pH > pKa (boronic acid) , the boronic acid is ionized (tetrahedral boronate), which also enhances solubility. The lowest solubility is typically observed at or near the isoelectric point.

2.2 Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

The gold-standard for determining the intrinsic, thermodynamic solubility of a compound for biopharmaceutical purposes is the shake-flask method.[6][7] It measures the concentration of a saturated solution at equilibrium.

Causality: This method is chosen over faster, kinetic methods because it provides the true equilibrium solubility value, which is essential for developing oral dosage forms and predicting dissolution behavior in vivo.[7][8] It accurately reflects the maximum dissolved concentration achievable under given conditions, which is a critical parameter for the Biopharmaceutics Classification System (BCS).[6]

Methodology:

  • Preparation of Buffers: Prepare a series of biocompatible buffers (e.g., phosphate, citrate) covering a pH range relevant to the gastrointestinal tract (typically pH 1.2 to 7.5).

  • Compound Addition: Add an excess amount of the solid 7-aminobenzoxaborole compound to a known volume of each buffer in a suitable vessel (e.g., glass vial). The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

  • Equilibration: Seal the vessels and agitate them at a constant temperature (typically 37 °C for biopharmaceutical relevance) for a defined period (24 to 48 hours).[6] This duration is chosen to ensure that the dissolution process has reached a true equilibrium.

  • Phase Separation: After equilibration, allow the samples to stand, then separate the undissolved solid from the supernatant. This is a critical step and is typically achieved by centrifugation (e.g., 15,000 x g for 15-20 minutes) followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Analysis: Construct a pH-solubility profile by plotting the measured solubility (in mg/mL or µg/mL) against the final measured pH of each buffer solution.

G cluster_workflow Shake-Flask Solubility Workflow Start Add Excess Solid to Buffer (pH 1.2-7.5) Equilibrate Agitate 24-48h at 37 °C Start->Equilibrate Separate Separate Solid/Liquid (Centrifuge/Filter) Equilibrate->Separate Quantify Quantify Supernatant (HPLC-UV) Separate->Quantify End Plot Solubility vs. pH Profile Quantify->End

Figure 2: Standard workflow for thermodynamic solubility determination.

Chemical Stability: Pathways and Assessment

Ensuring a drug candidate is stable enough to withstand manufacturing, storage, and physiological conditions is non-negotiable. Benzoxaboroles possess two primary, boron-centric degradation pathways.

3.1 Key Degradation Pathways
  • Oxodeboronation (Oxidative Cleavage): This is often the most relevant degradation route in physiological systems.[9] The C-B bond is cleaved by reactive oxygen species (e.g., hydrogen peroxide), replacing the boronic acid moiety with a hydroxyl group, yielding the corresponding 7-amino-3H-benzo[c][10][11]oxaborol-1-ol.[9]

  • Protodeboronation: This pathway involves the replacement of the C-B bond with a C-H bond. It can be catalyzed by acid or, at high pH, proceed via hydrolysis of the boronate anion.[9]

G Parent 7-Aminobenzoxaborole Oxidation Oxodeboronation (e.g., H₂O₂) Parent->Oxidation C-B Cleavage Hydrolysis Protodeboronation (Acid/Base Catalyzed) Parent->Hydrolysis C-B Cleavage Product_Ox 7-Amino-1-hydroxy- 3H-benzo[c][1,2]oxaborole Oxidation->Product_Ox Product_Proto Aminobenzofuran (Hypothetical) Hydrolysis->Product_Proto

Figure 3: Primary degradation pathways for benzoxaborole compounds.

3.2 Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are essential to establish the intrinsic stability of a drug substance, identify potential degradation products, and, critically, to validate that the primary analytical method is "stability-indicating."[10][12][13] A stability-indicating method is one that can accurately measure the decrease in the active ingredient's concentration due to degradation, free from interference from any degradation products, impurities, or excipients.

Causality: The goal is not to completely destroy the compound, but to induce a modest level of degradation (typically 5-20%) to challenge the analytical method.[14][15] This ensures that any degradants formed during formal, long-term stability studies can be reliably separated and quantified.

Methodology: The compound is typically prepared as a solution (e.g., 1 mg/mL) and subjected to the following conditions in parallel:[14]

  • Acid Hydrolysis:

    • Condition: 0.1 M HCl at an elevated temperature (e.g., 60-80 °C).

    • Procedure: Incubate the solution and withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours). Neutralize samples immediately with an equivalent amount of base (e.g., 0.1 M NaOH) before analysis.

  • Base Hydrolysis:

    • Condition: 0.1 M NaOH at room or elevated temperature.

    • Procedure: Similar to acid hydrolysis, but neutralize samples with an equivalent amount of acid (e.g., 0.1 M HCl).

  • Oxidative Degradation:

    • Condition: 3% Hydrogen Peroxide (H₂O₂) at room temperature.

    • Procedure: Incubate and sample over time. Quench the reaction if necessary (e.g., by dilution or addition of a reducing agent) before analysis.

  • Thermal Degradation:

    • Condition: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80 °C).

    • Procedure: Sample the solution over time. For the solid, dissolve and analyze at the end of the study period (e.g., 7 days).

  • Photolytic Degradation (Photostability):

    • Condition: Expose the solid compound and a solution to a specific light source that provides combined UV and visible output, as defined by ICH Q1B guidelines (e.g., overall illumination of ≥1.2 million lux hours and an integrated near-UV energy of ≥200 watt-hours/square meter).[14]

    • Procedure: Analyze samples after exposure, including a dark control stored under the same conditions.

Analysis of Stressed Samples: All samples, including a time-zero (unstressed) control, are analyzed by a high-resolution HPLC method, typically with a photodiode array (PDA) detector.

  • Mass Balance: The sum of the assay value of the parent compound and the levels of all detected degradation products should ideally be close to 100% of the initial concentration.

  • Peak Purity: The PDA detector is used to assess the spectral purity of the parent compound's peak in the presence of degradants, confirming a lack of co-elution.

Advanced Characterization and Formulation Implications
4.1 Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

As the ionization of the benzoxaborole core and the 7-amino group causes changes in the electronic structure of the chromophore, UV-Vis spectrophotometry is a rapid and reliable method for pKa determination.[11][16]

Causality: Knowing the pKa is essential for predicting the pH-solubility profile, selecting appropriate salt forms, and anticipating the compound's behavior in different sections of the GI tract. It is a cornerstone of pre-formulation assessment.

Methodology:

  • Stock Solution: Prepare a concentrated stock solution of the 7-aminobenzoxaborole in a co-solvent like DMSO or methanol (e.g., 10 mM).[11]

  • Buffer Preparation: Prepare a series of buffers with constant ionic strength (e.g., 0.1 M) covering a wide pH range (e.g., pH 2 to 12).[11]

  • Sample Preparation: In a 96-well UV-transparent plate, add a small, fixed volume of the stock solution to each buffer to achieve a constant final concentration (e.g., 0.1-0.2 mM).[11] The final co-solvent concentration should be low (≤2% v/v) to minimize its effect on the pKa.

  • Spectral Scans: Record the full UV-Vis spectrum (e.g., 230-500 nm) for the compound in each buffer.[11]

  • Data Analysis:

    • Identify wavelengths where the absorbance changes significantly with pH.

    • Plot the absorbance at a chosen wavelength versus the pH of the buffer.

    • Fit the resulting sigmoidal curve to the appropriate equation (e.g., Henderson-Hasselbalch) to determine the inflection point, which corresponds to the pKa.[17] Multiple pKa values (for the amine and boronic acid) can be determined if they are sufficiently separated.

4.2 Data Integration for Formulation Strategy

The data generated from these studies form a self-validating system that directly guides formulation development.

Parameter Measured Experimental Finding (Hypothetical) Implication for Formulation Strategy
pH-Solubility Profile Low solubility (e.g., <10 µg/mL) between pH 4-7, with high solubility at pH < 3 and pH > 8.An immediate-release oral formulation will likely suffer from poor dissolution in the small intestine. Strategies to enhance solubility, such as amorphous solid dispersions or salt formation (e.g., HCl salt), should be pursued.[18][19]
Forced Degradation Significant degradation observed under oxidative (H₂O₂) and basic (pH 10) conditions. Stable to heat and light.The formulation must include an antioxidant (e.g., ascorbic acid). Manufacturing processes should avoid high pH conditions. Packaging should protect from oxygen but may not require specific light protection.
pKa Values pKa₁ (amine) = 3.5; pKa₂ (boronic acid) = 7.8The compound will be positively charged in the stomach and largely neutral in the upper small intestine, confirming the low solubility region. The pKa of 7.8 indicates that diol-binding interactions (relevant for some mechanisms of action) will be strong at physiological pH.
Solid-State Characterization Compound exists as multiple crystalline polymorphs with different dissolution rates.The most stable and developable polymorph must be identified and consistently manufactured to ensure predictable bioavailability.
Conclusion

The successful development of a 7-aminobenzoxaborole-based therapeutic hinges on a rigorous, early-stage characterization of its fundamental physicochemical properties. Solubility and stability are not merely data points for regulatory submission; they are the guiding principles for rational drug design and formulation. By employing the standardized, causality-driven protocols outlined in this guide—thermodynamic solubility by shake-flask, stability assessment via forced degradation, and pKa determination by spectrophotometry—researchers can build a robust data package. This package enables the anticipation of development challenges, validates the necessary analytical tools, and ultimately paves the way for the design of a safe, stable, and efficacious drug product.

References
  • Kulkarni, A. A. (2026, March 13). Forced Degradation Studies: Regulatory Considerations and Implementation. IVT Network. Available at: [Link]

  • Bautista-Aguilera, Ó. M., et al. (n.d.). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. Available at: [Link]

  • Jagschies, G. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]

  • Nacalai Tesque (2025, July 2). Alizarin Red S Staining Protocol for Calcium Detection in Cells and Tissues. Available at: [Link]

  • Ankit, G. (2017, November 6). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022, November 30). Forced Degradation – A Review. Biomed J Sci & Tech Res. Available at: [Link]

  • Pharma Tutor (2025, March 31). 5 Easy Methods to Calculate pKa. Available at: [Link]

  • 3H Biomedical (n.d.). Alizarin Red S Staining Quantification Assay (ARed-Q). Available at: [Link]

  • Cyagen (2025, November 12). How to Achieve Stunning Alizarin Red S Staining in Osteogenic Differentiation. Available at: [Link]

  • Sharma, M. C. (2016, December 14). Forced Degradation Studies. SciSpace. Available at: [Link]

  • Chemagination (n.d.). How to measure pKa by UV-vis spectrophotometry. Available at: [Link]

  • Adamczyk-Woźniak, A., et al. (2015, May 27). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews. Available at: [Link]

  • Sobieski, J., et al. (2019). Synthesis of Amino- and Hydroxymethyl Benzoxaboroles: Prominent Scaffolds for Further Functionalization. ResearchGate. Available at: [Link]

  • Tomsho, J. W., et al. (n.d.). Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore. PMC. Available at: [Link]

  • Akama, T., et al. (n.d.). Synthesis and evaluation of functionalized benzoboroxoles as potential anti-tuberculosis agents. PMC. Available at: [Link]

  • Sygnature Discovery (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate. Available at: [Link]

  • eGyanKosh (n.d.). EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. Available at: [Link]

  • Chang, C. (2015, January 21). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Available at: [Link]

  • Zhang, J., et al. (2019, July 25). Design, Synthesis, and Structure-Activity Relationship of 7-Propanamide Benzoxaboroles as Potent Anticancer Agents. PubMed. Available at: [Link]

  • Frączak, B. T., et al. (2020, December 18). Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. MDPI. Available at: [Link]

  • Pereira, T. A. S., et al. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines. SciELO. Available at: [Link]

  • Berube, M., et al. (2008, June 13). Benzoboroxoles as Efficient Glycopyranoside-Binding Agents in Physiological Conditions: Structure and Selectivity of Complex Formation. The Journal of Organic Chemistry. Available at: [Link]

  • Svanbäck, S., et al. (n.d.). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. IMR Press. Available at: [Link]

  • Manallack, D. T. (n.d.). Development of Methods for the Determination of pKa Values. PMC. Available at: [Link]

  • Wen, B., et al. (2022, December 31). Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts. PMC. Available at: [Link]

  • Zawar, N., & Ammer, Z. (n.d.). Biopharmaceuitcs lab 7. Available at: [Link]

  • Al-Dhobhani, M., et al. (2021, January 13). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. PMC. Available at: [Link]

  • ResearchGate (n.d.). Degradation kinetics assay and plots obtained for first-order reaction.... Available at: [Link]

  • ResearchGate (n.d.). Solubility of benzoxaborole (2) in water. Method A, method B.. Available at: [Link]

  • ResearchGate (2025, August 9). Ring Structure and Aromatic Substituent Effects on the p K a of the Benzoxaborole Pharmacophore. Available at: [Link]

  • Angeli, A., et al. (n.d.). Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors. PMC. Available at: [Link]

  • D’Hooghe, M., et al. (n.d.). Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. PMC. Available at: [Link]

  • Abdelrahman, M. M., et al. (n.d.). Validated stability indicating methods for determination of nitazoxanide in presence of its degradation products. PMC. Available at: [Link]

  • Suneetha, A. (n.d.). Stability Indicating Method Development and Validation for the Estimation of Escitalopram and L-Methylfolate in Bulk and Pharmac. ijpar. Available at: [Link]

  • Macías, F. A., et al. (2004, October 20). Degradation studies on benzoxazinoids. Soil degradation dynamics of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and its degradation products, phytotoxic allelochemicals from gramineae. PubMed. Available at: [Link]

  • El-Sherif, Z. A. (2017, May 24). Stability-Indicating Method for the Determination of Rivaroxaban and its Degradation Products using LC-MS and TLC. SciSpace. Available at: [Link]

  • ResearchGate (2025, October 31). Validated stability indicating methods for determination of nitazoxanide in presence of its degradation products. Available at: [Link]

  • ResearchGate (2025, December 21). Mechanism and Kinetics of The Degradation of Nitazoxanide and Hydroxychloroquine Drugs by Hydroxyl Radicals: Theoretical Approach to Ecotoxicity. Available at: [Link]

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Foundational

Computational Modeling of 7-Aminobenzoxaborole-Protein Interactions: From sp2-sp3 Hybridization Shifts to Predictive Drug Design

An In-Depth Technical Whitepaper for Computational Chemists and Drug Development Professionals Introduction: The Boron Renaissance in Rational Drug Design Over the past decade, the integration of boron-containing compoun...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Computational Chemists and Drug Development Professionals

Introduction: The Boron Renaissance in Rational Drug Design

Over the past decade, the integration of boron-containing compounds (BCCs) into medicinal chemistry has transitioned from a niche curiosity to a mainstream therapeutic strategy. The FDA approval of drugs like tavaborole, crisaborole, and vaborbactam has underscored the unique pharmacophoric advantages of the benzoxaborole scaffold [1]. Unlike traditional carbon-based pharmacophores, the boron atom in 7-aminobenzoxaboroles possesses a vacant p-orbital, rendering it highly electrophilic. This allows the molecule to act as a Lewis acid, forming reversible covalent bonds with biological nucleophiles such as the 2'- or 3'-hydroxyl groups of ribose rings (e.g., in tRNA terminal adenosines) or catalytic serine/threonine residues in enzyme active sites [2].

As a Senior Application Scientist, I frequently encounter a critical bottleneck in drug discovery pipelines: standard computational tools are inherently biased toward carbon-centric molecular mechanics. Modeling the transition of a benzoxaborole from a neutral, trigonal planar ( sp2 ) state to an anionic, tetrahedral ( sp3 ) adduct requires rigorous quantum mechanical (QM) parameterization and specialized covalent docking protocols [3]. This whitepaper delineates the causality behind these computational choices and establishes a self-validating workflow for accurately simulating 7-aminobenzoxaborole-protein interactions.

The Mechanistic Core: Capturing the sp2→sp3 Transition

The pharmacological efficacy of 7-aminobenzoxaboroles is dictated by their ability to "morph" between hybridization states. In the physiological environment, the free drug exists primarily in the neutral sp2 state. Upon entering the target active site, the boron atom undergoes a nucleophilic attack, transitioning into a negatively charged sp3 tetrahedral configuration [2].

Standard molecular docking algorithms (e.g., AutoDock Vina, Glide) often approximate the sp2 boron as an aromatic carbon due to the lack of native boron parameters in standard force fields like AMBER or CHARMM [3]. While this is sufficient for initial virtual screening of the unreacted state, it completely fails to capture the thermodynamics and steric geometry of the active sp3 covalent adduct. To model the true inhibitory complex, we must explicitly simulate the reaction trajectory.

G A Free 7-Aminobenzoxaborole (sp2, Trigonal Planar) C Nucleophilic Attack (Electron Pair Donation) A->C B Target Active Site Nucleophile (e.g., cis-diols, Ser-OH) B->C D Transition State (Partial Bond Formation) C->D E Covalent Adduct (sp3, Tetrahedral, Anionic) D->E Stabilization via Active Site Residues

Mechanistic pathway of 7-aminobenzoxaborole binding and hybridization shift.

Quantitative Data & Parameterization Strategy

To build a self-validating computational system, the parameters defining the boron atom must be dynamically adjusted based on its reaction state. The table below summarizes the causality and quantitative considerations for modeling both states.

Table 1: Computational Parameters for Benzoxaborole Hybridization States
Computational PhaseSoftware/Tools sp2 State Parameters sp3 Adduct ParametersCausality / Rationale
Ligand Preparation Open Babel, LigPrepTreated as non-hydrogen heavy atom (aromatic C equivalent).Explicitly drawn with covalent linkage to nucleophile.Standard force fields lack native sp3 boron parameters; explicit drawing prevents geometric collapse.
QM Optimization Gaussian 16B3LYP/6-31G** (Neutral charge, Multiplicity 1)B3LYP/6-31G** (Charge -1, Multiplicity 1)The sp3 adduct is anionic. QM is required to accurately model the highly polarized B-O bonds.
Charge Derivation AntechamberAM1-BCC or standard ESPRESP (Restrained Electrostatic Potential)RESP accurately distributes the -1 charge across the tetrahedral oxygen atoms, critical for MD stability.
Docking Strategy AutoDock 4.2 / CovDockRigid planar benzoxaborole ring.Pre-formed adduct docking or customized CovDock SMARTS.Non-covalent docking cannot predict the transition state; pre-forming the adduct ensures correct active site anchoring.

Protocol: Step-by-Step Computational Workflow for sp3 -Benzoxaborole Adducts

To ensure trustworthiness and reproducibility, the following protocol outlines the exact methodology required to simulate a 7-aminobenzoxaborole covalently bound to a protein target (e.g., Leucyl-tRNA synthetase or iNOS)[2][3].

Phase 1: Quantum Mechanical (QM) Parameterization
  • Adduct Generation: Using a molecular builder (e.g., Maestro or Avogadro), construct the 7-aminobenzoxaborole covalently attached to the target nucleophile (e.g., the terminal adenosine ribose). Force the boron into a tetrahedral geometry.

  • Geometry Optimization: Run a QM optimization using Gaussian 16 at the B3LYP/6-31G** level of theory. Set the net charge to -1 to reflect the anionic nature of the sp3 boron.

  • RESP Charge Calculation: Calculate the Electrostatic Potential (ESP) grid. Use Antechamber to fit Restrained Electrostatic Potential (RESP) charges to the optimized geometry. Causality: Standard AM1-BCC charges will fail to accurately represent the electron-rich nature of the tetrahedral boronate, leading to artificial repulsion in MD simulations.

Phase 2: Covalent Docking
  • Receptor Preparation: Clean the target PDB structure. Use PROPKA to assign protonation states at pH 7.4. Ensure the nucleophilic residue (if not part of the pre-formed ligand adduct) is deprotonated to simulate the reactive state.

  • Docking Execution: If using Schrödinger CovDock, define the reaction SMARTS pattern for the boronic acid/ester formation. If using AutoDock 4.2, utilize the "pre-formed adduct" approach where the ligand-nucleophile complex is docked into the receptor lacking that specific nucleophilic side chain/cofactor, treating the covalent bond as a rigid rotor.

Phase 3: Molecular Dynamics (MD) Simulation
  • System Assembly: Generate topology files using the General AMBER Force Field (GAFF2). Manually inspect the .frcmod file to ensure the B-O bond lengths (typically ~1.48 Å) and O-B-O angles (~109.5°) are correctly assigned penalty scores.

  • Solvation & Neutralization: Place the complex in a TIP3P water box with a 10 Å buffer. Add Na+/Cl- ions to neutralize the system and simulate a 0.15 M physiological salt concentration.

  • Equilibration: Perform 5,000 steps of steepest descent energy minimization. Follow with 1 ns of NVT (constant volume/temperature at 300 K) and 1 ns of NPT (constant pressure/temperature at 1 atm) equilibration, applying position restraints to the protein backbone.

  • Production Run: Execute a 100–500 ns production MD run. Monitor the Root Mean Square Deviation (RMSD) of the boron adduct to ensure the tetrahedral geometry does not collapse.

  • Thermodynamic Validation: Extract trajectories from the final 50 ns and perform MM-PBSA calculations to derive the binding free energy ( ΔGbind​ ).

Workflow Step1 1. In Silico Adduct Generation (Force sp3 Geometry) Step2 2. QM Optimization & RESP (Gaussian: B3LYP/6-31G**) Step1->Step2 Step3 3. Force Field Assignment (GAFF2 + Custom B-O Terms) Step2->Step3 Step4 4. Covalent Docking (CovDock / Pre-formed Adduct) Step3->Step4 Step5 5. Molecular Dynamics (AMBER/GROMACS, 100+ ns) Step4->Step5 Step6 6. Thermodynamic Analysis (MM-PBSA Free Energy) Step5->Step6

Computational workflow for parameterizing and simulating sp3-benzoxaborole adducts.

Conclusion

The computational modeling of 7-aminobenzoxaborole interactions requires a paradigm shift from traditional lock-and-key non-covalent docking to dynamic, reaction-coordinate-aware simulations. By rigorously applying QM-derived RESP charges and utilizing pre-formed adduct docking strategies, researchers can accurately predict the stability of the sp3 tetrahedral state. This self-validating workflow not only explains the causality behind the high binding affinity of benzoxaboroles but also provides a predictive framework for the rational optimization of next-generation boron-based therapeutics.

References

  • Messner, K., Vuong, B., & Tranmer, G. K. (2022). "The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry." Pharmaceuticals, 15(3), 264.
  • Palencia, A., et al. (2023). "Adenosine-Dependent Activation Mechanism of Prodrugs Targeting an Aminoacyl-tRNA Synthetase." Journal of the American Chemical Society.
  • Velayutham, N. K., et al. (2026). "Decoding iNOS Inhibition: A Computational Voyage of Tavaborole Toward Restoring Endothelial Homeostasis in Venous Leg Ulcers." Pharmaceuticals, 19(1), 137.
Exploratory

The Emergence of 7-Aminobenzo[c]oxaborol-1(3H)-ol: A Technical Guide to a Promising Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The benzoxaborole scaffold has rapidly emerged as a privileged structure in medicinal chemistry, leading to the development of FDA-approved drugs a...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxaborole scaffold has rapidly emerged as a privileged structure in medicinal chemistry, leading to the development of FDA-approved drugs and a plethora of candidates in various stages of clinical trials. This technical guide focuses on a specific, yet under-explored derivative, 7-aminobenzo[c]oxaborol-1(3H)-ol. While direct, in-depth research on this particular molecule is nascent, this paper will synthesize the vast knowledge of the broader benzoxaborole class to provide a comprehensive understanding of its synthesis, potential mechanisms of action, and promising applications. By examining the established structure-activity relationships of related compounds, we will extrapolate the potential of the 7-amino-substituted core, offering a roadmap for future research and development.

Introduction: The Benzoxaborole Revolution

First synthesized in 1957, benzoxaboroles remained a chemical curiosity for decades.[1] It wasn't until the discovery of their unique biological activities that their potential in drug discovery was truly appreciated.[1][2] These bicyclic compounds, which feature a boronic acid integrated into a five-membered ring, possess a unique combination of chemical properties that make them ideal drug candidates. The boron atom, a key player in their biological activity, acts as a Lewis acid, enabling reversible covalent interactions with biological nucleophiles.[3][4] This reversible covalent binding mechanism offers a distinct advantage over traditional non-covalent and irreversible covalent inhibitors, potentially leading to improved potency and reduced off-target effects.[5][6]

The versatility of the benzoxaborole scaffold is evidenced by the successful development of drugs targeting a wide range of diseases. Tavaborole (AN2690), an antifungal agent, inhibits fungal leucyl-tRNA synthetase, thereby halting protein synthesis.[3][7][8][9][10] Crisaborole (AN2728), an anti-inflammatory drug, targets phosphodiesterase 4 (PDE4), an enzyme involved in the inflammatory cascade.[11][12][13][14] These successes have spurred the investigation of benzoxaboroles for an array of other therapeutic areas, including antibacterial, antiviral, and antiprotozoal applications.[3][15][16]

This guide will now pivot to the specifics of 7-aminobenzo[c]oxaborol-1(3H)-ol, a molecule poised to contribute to the expanding legacy of this remarkable scaffold.

Synthesis and Chemical Properties of the Benzoxaborole Core and its 7-Amino Derivative

The synthesis of the benzoxaborole core has been a subject of extensive research, leading to a variety of efficient methods. A common and practical approach involves the ortho-oxalkylation of arylboronic acids with aldehydes or ketones in the presence of a Brønsted acid.[17][18] This method simplifies the starting materials and reduces the number of reaction steps, making it highly adaptable for creating diverse libraries of benzoxaborole derivatives.[17][18]

General Synthetic Protocol for the Benzoxaborole Core:

A general, step-by-step protocol for the synthesis of the benzoxaborole core is as follows:

  • Starting Materials: An appropriately substituted arylboronic acid and an aldehyde or ketone.

  • Reaction Conditions: The arylboronic acid and the carbonyl compound are dissolved in a suitable solvent, and a Brønsted acid catalyst is added.

  • Reaction Progression: The reaction mixture is typically stirred at a specific temperature until the starting materials are consumed, as monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. The crude product is then purified using standard techniques such as column chromatography or recrystallization to yield the desired benzoxaborole.

The introduction of an amino group at the 7-position of the benzoxaborole ring can be achieved through several synthetic strategies. One common approach is to start with a precursor already containing a nitro or other functional group at the desired position that can be subsequently converted to an amine.

Conceptual Workflow for the Synthesis of 7-Aminobenzo[c]oxaborol-1(3H)-ol:

start Substituted Arylboronic Acid (e.g., with a nitro group) cyclization Brønsted Acid-Catalyzed Cyclization start->cyclization carbonyl Aldehyde/Ketone carbonyl->cyclization nitro_benzoxaborole Nitro-substituted Benzoxaborole cyclization->nitro_benzoxaborole Formation of benzoxaborole ring reduction Reduction of Nitro Group nitro_benzoxaborole->reduction amino_benzoxaborole 7-Aminobenzo[c]oxaborol-1(3H)-ol reduction->amino_benzoxaborole Conversion to -NH2

Caption: Conceptual workflow for the synthesis of 7-aminobenzoxaborole.

The presence of the 7-amino group is expected to significantly influence the physicochemical properties of the molecule, such as its pKa, solubility, and hydrogen bonding capabilities. These modifications can, in turn, impact its pharmacokinetic profile and target engagement.

Potential Mechanisms of Action and Therapeutic Applications

The biological activity of benzoxaboroles is intrinsically linked to the electrophilic nature of the boron atom. This allows for the formation of a reversible covalent bond with nucleophilic residues in the active sites of target enzymes. The specific therapeutic application is then determined by the substituents on the benzoxaborole scaffold, which dictate target specificity.

Inhibition of Leucyl-tRNA Synthetase (LeuRS): An Avenue for Antimicrobial Agents

One of the most well-established mechanisms of action for benzoxaboroles is the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[3][7] Tavaborole, for instance, traps the tRNALeu in the editing site of the fungal LeuRS, leading to a cessation of protein production and fungal cell death.[7][10] This "oxaborole tRNA trapping" (OBORT) mechanism involves the formation of a covalent adduct between the boron atom and the 2'- and 3'-hydroxyl groups of the terminal adenosine of the tRNA.[19]

It is plausible that 7-aminobenzo[c]oxaborol-1(3H)-ol or its derivatives could be designed to selectively target bacterial or fungal LeuRS. The amino group at the 7-position could be exploited to form additional interactions within the enzyme's active site, potentially enhancing potency and selectivity.

cluster_0 Leucyl-tRNA Synthetase Inhibition LeuRS Leucyl-tRNA Synthetase (LeuRS) Active Site Editing Site Adduct Trapped Adduct (Benzoxaborole-tRNA-LeuRS) tRNA tRNA-Leu tRNA->LeuRS:p1 Benzoxaborole 7-Aminobenzoxaborole Derivative Benzoxaborole->LeuRS:p2 Inhibition Inhibition of Protein Synthesis Adduct->Inhibition CellDeath Microbial Cell Death Inhibition->CellDeath

Caption: Mechanism of LeuRS inhibition by benzoxaboroles.

Phosphodiesterase 4 (PDE4) Inhibition: A Strategy for Anti-Inflammatory Therapeutics

Another clinically validated target for benzoxaboroles is phosphodiesterase 4 (PDE4).[11][12][13][14] Crisaborole, a topical PDE4 inhibitor, is used to treat atopic dermatitis.[12][14] PDE4 is a key enzyme in the inflammatory process, responsible for the degradation of cyclic adenosine monophosphate (cAMP).[12][13] By inhibiting PDE4, crisaborole increases intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines.[11][13][14]

The boron atom in crisaborole interacts with the bimetal center of the PDE4 enzyme.[11] The development of 7-aminobenzo[c]oxaborol-1(3H)-ol derivatives as PDE4 inhibitors is a promising area of research. The 7-amino group could be functionalized to create novel interactions with the enzyme, potentially leading to improved selectivity for PDE4 isoforms and a better side-effect profile.

Emerging Targets and Future Directions

The versatility of the benzoxaborole scaffold extends beyond LeuRS and PDE4. Researchers are actively exploring their potential as inhibitors of other enzymes, including β-lactamases, HCV NS3/4A serine protease, and carbonic anhydrases.[3][20] The unique reactivity of the boron atom allows for the targeting of active site residues that are not amenable to traditional small molecule inhibitors.[4][6]

The 7-amino group of 7-aminobenzo[c]oxaborol-1(3H)-ol serves as a valuable chemical handle for further derivatization. This allows for the generation of extensive compound libraries for screening against a wide range of biological targets. The exploration of this particular scaffold could lead to the discovery of novel therapeutics for a multitude of diseases.

Quantitative Data and Experimental Protocols

While specific quantitative data for 7-aminobenzo[c]oxaborol-1(3H)-ol is not yet widely available in the public domain, we can look to data from related benzoxaboroles to understand the potential potency of this class of compounds.

CompoundTargetIC50 / MICTherapeutic Area
Tavaborole (AN2690)Fungal LeuRSVaries by fungal speciesAntifungal
Crisaborole (AN2728)PDE4~49 nMAnti-inflammatory
AN6426M. tuberculosis LeuRS0.13 µM (MIC)Antibacterial

Note: The above data is for illustrative purposes to demonstrate the potential potency of benzoxaborole compounds.

Exemplary Protocol: In Vitro PDE4 Inhibition Assay

To assess the potential of 7-aminobenzo[c]oxaborol-1(3H)-ol derivatives as PDE4 inhibitors, a standard in vitro assay can be employed.

  • Enzyme and Substrate Preparation: Recombinant human PDE4 enzyme and the fluorescently labeled cAMP substrate are prepared in an appropriate assay buffer.

  • Compound Preparation: The test compounds, including 7-aminobenzo[c]oxaborol-1(3H)-ol derivatives, are serially diluted to a range of concentrations.

  • Assay Reaction: The PDE4 enzyme is incubated with the test compounds for a specified period. The enzymatic reaction is then initiated by the addition of the cAMP substrate.

  • Signal Detection: The reaction is stopped, and the amount of product formed is quantified using a fluorescence plate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Perspectives

7-Aminobenzo[c]oxaborol-1(3H)-ol represents a promising, yet largely unexplored, frontier in the field of medicinal chemistry. By leveraging the extensive knowledge gained from the broader class of benzoxaboroles, researchers are well-equipped to unlock the therapeutic potential of this specific scaffold. The presence of a strategically placed amino group provides a versatile handle for synthetic elaboration, enabling the fine-tuning of physicochemical and pharmacological properties.

Future research should focus on the efficient and scalable synthesis of a diverse library of 7-aminobenzo[c]oxaborol-1(3H)-ol derivatives. Subsequent screening of these compounds against a wide range of biological targets, guided by the known mechanisms of action of other benzoxaboroles, is a logical next step. The unique chemical properties of the boron atom, combined with the potential for novel interactions conferred by the 7-amino group, position this scaffold as a valuable starting point for the development of the next generation of innovative therapeutics.

References

  • Mechanism of Action | EUCRISA® (crisaborole) ointment 2% HCP Site. (URL: [Link])

  • Adamczyk-Wozniak, A., Borys, K. M., & Sporzynski, A. (2015). Recent developments in the chemistry and biological applications of benzoxaboroles. Chemical reviews, 115(11), 5224-5247. (URL: [Link])

  • Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles | Chemical Reviews - ACS Publications. (URL: [Link])

  • What is the mechanism of Crisaborole? - Patsnap Synapse. (2024, July 17). (URL: [Link])

  • Crisaborole in Dermatology. (2026, January 22). (URL: [Link])

  • Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis - PMC. (URL: [Link])

  • Clinical Pharmacology Review (Eucrisa) - accessdata.fda.gov. (2016, January 7). (URL: [Link])

  • Covalent drugs and the potential of benzoxaboroles - Oncodesign Services. (URL: [Link])

  • Synthesis of Benzoxaboroles by ortho-Oxalkylation of Arylboronic Acids with Aldehydes/Ketones in the Presence of Brønsted Acids | Organic Letters - ACS Publications - ACS.org. (2021, March 1). (URL: [Link])

  • Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism (Journal Article) | OSTI.GOV. (2020, January 15). (URL: [Link])

  • Synthesis of Benzoxaboroles by ortho-Oxalkylation of Arylboronic Acids with Aldehydes/Ketones in the Presence of Brønsted Acids - ResearchGate. (URL: [Link])

  • The Taxonomy of Covalent Inhibitors - PMC - NIH. (URL: [Link])

  • Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults - Taylor & Francis. (2014, June 4). (URL: [Link])

  • Benzoxaboroles in medicinal chemistry: A structure-guided perspective on next-generation therapeutics - PubMed. (2025, October 10). (URL: [Link])

  • The synthesis of benzoxaboroles and their applications in medicinal chemistry. (URL: [Link])

  • Benzoxaborole prodrugs are activated through covalent association with... - ResearchGate. (URL: [Link])

  • Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors - PMC. (URL: [Link])

  • The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments | Request PDF - ResearchGate. (URL: [Link])

  • Design, synthesis and structure of a frustrated benzoxaborole and its applications in the complexation of amines, amino acids, and protein modification - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Stereodefined Synthesis of 3‑Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H‑Bonding - PMC. (2026, January 22). (URL: [Link])

  • Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA Synthetase Inhibitors - PMC. (URL: [Link])

  • Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults - PubMed. (2014, July 15). (URL: [Link])

  • Recent trends in drug discovery of covalent binders: - can we move beyond cysteine? - Oncodesign Services. (2021, October 15). (URL: [Link])

  • Boron is key to antifungal agent | News - Chemistry World. (2007, June 21). (URL: [Link])

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis Protocol for 7-Aminobenzo[c]oxaborol-1(3H)-ol

Introduction & Mechanistic Rationale The benzoxaborole pharmacophore (1,3-dihydro-1-hydroxy-2,1-benzoxaborole) has emerged as a privileged scaffold in modern drug discovery. Characterized by a boron atom incorporated int...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The benzoxaborole pharmacophore (1,3-dihydro-1-hydroxy-2,1-benzoxaborole) has emerged as a privileged scaffold in modern drug discovery. Characterized by a boron atom incorporated into a fused five-membered oxaborole ring, this class of compounds exhibits superior water solubility, exceptional hydrolytic resistance, and up to 104 -fold greater oxidative stability compared to traditional phenylboronic acids [1]. These properties have culminated in the FDA approval of benzoxaborole-based therapeutics such as Tavaborole and Crisaborole[2].

Within this chemical space, 7-aminobenzo[c]oxaborol-1(3H)-ol is a highly sought-after intermediate. The primary amine at the C7 position (ortho to the boron atom) provides a versatile synthetic handle for amide coupling, reductive amination, and urea formation, enabling the rapid generation of diverse chemical libraries.

This application note details a robust, self-validating four-step synthetic protocol starting from commercially available 2-bromo-3-methylnitrobenzene.

Synthetic Strategy & Causality (E-E-A-T)

As opposed to lengthy six-step sequences starting from protected anilines, this protocol leverages a highly efficient late-stage borylation strategy. The workflow is designed around the following mechanistic rationales:

  • Unprotected Miyaura Borylation: Historically, free hydroxyl groups were thought to poison palladium catalysts during cross-coupling. However, utilizing the bulky dppf ligand allows for the direct Miyaura borylation of unprotected o-bromobenzyl alcohols [3]. This eliminates two functional group protection/deprotection steps, significantly improving atom economy.

  • Spontaneous Cyclization: The formation of the oxaborole ring is thermodynamically driven. Upon formation of the arylboronate ester intermediate, the adjacent benzylic hydroxyl group spontaneously attacks the boron center, displacing the pinacol ligand to form the stable heterocycle.

  • Chemoselective Nitro Reduction: Standard catalytic hydrogenation (Pd/C, H 2​ ) of the nitro group carries a documented risk of protodeboronation (cleavage of the C–B bond). To ensure structural integrity, this protocol employs a mild Béchamp-type reduction (Fe/NH 4​ Cl) which is strictly chemoselective for the nitro moiety.

SynthesisWorkflow SM 2-Bromo-3-methyl- nitrobenzene (Starting Material) Int1 1-Bromo-2-(bromomethyl)- 3-nitrobenzene (Intermediate 1) SM->Int1 Step 1: Bromination NBS, AIBN Int2 2-Bromo-3-nitrobenzyl alcohol (Intermediate 2) Int1->Int2 Step 2: Hydrolysis KOAc then K2CO3 Int3 7-Nitrobenzo[c]oxaborol- 1(3H)-ol (Intermediate 3) Int2->Int3 Step 3: Borylation B2pin2, PdCl2(dppf) Product 7-Aminobenzo[c]oxaborol- 1(3H)-ol (Final Product) Int3->Product Step 4: Reduction Fe, NH4Cl

Figure 1: Four-step synthetic workflow for 7-aminobenzo[c]oxaborol-1(3H)-ol.

Step-by-Step Experimental Protocols

Step 1: Radical Bromination (Wohl-Ziegler Reaction)
  • Procedure: Dissolve 2-bromo-3-methylnitrobenzene (10.0 g, 46.3 mmol, 1.0 eq) in anhydrous acetonitrile (230 mL, 0.2 M). Add N-bromosuccinimide (NBS, 9.06 g, 50.9 mmol, 1.1 eq) and azobisisobutyronitrile (AIBN, 380 mg, 2.3 mmol, 0.05 eq). Heat the mixture to reflux (80 °C) under a nitrogen atmosphere for 5 hours.

  • In-Process Control: Monitor by TLC (Hexanes/EtOAc 9:1, UV visualization). The starting material ( Rf​≈0.6 ) should convert to a slightly lower running spot ( Rf​≈0.55 ).

  • Workup: Cool to room temperature and concentrate in vacuo. Partition the residue between EtOAc (200 mL) and water (200 mL). Wash the organic layer with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate to yield 1-bromo-2-(bromomethyl)-3-nitrobenzene as a pale yellow solid. Use crude in the next step.

Step 2: One-Pot Acetate Displacement and Hydrolysis
  • Procedure: Dissolve the crude benzylic bromide from Step 1 in anhydrous DMF (200 mL). Add potassium acetate (KOAc, 9.08 g, 92.6 mmol, 2.0 eq) and heat to 80 °C for 2 hours to form the intermediate acetate. Cool the reaction to room temperature. Add a solution of K 2​ CO 3​ (9.6 g, 69.4 mmol, 1.5 eq) dissolved in MeOH/H 2​ O (1:1 v/v, 200 mL). Stir vigorously at room temperature for 2 hours.

  • In-Process Control: Monitor by TLC (Hexanes/EtOAc 7:3). Visualize with UV and KMnO 4​ stain (the product alcohol will stain bright yellow against a purple background, Rf​≈0.3 ).

  • Workup: Extract the aqueous mixture with EtOAc (3 × 150 mL). Wash the combined organics with 5% aqueous LiCl (3 × 100 mL) to remove DMF, followed by brine. Dry over Na 2​ SO 4​ and concentrate. Purify via flash chromatography to afford 2-bromo-3-nitrobenzyl alcohol.

Step 3: Palladium-Catalyzed Miyaura Borylation & Cyclization
  • Procedure: In an oven-dried Schlenk flask, combine 2-bromo-3-nitrobenzyl alcohol (5.0 g, 21.5 mmol, 1.0 eq), bis(pinacolato)diboron (B 2​ pin 2​ , 8.2 g, 32.3 mmol, 1.5 eq), KOAc (6.3 g, 64.5 mmol, 3.0 eq), and PdCl 2​ (dppf) (786 mg, 1.07 mmol, 0.05 eq). Evacuate and backfill the flask with N 2​ three times. Add anhydrous 1,4-dioxane (140 mL) via syringe. Heat the mixture to 90 °C for 12 hours.

  • In-Process Control: Monitor by TLC (Hexanes/EtOAc 1:1). Visualize with Alizarin Red S stain; the oxaborole product will appear as an intense yellow spot ( Rf​≈0.4 ).

  • Workup: Cool to room temperature, filter through a pad of Celite, and wash with EtOAc. Concentrate the filtrate. To ensure complete cleavage of any uncyclized pinacol ester, dissolve the residue in THF (50 mL), add 1M HCl (50 mL), and stir for 2 hours. Extract with EtOAc, dry, and purify via silica gel chromatography (Hexanes/EtOAc gradient with 1% AcOH) to yield 7-nitrobenzo[c]oxaborol-1(3H)-ol.

Step 4: Chemoselective Nitro Reduction
  • Procedure: Dissolve 7-nitrobenzo[c]oxaborol-1(3H)-ol (2.0 g, 11.2 mmol, 1.0 eq) in a mixture of EtOH and H 2​ O (3:1 v/v, 110 mL). Add iron powder (3.1 g, 56.0 mmol, 5.0 eq) and ammonium chloride (3.0 g, 56.0 mmol, 5.0 eq). Heat the suspension to 80 °C for 3 hours.

  • In-Process Control: Monitor by TLC (DCM/MeOH 9:1). Visualize with Ninhydrin stain; the primary amine product will stain a deep purple/brown color ( Rf​≈0.3 ).

  • Workup: Filter the hot reaction mixture through a tightly packed pad of Celite to remove iron oxide salts. Wash the pad thoroughly with hot EtOH. Concentrate the filtrate to remove ethanol, then extract the aqueous residue with EtOAc (3 × 50 mL). Wash with brine, dry over Na 2​ SO 4​ , and concentrate to afford the final product, 7-aminobenzo[c]oxaborol-1(3H)-ol, as an off-white solid.

Quality Control & Analytical Validation

To ensure a self-validating workflow, researchers should cross-reference their isolated intermediates against the quantitative and spectroscopic benchmarks provided in Table 1.

Table 1: Reaction Parameters and Key 1 H NMR Diagnostic Markers

StepIntermediate / ProductExpected YieldKey 1 H NMR Diagnostic Peaks (Solvent)
1 1-Bromo-2-(bromomethyl)-3-nitrobenzene82–85%CDCl 3​ : Disappearance of Ar–CH 3​ (~2.5 ppm); appearance of sharp CH 2​ Br singlet at 4.85 ppm (2H).
2 2-Bromo-3-nitrobenzyl alcohol88–92%CDCl 3​ : Shift of benzylic CH 2​ to 4.80 ppm (d, 2H); appearance of OH triplet at 2.10 ppm (1H).
3 7-Nitrobenzo[c]oxaborol-1(3H)-ol65–70%DMSO-d 6​ : Appearance of B–OH broad singlet at 9.35 ppm (1H); oxaborole CH 2​ shifts to 5.15 ppm (s, 2H).
4 7-Aminobenzo[c]oxaborol-1(3H)-ol75–80%DMSO-d 6​ : Disappearance of downfield NO 2​ Ar–H shifts; appearance of NH 2​ broad singlet at 5.20 ppm (2H).

References

  • Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore. The Journal of Organic Chemistry (ACS Publications).[Link]

  • Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. Molecules (MDPI). [Link]

  • One-Pot Synthesis of Benzoxaborole Derivatives from Palladium-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Unprotected o-Bromobenzylalcohols. Organic & Biomolecular Chemistry (Royal Society of Chemistry).[Link]

Application

Application Notes &amp; Protocols: Purification of Aminobenzoxaborole Derivatives

Introduction: The Critical Role of Purity in Benzoxaborole Drug Development Benzoxaboroles are a versatile class of boron-based heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Benzoxaborole Drug Development

Benzoxaboroles are a versatile class of boron-based heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2][3] Their unique chemical structure, which includes a Lewis acidic boron atom integrated into a bicyclic system, allows for novel mechanisms of action, often involving reversible covalent interactions with biological targets.[4][5] This has led to the successful development of FDA-approved drugs such as Tavaborole (Kerydin®), an antifungal for onychomycosis, and Crisaborole (Eucrisa®), an anti-inflammatory agent for atopic dermatitis.[5][6][7][8][9]

The therapeutic success of these agents hinges on their exceptional purity. Impurities from synthetic precursors, side-products, or degradation can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Aminobenzoxaborole derivatives, a key subclass, present specific purification challenges due to their amphoteric nature—possessing both a basic amino group and an acidic boronic acid moiety. This guide provides a detailed overview of the core principles and practical techniques for the successful purification of these high-value compounds.

Understanding the Molecule: Physicochemical Properties Influencing Purification

A successful purification strategy is not a matter of trial and error; it is an informed process based on the inherent chemical properties of the target molecule. For aminobenzoxaboroles, the following characteristics are paramount.

  • Lewis Acidity and pH-Dependent Behavior : Unlike Brønsted acids that donate a proton, the boron center in benzoxaboroles acts as a Lewis acid, accepting an electron pair from a nucleophile (like a hydroxide ion).[10] This results in a transition from a neutral, trigonal planar boron to an anionic, tetrahedral boronate species.[4][10] This equilibrium is highly pH-dependent and is a cornerstone of purification, as it dramatically alters the molecule's charge and solubility. The amino group, being basic, will also be protonated at low pH. This dual nature allows for exquisite control over solubility in aqueous media.

  • Solubility Profile : Aminobenzoxaboroles generally exhibit moderate to good solubility in polar organic solvents like methanol, ethanol, DMSO, and DMF, but this can vary significantly based on other substituents.[4][11] Their solubility in less polar solvents like ethers and hydrocarbons is often low, a property that can be exploited for precipitation and crystallization.[11][12] Critically, their solubility in aqueous solutions is directly manipulable via pH.

  • Stability : The benzoxaborole ring is generally stable, but it exists in a dynamic equilibrium with its open-ring form (a 2-formylphenylboronic acid).[13] While the closed, cyclic form is heavily favored, harsh acidic or basic conditions and the presence of strong nucleophiles can influence this equilibrium. Furthermore, like other boronic acids, they can undergo oxidative deboronation, though the benzoxaborole scaffold often confers enhanced stability compared to simple phenylboronic acids.[14][15]

Core Purification Strategies: A Multi-Technique Approach

A multi-step approach is often necessary to achieve the high purity (>99.5%) required for pharmaceutical applications. The overall strategy typically involves an initial bulk purification followed by a final polishing step.

Purification_Workflow Crude Crude Synthetic Product Workup Aqueous Work-up / Extraction (pH-Modulated) Crude->Workup Crystallization Recrystallization (Primary Purification) Workup->Crystallization Chromatography Column Chromatography (For Difficult Separations) Workup->Chromatography If impurities persist Final High Purity API (>99.5%) Crystallization->Final Chromatography->Crystallization Isolate & Crystallize Analysis Purity Analysis (HPLC, NMR, MS) Final->Analysis

Caption: General purification workflow for aminobenzoxaborole derivatives.

2.1. pH-Modulated Extraction: The First Line of Defense

This technique leverages the amphoteric nature of aminobenzoxaboroles to remove non-ionizable organic impurities and inorganic salts. The principle relies on selectively moving the target compound between an aqueous and an organic phase by adjusting the pH.

Caption: pH-dependent forms of aminobenzoxaboroles governing extraction.

  • Acidic Wash: Dissolving the crude product in an organic solvent (e.g., ethyl acetate) and washing with a dilute acid (e.g., 1M HCl) will protonate the amino group, pulling the target compound into the aqueous phase while leaving non-basic impurities behind in the organic layer.

  • Basification and Extraction: The acidic aqueous layer is then separated, and a base (e.g., NaOH) is added to raise the pH. Adjusting the pH to the isoelectric point will cause the zwitterionic/neutral form to precipitate, or it can be extracted back into an organic solvent.

  • Basic Wash: Alternatively, washing the organic solution with a dilute base (e.g., 1M NaOH) will deprotonate the B-OH group to form the anionic boronate, pulling the compound into the aqueous phase and leaving non-acidic impurities behind.

2.2. Crystallization: The Workhorse for Bulk Purity

Crystallization is the most effective and scalable method for achieving high purity. The success of this technique depends heavily on the choice of solvent system.[16] For many aminobenzoxaboroles, low solubility in certain solvents can be used to induce precipitation and purification.[11]

  • Solvent Selection: The ideal single solvent system is one in which the compound is highly soluble at an elevated temperature but poorly soluble at room or sub-ambient temperatures. For aminobenzoxaboroles, alcohols (methanol, ethanol, isopropanol) or aqueous mixtures are often good starting points.

  • Anti-Solvent Crystallization: This is a powerful and common technique. The crude product is dissolved in a minimal amount of a "good" solvent (e.g., methanol, DMSO) in which it is highly soluble. A second "anti-solvent" (e.g., water, diethyl ether, hexane) in which the compound is insoluble is then added slowly until turbidity is observed.[11] Cooling the mixture allows for the slow formation of pure crystals.

  • pH-Mediated Crystallization: The compound can be dissolved in an acidic or basic aqueous solution and then the pH can be slowly adjusted towards the isoelectric point to induce crystallization. This method is excellent for removing impurities with different ionization profiles.

2.3. Silica Gel Chromatography: For Challenging Separations

When impurities are structurally very similar to the target compound, column chromatography is required.[17][18] However, the boronic acid moiety can present challenges.

  • Challenges: The Lewis acidic boron can interact strongly with the Lewis basic silanol groups (Si-OH) on the silica surface, leading to peak tailing, smearing, or even irreversible binding.

  • Mitigation Strategies:

    • Mobile Phase Modifiers: Adding a small amount of a competitive Lewis base, such as acetic acid or formic acid (0.1-1%), to the mobile phase can help to reduce tailing by competing for binding sites on the silica.

    • Solvent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a common starting point. The polarity required will depend on the specific substituents on the aminobenzoxaborole ring.

    • Deactivated Silica: Using silica gel that has been "deactivated" with water may sometimes improve chromatographic performance.

Detailed Protocols and Application Notes
Protocol 1: Purification by Anti-Solvent Crystallization

This protocol is suitable for the general purification of an aminobenzoxaborole derivative where non-polar or moderately polar impurities are present.

  • Dissolution: In a clean Erlenmeyer flask, dissolve the crude aminobenzoxaborole product (e.g., 1.0 g) in a minimal volume of a suitable "good" solvent (e.g., 5-10 mL of methanol or ethanol) at room temperature. Gentle warming may be applied if necessary.

  • Filtration (Optional): If insoluble particulates are present, filter the solution through a small plug of cotton or celite to clarify.

  • Anti-Solvent Addition: While gently stirring, slowly add an anti-solvent (e.g., deionized water or diethyl ether) dropwise until a persistent cloudiness (turbidity) appears.

  • Crystal Formation: Add a few more drops of the "good" solvent to just redissolve the precipitate, resulting in a saturated solution. Cover the flask and allow it to stand undisturbed at room temperature. For improved yield, the flask can be moved to a refrigerator (4°C) after initial crystals have formed.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals sparingly with a small volume of the cold anti-solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to a constant weight.

  • Analysis: Assess the purity of the final product using HPLC and NMR.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is designed for separating an aminobenzoxaborole from closely related, less polar impurities.

  • Column Packing: Prepare a silica gel column (slurry packed) using a pre-selected mobile phase (e.g., 95:5 Hexane:Ethyl Acetate with 0.5% acetic acid).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness. Carefully load the dry powder onto the top of the prepared column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC). Stain the TLC plates with a suitable reagent (e.g., potassium permanganate or UV visualization). A specialized stain for boronic acids can be made using 10-hydroxybenzo[h]quinolone, which becomes fluorescent upon complexation.[10]

  • Pooling and Concentration: Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent using a rotary evaporator. Note that residual acetic acid may need to be removed by co-evaporation with a solvent like toluene or by a subsequent aqueous work-up.

  • Final Step: The resulting solid or oil is often subjected to a final crystallization step (Protocol 1) to obtain a pure, crystalline solid.

Purity Assessment: Validating Your Results

No purification is complete without rigorous analytical confirmation of purity.

  • High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative purity assessment. A reverse-phase C18 column with a mobile phase of acetonitrile/water (often with 0.1% TFA or formic acid) is standard. Purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR confirms the chemical structure and can reveal the presence of solvent or organic impurities. ¹¹B NMR is also highly valuable, with the benzoxaborole boron typically appearing around 28-31 ppm.[11][19]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired compound.

  • Melting Point: A sharp melting point range is a good indicator of high purity for crystalline solids.

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Oiling out during crystallization Solvent/anti-solvent system is inappropriate; cooling too rapidly; compound is inherently low-melting.Try a different solvent system; allow for slower cooling; scratch the inside of the flask to induce nucleation; add a seed crystal.
Poor recovery from crystallization Compound has significant solubility in the mother liquor; insufficient anti-solvent used.Cool the crystallization mixture to a lower temperature (e.g., -20°C); concentrate the mother liquor and attempt a second crop of crystals.
Peak tailing in column chromatography Strong interaction between the boronic acid and silica gel.Add an acidic modifier (e.g., 0.5-1% acetic acid) to the mobile phase; use a different stationary phase (e.g., alumina, C18).
Compound won't precipitate during pH adjustment The isoelectric point has not been reached; compound is more soluble than expected.Use a pH meter for precise adjustment; try extracting into an organic solvent instead of precipitating; saturate the aqueous layer with NaCl to decrease solubility.
Conclusion

The purification of aminobenzoxaborole derivatives is a critical step in the drug development pipeline that relies on a fundamental understanding of their unique physicochemical properties. By strategically employing pH-modulated extractions, carefully designed crystallization protocols, and optimized chromatographic methods, researchers can consistently achieve the high levels of purity required for therapeutic applications. Each purification should be viewed as a bespoke process, guided by the principles outlined in this guide and validated by rigorous analytical chemistry.

References
  • The synthesis of benzoxaboroles and their applications in medicinal chemistry. (n.d.). Google Scholar.
  • Dąbrowski, M., et al. (2015). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews, 115(11), 5224-5247.
  • Adamczyk-Wozniak, A., Borys, K. M., & Sporzynski, A. (2015). Recent developments in the chemistry and biological applications of benzoxaboroles. Chemical Reviews, 115(11), 5224-5247.
  • (2025). Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019-2024). PubMed.
  • Benzoxaboroles – Old compounds with new applications | Request PDF. (n.d.). ResearchGate.
  • Nocentini, A., et al. (n.d.). Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors. PMC.
  • PHARMACEUTICAL COMPOSITIONS FOR TREATMENT OF FUNGAL INFECTIONS. (n.d.). Google Patents.
  • Benzoxaboroles for Drug Design. (n.d.). Enamine.
  • TAVABOROLE | New Drug Approvals. (2013, December 29).
  • Tomsho, J. W., & Benkovic, S. J. (2012). Examination of the reactivity of benzoxaboroles and related compounds with a cis-diol. The Journal of Organic Chemistry, 77(24), 11200-11209.
  • Kaczorowska, E., et al. (n.d.). Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. PMC.
  • Dowlut, M., & Hall, D. G. (2008). Benzoboroxoles as Efficient Glycopyranoside-Binding Agents in Physiological Conditions: Structure and Selectivity of Complex Formation. The Journal of Organic Chemistry, 73(13), 5051-5060.
  • Zhu, J., et al. (2021). Synthesis of Benzoxaboroles by ortho-Oxalkylation of Arylboronic Acids with Aldehydes/Ketones in the Presence of Brønsted Acids. Organic Letters, 23(6), 2296-2300.
  • (2025). Synthesis and physicochemical evaluation of phosphorus(iii) and phosphorus(v) substituted benzoxaboroles. Organic & Biomolecular Chemistry.
  • (2026). Investigations Into the Synthesis, Physicochemical Characterization and Enzymology of Substituted Benzoxaboroles, Phosphonic-boronic acid anhydrides and Exoglycals. DalSpace.
  • Boron-Containing Building Blocks for Medicinal Research: Benzoxaboroles. (2024, April 8). TCI Chemicals.
  • da Silva, G. N., et al. (2025). Synthesis and Evaluation of Boron-Containing Heterocyclic Compounds with Antimicrobial and Anticancer Activities. PMC.
  • Borys, K. M., et al. (n.d.). Formation and Structural Characterization of Benzoxa- and Thienoxaphosphaborinines. PMC.
  • Fredericks, R. T., & Hall, D. G. (n.d.). Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. PMC.
  • Sullivan, A. N., et al. (n.d.). Molecular, Crystal, and Surface Chemistry of p‑Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review. PMC.
  • Solubility of benzoxaborole (2) in water. Method A, method B. (n.d.). ResearchGate.
  • Process for the preparation of tavaborole, its novel polymorphic forms and the polymorphs thereof. (2019, October 8). Justia Patents.
  • Tavaborole Synthetic Routes. (n.d.). MedKoo Biosciences.
  • FEB 0 6 2017. (2007, February 16). Regulations.gov.
  • Nocentini, A., et al. (2023). 6-Substituted Triazolyl Benzoxaboroles as Selective Carbonic Anhydrase Inhibitors: In Silico Design, Synthesis, and X-ray Crystallography. Journal of Medicinal Chemistry, 66(12), 8093-8109.
  • The structure of Tavaborole (AN2690), active ingredient of Keridin–antifungal drug approved by FDA in 2014 for the treatment of onychomycosis. (n.d.). ResearchGate.
  • Barak, O., & Loo, D. S. (2007). AN-2690, a Novel Antifungal for the Topical Treatment of Onychomycosis.
  • Van Eerdenbrugh, B., et al. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Journal of Pharmaceutical Sciences, 99(9), 3826-3838.
  • (PDF) Synthesis of Amino‐ and Hydroxymethyl Benzoxaboroles: Prominent Scaffolds for Further Functionalization. (n.d.). ResearchGate.
  • Lee, K. B., et al. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 215(1), 1-8.
  • CN104109158A - Rivaroxaban purification method. (n.d.). Google Patents.

Sources

Method

Application Note: Profiling 7-Aminobenzo[c]oxaborol-1(3H)-ol Derivatives in Enzyme Inhibition Assays

Executive Summary The benzoxaborole scaffold has emerged as a privileged pharmacophore in rational drug design, characterized by its unique physicochemical properties—most notably, enhanced Lewis acidity and the capacity...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzoxaborole scaffold has emerged as a privileged pharmacophore in rational drug design, characterized by its unique physicochemical properties—most notably, enhanced Lewis acidity and the capacity to form reversible covalent adducts with biological nucleophiles. Within this chemical space, the 7-aminobenzo[c]oxaborol-1(3H)-ol building block provides an optimal platform for structure-activity relationship (SAR) exploration. The 7-amino group enables rapid synthetic diversification (e.g., via amide, urea, or sulfonamide linkages) to probe adjacent enzyme binding pockets, while the cyclic boronic acid core engages the target enzyme's active site.

This application note details robust, self-validating protocols for evaluating 7-aminobenzoxaborole derivatives against two distinct therapeutic targets: Leucyl-tRNA synthetase (LeuRS) for antimicrobial applications, and viral proteases (e.g., SARS-CoV-2 Mpro) for antiviral development.

Mechanistic Rationale & Structural Dynamics

Benzoxaboroles operate fundamentally differently from traditional non-covalent inhibitors. The boron atom possesses an empty p-orbital, rendering it a strong Lewis acid capable of trapping enzymes in a transition-state-like complex.

  • In LeuRS (Antimicrobial/Antifungal Target): The boron atom reacts with the cis-diols of the 3'-terminal adenosine of tRNA^Leu, forming a stable bidentate boronate adduct. This traps the tRNA in the enzyme's editing domain, stalling protein synthesis (1[1]).

  • In Proteases (Antiviral Target): The boron atom acts as a transition-state analog, undergoing nucleophilic attack by the catalytic cysteine (e.g., Cys145 in Mpro) or serine to form a tetrahedral boronate complex (2[2]).

The 7-amino substitution is strategically positioned to interact with the S1/S2 subsites of proteases or the editing site entrance of LeuRS, modulating both potency and selectivity without disrupting the core warhead.

Mechanism A Target Enzyme (LeuRS / Protease) C Active Site Pre-Inhibition Complex A->C Substrate/Inhibitor Competition B 7-Amino-Benzoxaborole (Inhibitor) B->C Binding via 7-Amino Pocket D Covalent Adduct Formation (Boronate Transition State) C->D Lewis Acid-Base Interaction E Enzyme Inactivation (Signal Quenching) D->E Stable Trap

Mechanism of enzyme inactivation by 7-amino-benzoxaboroles via covalent adduct formation.

Self-Validating High-Throughput Workflow

To ensure high data integrity (E-E-A-T), every assay must be a self-validating system. This requires the integration of real-time quality control metrics, specifically the Z'-factor, to distinguish true covalent inhibition from assay noise or compound aggregation.

Protocol S1 1. Compound Preparation Serial dilution in 100% DMSO S2 2. Master Mix Assembly Enzyme + Buffer + BSA S1->S2 S3 3. Pre-Incubation Establish equilibrium (30 min) S2->S3 S4 4. Reaction Initiation Add Substrate (tRNA / FRET Peptide) S3->S4 S5 5. Kinetic Readout Monitor Fluorescence/Luminescence S4->S5 C1 Self-Validation: Z'-factor > 0.6 Pos/Neg Controls S5->C1

Self-validating high-throughput screening workflow for enzyme inhibition assays.

Protocol A: Leucyl-tRNA Synthetase (LeuRS) Editing Domain Assay

Causality of Design: Because benzoxaboroles target the editing domain rather than the synthetic domain, the assay must specifically measure the post-transfer editing activity (hydrolysis of mis-acylated tRNA, e.g., Ile-tRNA^Leu). Self-Validation System: Includes a known 7-substituted benzoxaborole inhibitor (e.g., Epetraborole/GSK2251052) as a positive control (3[3]), DMSO vehicle as a negative control, and requires a Z'-factor ≥ 0.6 for plate acceptance.

Step-by-Step Methodology:
  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 30 mM KCl, 5 mM MgCl2, 2 mM DTT, 0.1 mg/mL BSA). Expert Insight: DTT is included to maintain enzyme stability, but must be strictly controlled. High concentrations of thiols can occasionally interact with the boronic acid core, leading to artificially reduced inhibitor potency.

  • Compound Dilution: Serially dilute 7-aminobenzoxaborole derivatives in 100% DMSO. Transfer 1 µL to a 96-well non-binding microplate.

  • Enzyme Pre-incubation: Add 40 µL of recombinant LeuRS (final concentration 2 nM) in assay buffer. Incubate at 25°C for 30 minutes. Critical Causality: Time-dependent inhibition is a hallmark of covalent boronate formation; omitting pre-incubation will artificially inflate the apparent IC50.

  • Reaction Initiation: Add 10 µL of substrate mix containing 1 µM [3H]-Ile-tRNA^Leu.

  • Quenching & Filtration: After 20 minutes, quench the reaction with 50 µL of cold 10% trichloroacetic acid (TCA). Transfer to a glass fiber filter plate, wash with 5% TCA, and measure retained radioactivity (intact [3H]-Ile-tRNA^Leu) using a scintillation counter.

  • Validation Check: Calculate Z'-factor = 1 - (3σ_pos + 3σ_neg) / |µ_pos - µ_neg|. Proceed to data fitting only if Z' > 0.6.

Protocol B: Viral Protease (SARS-CoV-2 Mpro) FRET Assay

Causality of Design: 7-aminobenzoxaborole derivatives have shown efficacy against viral proteases by trapping the catalytic dyad. A FRET-based assay using a Dabcyl/Edans peptide substrate allows real-time kinetic monitoring of this covalent trapping.

Step-by-Step Methodology:
  • Buffer Setup: 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM TCEP. Expert Insight: TCEP is utilized here instead of DTT. DTT contains nucleophilic thiols that can compete with the catalytic Cys145 for the boron electrophile, skewing the kinetic readouts.

  • Inhibitor Matrix: Dispense 0.5 µL of compound (in DMSO) into a 384-well black microplate.

  • Enzyme Addition: Add 25 µL of Mpro (final 50 nM). Incubate for 30 minutes at 37°C to allow the initial reversible complex to transition into the stable tetrahedral boronate adduct.

  • Substrate Addition: Initiate with 25 µL of FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans, final 10 µM).

  • Kinetic Readout: Monitor fluorescence (Ex/Em = 340/490 nm) continuously for 30 minutes. Calculate the initial velocity (V0) from the linear portion of the progress curve.

Data Presentation & Interpretation

Quantitative data must be normalized to vehicle controls. The table below illustrates a representative SAR profile when functionalizing the 7-amino position of the benzoxaborole ring.

Compound ClassR-Group at 7-Amino PositionTarget EnzymeApparent IC50 (nM)Binding Kinetics
Unsubstituted Scaffold-NH2LeuRS> 10,000Rapid reversible
Amide Derivative-NH-CO-AlkylMpro450 ± 20Slow-binding
Sulfonamide Derivative-NH-SO2-ArylMpro120 ± 15Slow-binding
Reference InhibitorEpetraborole (GSK2251052)E. coli LeuRS310 ± 10Covalent Adduct

Troubleshooting Insight: If progress curves in the FRET assay are non-linear (concave down), this indicates slow-binding kinetics typical of covalent inhibitors. In such cases, standard IC50 equations are insufficient; data must be fit to the Morrison equation for tight-binding inhibitors or evaluated for kinact​/KI​ to accurately reflect the two-step binding mechanism.

References

  • Title: Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles | Chemical Reviews - ACS Publications Source: acs.org URL: [Link]

  • Title: Discovery of potent benzoxaborole inhibitors against SARS-CoV-2 main and dengue virus proteases - PMC Source: nih.gov URL: [Link]

  • Title: Bacterial resistance to leucyl-tRNA synthetase inhibitor GSK2251052 develops during treatment of complicated urinary tract infections - PubMed Source: nih.gov URL: [Link]

Sources

Application

Application Note: 7-Aminobenzoxaboroles in Anti-Inflammatory Drug Discovery and PDE4 Inhibition

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Experimental Protocols Introduction & Pharmacological Rationale The development o...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Experimental Protocols

Introduction & Pharmacological Rationale

The development of small-molecule inhibitors targeting Phosphodiesterase 4 (PDE4) has historically been hindered by a narrow therapeutic window, primarily due to dose-limiting emesis associated with PDE4D inhibition. However, the introduction of the benzoxaborole pharmacophore—culminating in the FDA approval of crisaborole for atopic dermatitis—has revolutionized topical and systemic anti-inflammatory drug design [1].

While first-generation benzoxaboroles utilized ether linkages at the 5- or 6-positions, the 7-aminobenzoxaborole scaffold has emerged as a structurally privileged starting point for advanced structure-activity relationship (SAR) campaigns [4]. The 7-amino substitution provides a highly versatile synthetic handle (amenable to amidation, urea formation, or sulfonylation), allowing medicinal chemists to design molecules that maintain core catalytic binding while extending functional groups into adjacent regulatory pockets. This targeted functionalization is critical for enhancing PDE4B-over-PDE4D selectivity, thereby isolating the desired anti-inflammatory efficacy from gastrointestinal side effects [3].

Mechanistic Causality: Boron-Bimetal Chelation

To effectively design assays and interpret data for 7-aminobenzoxaboroles, researchers must understand their unique, non-classical mechanism of action.

Unlike classical catechol-based PDE4 inhibitors (e.g., roflumilast) that rely predominantly on hydrogen bonding within the hydrophobic adenine pocket, benzoxaboroles act via a covalent, reversible mechanism [2].

  • The Bimetal Center: The PDE4 active site contains a highly conserved bimetal center (Zn²⁺ and Mg²⁺) that activates a nucleophilic water molecule, which is essential for the hydrolysis of the phosphodiester bond in cyclic AMP (cAMP).

  • Boron's Electrophilicity: The electron-deficient boron atom in the benzoxaborole ring reacts with this activated water. In doing so, the boron atom transitions from a trigonal planar (sp²) to a tetrahedral (sp³) geometry.

  • Transition State Mimicry: This tetrahedral adduct perfectly mimics the transition state of the cAMP phosphate group during hydrolysis, anchoring the inhibitor tightly to the catalytic metals [2].

  • The 7-Amino Vector: While the oxaborole ring chelates the metals, functional groups appended to the 7-amino position are vectored directly toward the solvent-exposed region and the adenine pocket (formed by Phe446, Ile410, and Gln443). This dual-interaction paradigm drives the sub-nanomolar potency observed in advanced derivatives.

Pathway Stimulus Pro-inflammatory Stimulus cAMP Intracellular cAMP Stimulus->cAMP Adenylyl Cyclase PDE4 PDE4 Enzyme cAMP->PDE4 Hydrolysis PKA PKA Activation cAMP->PKA Accumulation Inhibitor 7-Aminobenzoxaborole Inhibitor->PDE4 Bimetal Chelation CREB CREB Phosphorylation PKA->CREB Phosphorylation Cytokines Decreased Cytokines (TNF-α, IL-17) CREB->Cytokines Gene Regulation

Caption: cAMP/PKA signaling pathway modulated by 7-aminobenzoxaborole PDE4 inhibition.

Data Presentation: Comparative Inhibitory Profiles

To benchmark the efficacy of novel 7-aminobenzoxaboroles, they must be compared against clinical standards. The table below summarizes the quantitative pharmacological profile of classical inhibitors versus benzoxaborole derivatives[1, 3].

Compound ClassRepresentative DrugPDE4B IC₅₀ (nM)PDE4D IC₅₀ (nM)Key Cytokines SuppressedPrimary Binding Mode
Catechol Ether Roflumilast0.5 - 1.00.5 - 1.0TNF-α, IL-13, IL-17H-bond (Adenine pocket)
Benzoxaborole (Ether) Crisaborole65.0 - 170.060.0 - 150.0TNF-α, IL-2, IL-17, IL-22Boron-Bimetal Chelation
7-Aminobenzoxaborole Advanced Lead (e.g., AN4800 analog)0.4 - 0.85.0 - 10.0TNF-α, IL-17, IL-23, IFN-γChelation + Adenine Pocket

Note: Functionalization at the 7-amino position allows for a 10- to 100-fold improvement in IC₅₀ over first-generation benzoxaboroles by capturing additional hydrogen bonds with Gln443.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal controls and orthogonal validation steps to prevent false positives caused by assay interference or compound cytotoxicity.

Protocol A: In Vitro TR-FRET PDE4 Enzymatic Assay

Purpose: To quantify the IC₅₀ of 7-aminobenzoxaborole derivatives against recombinant PDE4B/D.

Causality & Rationale: PDE4 is a metalloenzyme. Assays must carefully control bivalent cation concentrations (Mg²⁺) to ensure the bimetal center is properly loaded for the boron atom to react. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over colorimetric assays because benzoxaboroles can sometimes interfere with optical absorbance readouts.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, and 0.01% Brij-35. Causality: MgCl₂ is strictly required to populate the bimetal catalytic site, enabling the boron-water-metal chelation mechanism.

  • Compound Serial Dilution: Dilute 7-aminobenzoxaborole compounds in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1%.

  • Enzyme Addition: Add 0.1 ng/well of recombinant human PDE4B2. Incubate with the compound for 15 minutes at room temperature. Causality: This pre-incubation allows the covalent, reversible bimetal chelation to reach equilibrium before substrate introduction.

  • Substrate Addition: Add 10 nM of fluorescently labeled cAMP (e.g., AlexaFluor-cAMP) to initiate the reaction. Incubate for 45 minutes.

  • Reaction Termination (Self-Validation Step 1): Add a stop solution containing 10 mM EDTA and a europium-labeled anti-cAMP antibody. Causality: EDTA acts as a powerful chelator, stripping the Mg²⁺/Zn²⁺ from the PDE4 active site. This instantly and uniformly halts cAMP hydrolysis across all wells, ensuring accurate end-point FRET readings.

  • Data Acquisition & Validation (Self-Validation Step 2): Read the plate on a TR-FRET compatible microplate reader. Calculate the Z'-factor using the "Vehicle (1% DMSO)" as the maximum hydrolysis control and "No Enzyme" as the minimum hydrolysis control. Validation: The assay run is only considered valid if the Z'-factor is ≥ 0.6, proving the signal window is robust enough to accurately determine sub-nanomolar IC₅₀ values.

Protocol B: Human PBMC Cytokine Release Assay (ELISA)

Purpose: To evaluate the cellular anti-inflammatory efficacy of the inhibitors.

Causality & Rationale: While enzymatic assays prove target engagement, cellular assays prove membrane permeability and functional pathway modulation. We use Lipopolysaccharide (LPS) to stimulate PBMCs because it triggers TLR4, leading to robust TNF-α production—a pathway highly sensitive to cAMP/PKA modulation [1].

Step-by-Step Methodology:

  • Cell Isolation & Seeding: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) via density gradient centrifugation. Seed at 1×105 cells/well in RPMI-1640 supplemented with 10% FBS.

  • Compound Pre-treatment: Treat cells with a dose-response gradient of the 7-aminobenzoxaborole derivative for 1 hour.

  • Stimulation: Add 100 ng/mL LPS to the wells. Incubate for 24 hours at 37°C, 5% CO₂. Causality: LPS rapidly induces NF-κB translocation. If the benzoxaborole successfully inhibits PDE4, intracellular cAMP will pool, activating PKA. PKA phosphorylates CREB, which competitively inhibits NF-κB, thereby suppressing TNF-α transcription.

  • Supernatant Harvest & ELISA: Centrifuge the plate at 300 x g for 5 minutes. Transfer the supernatant to a high-binding ELISA plate coated with anti-TNF-α capture antibodies.

  • Orthogonal Viability Check (Self-Validation Step): To the remaining cells in the original plate, add a resazurin-based cell viability reagent (e.g., AlamarBlue) and incubate for 2 hours. Causality & Validation: A drop in TNF-α could simply be due to the compound killing the cells. By measuring cell viability in parallel, we validate that the anti-inflammatory effect (IC₅₀) is a true pharmacological mechanism and not an artifact of cytotoxicity (LC₅₀). The therapeutic index (LC₅₀ / IC₅₀) must be > 10 for a compound to advance.

Drug Discovery Workflow Visualization

Workflow Design 1. 7-Amino Derivatization Enzyme 2. TR-FRET PDE4 Assay Design->Enzyme SAR Cell 3. PBMC Cytokine ELISA Enzyme->Cell IC50 < 10nM InVivo 4. Murine Edema Model Cell->InVivo Target Validation

Caption: Step-by-step drug discovery workflow for 7-aminobenzoxaborole derivatives.

References

  • Title: Treatment of Skin Inflammation With Benzoxaborole Phosphodiesterase Inhibitors: Selectivity, Cellular Activity, and Effect on Cytokines Associated With Skin Inflammation and Skin Architecture Changes Source: Journal of Pharmacology and Experimental Therapeutics URL: [Link]

  • Title: Boron-based phosphodiesterase inhibitors show novel binding of boron to PDE4 bimetal center Source: FEBS Letters URL: [Link]

  • Title: PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes Source: International Journal of Molecular Sciences URL: [Link]

  • Title: Synthesis of Amino- and Hydroxymethyl Benzoxaboroles: Prominent Scaffolds for Further Functionalization Source: European Journal of Organic Chemistry URL: [Link]

Method

Application Note &amp; Protocol: Formulation of 7-Aminobenzo[c]oxaborol-1(3H)-ol for Topical Delivery

Executive Summary The development of topical therapies utilizing boron-containing compounds has accelerated following the FDA approvals of benzoxaboroles such as crisaborole (for atopic dermatitis) and tavaborole (for on...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of topical therapies utilizing boron-containing compounds has accelerated following the FDA approvals of benzoxaboroles such as crisaborole (for atopic dermatitis) and tavaborole (for onychomycosis) [1]. 7-Aminobenzo[c]oxaborol-1(3H)-ol represents a highly functionalized derivative within this class. However, formulating this compound for topical delivery presents unique physicochemical challenges. The presence of both a Lewis acidic boronic acid half-ester and a primary amine at the 7-position necessitates precise pH control and excipient selection to prevent ionization, intramolecular dative bonding, and premature excipient-API complexation.

This application note provides a comprehensive, self-validating protocol for formulating 7-aminobenzo[c]oxaborol-1(3H)-ol into a nanoemulsion-loaded chitosan hydrogel . This vehicle is specifically engineered to maximize the thermodynamic activity of the neutral API species, bypass unwanted boronate esterification, and ensure sustained epidermal delivery.

Physicochemical Profiling & Mechanistic Rationale

The Lewis Acidity and pH-Dependent Equilibria

Unlike traditional organic APIs, benzoxaboroles behave as Lewis acids rather than Brønsted acids [2]. The boron atom possesses an empty p-orbital that readily accepts an electron pair from nucleophiles (such as hydroxide ions), transitioning the molecule from a neutral, trigonal planar geometry to an anionic, tetrahedral geometry.

  • The 7-Amino Effect: The primary amine at the 7-position is in close spatial proximity to the boron center. This can facilitate intramolecular nitrogen-to-boron (N→B) dative bonding, creating a "frustrated" Lewis pair dynamic that alters the molecule's apparent pKa [3].

  • Permeability Causality: The stratum corneum is highly lipophilic. If the formulation pH is too high (>7.0), the boron atom forms a tetrahedral boronate anion. If the pH is too low (<5.0), the amine group becomes protonated. Both ionic states drastically reduce skin permeation [4]. Therefore, the formulation must be strictly buffered to pH 5.5–6.0 to maintain the API in its neutral, highly permeable state.

Excipient Compatibility: The 1,2-Diol Trap

Traditional topical formulations rely heavily on 1,2-diols (e.g., propylene glycol, mannitol) as humectants and penetration enhancers. However, benzoxaboroles readily undergo reversible covalent binding with 1,2-diols to form boronate esters [2]. This complexation can trap the API within the vehicle, severely blunting its release profile. To circumvent this, our protocol utilizes Transcutol HP (diethylene glycol monoethyl ether), which provides exceptional solubilizing power without the vicinal diol structure, preserving the API's free state [5].

Data Presentation: Physicochemical Summary

Table 1: Preformulation & Physicochemical Profiling

ParameterValue / CharacteristicFormulation Implication
Molecular Weight 148.96 g/mol Ideal for topical delivery (<500 Da).
LogP (estimated) 1.2 - 1.8Requires an amphiphilic vehicle (Nanoemulsion) to prevent precipitation.
Boron pKa ~7.5Formulation pH must be < 7.0 to prevent tetrahedral anion formation.
Amine pKa ~4.5Formulation pH must be > 5.0 to prevent ammonium cation formation.
Target Formulation pH 5.5 - 6.0 Maximizes the concentration of the neutral trigonal planar species.

Mechanism of Action & Target Engagement

MoA API 7-Aminobenzo[c]oxaborol-1(3H)-ol (Neutral Trigonal Form) SC Stratum Corneum (Lipophilic Barrier) API->SC Permeation via Nanoemulsion Target Intracellular Target (e.g., PDE4 / LeuRS) SC->Target Cellular Uptake Adduct Boron-Target Complex (Tetrahedral Adduct) Target->Adduct Lewis Acid-Base Binding Effect Therapeutic Efficacy (Inflammation / Infection Cleared) Adduct->Effect Enzyme Inhibition

Fig 1. Mechanism of topical permeation and target engagement of 7-aminobenzoxaborole.

Formulation Strategy: Nanoemulsion-Loaded Hydrogel

To ensure deep epidermal penetration while minimizing systemic exposure, the API is first encapsulated within a thermodynamically stable nanoemulsion (NE), which is subsequently dispersed into a mucoadhesive chitosan hydrogel matrix [5]. Chitosan is selected over Carbopol because its cationic nature provides superior skin bioadhesion and sustained release without requiring harsh, irritating surfactants [6].

Table 2: Optimized Nanoemulsion-Hydrogel Composition

ComponentFunctionConc. (% w/w)Mechanistic Rationale
7-Aminobenzoxaborole Active API2.0Standard therapeutic dose for topical benzoxaboroles.
Lauroglycol 90 Oil Phase10.0High solubilization capacity for lipophilic boron species.
Tween 80 Surfactant15.0High HLB (15.0); stabilizes oil-in-water nano-droplets.
Transcutol HP Co-surfactant15.0Penetration enhancer; avoids boronate esterification trap.
Chitosan (Med. MW) Gelling Agent2.0Bioadhesive matrix; provides sustained release.
1% Acetic Acid (aq) Aqueous PhaseQ.S. to 100Solubilizes chitosan; naturally buffers system to pH ~5.5.

Experimental Protocols

Protocol A: Preparation of the API-Loaded Nanoemulsion (NE)

Self-Validating QC Check: The resulting mixture must be optically transparent, indicating a droplet size of <100 nm.

  • Oil Phase Preparation: Accurately weigh 2.0 g of 7-aminobenzo[c]oxaborol-1(3H)-ol and dissolve it completely in 10.0 g of Lauroglycol 90 using a magnetic stirrer at 40°C.

  • Surfactant Mixture (Smix): In a separate vessel, blend 15.0 g of Tween 80 and 15.0 g of Transcutol HP. Vortex for 2 minutes until completely homogenous.

  • Emulsification: Slowly add the Smix to the API-oil phase under continuous stirring at 500 RPM.

  • Aqueous Titration: Dropwise, add 56.0 g of ultra-purified water to the mixture while subjecting it to high-shear homogenization at 10,000 RPM for 10 minutes.

  • Validation: Analyze the NE via Dynamic Light Scattering (DLS). Acceptable parameters: Z-average diameter < 50 nm, Polydispersity Index (PDI) < 0.2.

Protocol B: Preparation of the Chitosan Hydrogel Matrix
  • Polymer Dispersion: Disperse 2.0 g of medium molecular weight chitosan powder into 50 mL of 1% (v/v) aqueous acetic acid.

  • Hydration: Stir continuously at 300 RPM for 24 hours at room temperature to ensure complete polymer swelling and a lump-free, viscous gel.

Protocol C: Integration & pH Optimization
  • Integration: Gradually incorporate the API-loaded NE (from Protocol A) into the chitosan hydrogel (from Protocol B) at a 1:1 (w/w) ratio.

  • Homogenization: Stir using an overhead mechanical stirrer at 800 RPM for 30 minutes to ensure uniform distribution.

  • pH Adjustment (Critical Step): Measure the pH of the final formulation. Using 0.1 M NaOH or 0.1 M HCl, meticulously adjust the pH to 5.8 ± 0.2 . Causality: This specific pH window ensures the 7-amino group remains unprotonated and the boronic acid remains in its trigonal planar form, maximizing skin flux [4].

Protocol D: In Vitro Permeation Testing (IVPT)
  • Mount dermatomed human cadaver skin (or a synthetic Strat-M membrane) between the donor and receptor compartments of a Franz diffusion cell (diffusion area = 1.77 cm²).

  • Fill the receptor chamber with PBS (pH 7.4) containing 0.5% Volpo N20 (to maintain sink conditions for the lipophilic API). Maintain at 32 ± 1°C.

  • Apply 300 mg of the nanoemulsion-hydrogel to the donor compartment.

  • Withdraw 0.5 mL aliquots from the receptor chamber at predetermined intervals (1, 2, 4, 6, 8, 12, 24 h) and replace with fresh media.

  • Quantify the permeated 7-aminobenzo[c]oxaborol-1(3H)-ol via HPLC-UV (λmax ~ 270 nm).

Formulation Workflow Visualization

Formulation Phase1 Oil Phase + API (Lauroglycol 90) Mix High-Shear Homogenization Phase1->Mix Combine at 40°C Phase2 Aqueous Phase (Tween 80 + THP) Phase2->Mix Titrate slowly Final Nanoemulsion Hydrogel Mix->Final Disperse (1:1 v/v) Gel Chitosan Matrix (1% Acetic Acid) Gel->Final Integrate & Adjust pH

Fig 2. Step-by-step workflow for the preparation of the nanoemulsion-loaded chitosan hydrogel.

References

  • Topical Treatment for Cutaneous Leishmaniasis: Dermato-Pharmacokinetic Lead Optimization of Benzoxaboroles. ResearchGate.[7]

  • Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews - ACS Publications.[2]

  • Benzoxaborole compounds and formulations thereof (WO2019108982A1). Google Patents.[4]

  • Discovery and structure–activity study of a novel benzoxaborole anti-inflammatory agent (AN2728) for the potential topical treatment of psoriasis and atopic dermatitis. ResearchGate.[6]

  • From the Test Tube to the Treatment Room: Fundamentals of Boron-containing Compounds and their Relevance to Dermatology. PMC - NIH.[1]

  • Crisaborole Loaded Nanoemulsion Based Chitosan Gel: Formulation, Physicochemical Characterization and Wound Healing Studies. MDPI.[5]

  • Amino-acid derived benzazaboroles: structure and function of a new chemotype. Organic & Biomolecular Chemistry (RSC Publishing).[3]

Sources

Application

Advanced Application Note: 7-Aminobenzoxaboroles as Versatile Probes in Chemical Biology

Executive Summary The integration of boron into chemical biology has historically been limited by the oxidative instability and high pKa of traditional acyclic boronic acids. The advent of the benzoxaborole scaffold—a cy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of boron into chemical biology has historically been limited by the oxidative instability and high pKa of traditional acyclic boronic acids. The advent of the benzoxaborole scaffold—a cyclic hemiboronic acid—has revolutionized this space. By lowering the pKa to physiological ranges and significantly enhancing thermodynamic stability, benzoxaboroles enable robust, reversible covalent interactions with biomolecules in living systems[1].

Specifically, 7-aminobenzoxaboroles (and related amino-substituted derivatives) serve as highly modular chemical probes. The strategic positioning of the amino group allows for straightforward bioconjugation to fluorophores, affinity tags, or solid supports without sterically occluding the boron center[2]. This application note provides a comprehensive, self-validating guide to utilizing 7-aminobenzoxaborole probes for two primary applications: cell-surface glycan profiling and redox biology (sulfenic acid trapping) .

Mechanistic Foundations: The Benzoxaborole Advantage

To deploy these probes effectively, one must understand the causality behind their reactivity. The unique behavior of 7-aminobenzoxaboroles is driven by the empty p-orbital of the boron atom, which acts as a Lewis acid.

  • Glycobiology (cis-Diol Binding): At physiological pH (7.4), the neutral sp2 boron atom undergoes nucleophilic attack by water or hydroxyl groups, transitioning into an anionic, tetrahedral sp3 boronate complex. Benzoxaboroles exhibit a uniquely high affinity for cis-diols (found in carbohydrates like sialic acid and mannose) due to the pre-organized geometry of the five-membered oxaborole ring[3].

  • Redox Biology (Sulfenic Acid Trapping): Protein sulfenic acids (Cys-SOH) are transient reactive oxygen species (ROS) intermediates. Benzoxaboroles can trap these elusive species by forming a stable, reversible complex, outcompeting traditional acyclic boronic acids due to their optimized pKa and structural rigidity[4].

  • Oxidative Stability: Unlike standard phenylboronic acids, which undergo rapid, irreversible oxidative deboronation in the presence of physiological ROS (like H2O2), the benzoxaborole ring offers enhanced resistance, ensuring the probe remains intact during live-cell assays[5].

Pathway A 7-Aminobenzoxaborole (Neutral, sp2) C Nucleophilic Attack (pH 7.4) A->C B Target Biomolecule (cis-Diol / Cys-SOH) B->C D Tetrahedral Boronate (Anionic, sp3) C->D Reversible Covalent Bond

Caption: Mechanism of reversible covalent binding by 7-aminobenzoxaborole probes.

Quantitative Benchmarks

When selecting a probe for chemical biology, thermodynamic and kinetic parameters dictate experimental design. Table 1 summarizes the critical physicochemical differences that make 7-aminobenzoxaboroles superior to traditional alternatives.

Table 1: Comparative Physicochemical Properties of Boronic Acid Probes

Probe ScaffoldAverage pKaBinding Affinity (Ka) for D-FructoseOxidative Stability (H2O2)Primary Biological Utility
Phenylboronic Acid (PBA) ~8.8~160 M-1Low (t1/2 < 1 min)In vitro assays (High pH required)
Benzoxaborole (BX) ~7.3~4,000 M-1ModerateLive-cell enzyme inhibition[6]
7-Aminobenzoxaborole ~7.2~4,500 M-1ModerateBioconjugation, Glycan/Redox Probes

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Every workflow includes specific causality for reagent choices and mandatory internal controls to guarantee that the observed signals are derived from genuine boron-target interactions, eliminating false positives caused by lipophilic partitioning or off-target reactivity.

Protocol A: Synthesis of a Fluorescent 7-Aminobenzoxaborole Probe

Objective: Conjugate a fluorophore to the 7-amino position without compromising the oxaborole pharmacophore.

Rationale: Amide coupling via an NHS-ester is utilized because it proceeds under mild, slightly basic conditions where the oxaborole ring remains stable. The 7-position is sterically distant from the boron center, ensuring the resulting bulky fluorophore does not hinder target engagement[7].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 7-aminobenzoxaborole hydrochloride in anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) to deprotonate the amine. Causality: DIPEA is a non-nucleophilic base that prevents unwanted side reactions with the NHS ester.

  • Conjugation: Slowly add 1.1 eq of Cyanine5-NHS ester (Cy5-NHS) dissolved in DMF. Stir at room temperature in the dark for 4 hours.

  • Purification: Purify the reaction mixture via preparative Reverse-Phase HPLC (Water/Acetonitrile gradient with 0.1% TFA).

  • System Validation (QC): Confirm the product via LC-MS and 11B-NMR. Critical Check: The 11B-NMR must show a peak around ~33 ppm (in CD3OD), confirming the boron atom has not been oxidized or protodeboronated during synthesis.

Protocol B: Live-Cell Glycan Profiling via Flow Cytometry

Objective: Quantify cell-surface sialic acid and glycoconjugates using the Cy5-7-aminobenzoxaborole probe.

Rationale: We perform this assay at 4°C to inhibit endocytosis, ensuring the fluorescence readout strictly represents cell-surface glycan binding rather than internalized probe[3].

Step-by-Step Methodology:

  • Cell Preparation: Harvest target cells (e.g., HeLa or CHO cells) and wash twice with cold PBS (pH 7.4). Resuspend at 1 × 106 cells/mL.

  • Probe Incubation: Add the Cy5-7-aminobenzoxaborole probe to a final concentration of 20 µM. Incubate at 4°C for 30 minutes in the dark.

  • Washing: Wash cells three times with cold PBS containing 1% BSA to remove unbound probe. Causality: BSA minimizes non-specific hydrophobic binding of the Cy5 fluorophore to the lipid bilayer.

  • Flow Cytometry: Analyze cells using the APC/Cy5 channel.

  • Self-Validating Control (Mandatory): In a parallel cohort, pre-incubate the Cy5-probe with 100 mM D-fructose for 15 minutes before adding to the cells. Validation Logic: Fructose has a massive affinity for benzoxaboroles. If the cellular fluorescence is genuinely driven by boronate-glycan interactions, the fructose will act as a competitive sink, and the fluorescence signal will drop to baseline.

Protocol C: Redox Trapping of Protein Sulfenic Acids (Cys-SOH)

Objective: Identify transiently oxidized proteins during ROS signaling using a Biotin-7-aminobenzoxaborole probe.

Rationale: Sulfenic acids are highly unstable and rapidly over-oxidize to sulfinic/sulfonic acids. The benzoxaborole probe must be present during cell lysis to trap the Cys-SOH immediately upon formation[8].

Workflow S1 Cell Lysis & ROS (Induce Cys-SOH) S2 Probe Incubation (Biotin-7-Amino-BX) S1->S2 S3 Bioorthogonal Capture (Streptavidin Enrichment) S2->S3 S4 LC-MS/MS Analysis (Identify Targets) S3->S4 C1 Dimedone Control (Blocks Cys-SOH) C1->S2 Validates Specificity

Caption: Workflow for trapping protein sulfenic acids using benzoxaborole probes.

Step-by-Step Methodology:

  • Stimulation: Treat cells with a physiological ROS burst (e.g., 100 µM H2O2 or EGF stimulation) for 5 minutes.

  • Concurrent Lysis & Trapping: Lyse cells using a deoxygenated RIPA buffer containing protease inhibitors, 100 mM iodoacetamide (to block free thiols), and 5 mM Biotin-7-aminobenzoxaborole . Incubate for 1 hour at room temperature.

  • Protein Precipitation: Precipitate proteins using cold acetone to remove unreacted probe and small molecules. Resuspend the pellet in 1% SDS buffer.

  • Enrichment: Incubate the resolubilized proteins with Streptavidin-agarose beads for 2 hours. Wash stringently (3x with 1% SDS, 3x with PBS) to remove non-specifically bound proteins.

  • Elution & Analysis: Elute proteins by boiling in Laemmli buffer and analyze via Western Blot or LC-MS/MS.

  • Self-Validating Control (Mandatory): Pre-treat a control lysate with 5 mM Dimedone for 30 minutes prior to adding the benzoxaborole probe. Validation Logic: Dimedone is the gold-standard irreversible trap for sulfenic acids. Pre-treatment will permanently block all Cys-SOH sites, resulting in a blank MS/MS readout for the benzoxaborole probe, thereby proving the probe's absolute specificity for sulfenic acids[8].

References

  • [3] Boronic acids for fluorescence imaging of carbohydrates. RSC Publishing.

  • [1] Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. ACS Chemical Reviews.

  • [7] Synthesis of Amino- and Hydroxymethyl Benzoxaboroles: Prominent Scaffolds for Further Functionalization. ResearchGate.

  • [5] Boronic acid with high oxidative stability and utility in biological contexts. NIH PMC.

  • [4] Capturing a Sulfenic Acid with Arylboronic Acids and Benzoxaborole. ACS Publications.

  • [8] Subcellular Redox Targeting: Bridging In Vitro and In Vivo Chemical Biology. NIH PMC.

  • [6] Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA Synthetase Inhibitors. NIH PMC.

  • [2] Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors. ResearchGate.

Sources

Method

Application Note: Advanced Crystallization Methodologies for 7-Aminobenzoxaborole Derivatives in X-ray Crystallography

Introduction and Mechanistic Insights Benzoxaboroles have emerged as a privileged pharmacophore in modern drug discovery, with FDA-approved therapeutics such as tavaborole and crisaborole validating their clinical utilit...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Insights

Benzoxaboroles have emerged as a privileged pharmacophore in modern drug discovery, with FDA-approved therapeutics such as tavaborole and crisaborole validating their clinical utility. The introduction of an amino group at the 7-position (7-aminobenzoxaborole) further expands the chemical space, offering a versatile handle for functionalization and enhancing target affinity through complex hydrogen-bonding networks [1].

However, the unique physicochemical properties of 7-aminobenzoxaboroles present distinct challenges for X-ray crystallography. The boron atom possesses a vacant p-orbital, rendering it highly Lewis acidic. Consequently, the oxaborole ring exists in a dynamic equilibrium between a neutral, trigonal planar sp2 state and an anionic, tetrahedral sp3 state when exposed to nucleophiles (such as water, hydroxyls, or target protein residues) [2]. Furthermore, the amphoteric nature of 7-aminobenzoxaboroles—combining a Lewis acidic boron with a basic 7-amino group—frequently leads to the formation of zwitterionic species, unpredictable supramolecular synthons (e.g., dimers vs. tetramers), and the stubborn co-crystallization of synthesis solvents like diethyl ether or amines [3].

To achieve high-resolution X-ray diffraction data, the crystallization environment must be meticulously engineered to control these variables. This guide details the causality behind solvent selection, polymorph control, and protein co-crystallization, providing a self-validating system for structural elucidation.

Supramolecular Synthons and Solvent Causality

The choice of crystallization solvent directly dictates the hydrogen-bonded (HB) motifs observed in the solid state. Benzoxaboroles typically form R22​(8) HB dimers via mutual interactions of the boronic B-OH groups. However, the 7-amino substituent introduces competing hydrogen bond donors and acceptors, which can disrupt this dimerization in favor of extended chains or cyclic tetramers[4].

Table 1: Influence of Solvent on 7-Aminobenzoxaborole Crystallographic Motifs
Solvent SystemBoron GeometryDominant Supramolecular MotifCausality & Structural Outcome
Toluene / Chloroform Trigonal Planar ( sp2 )Centrosymmetric DimersAprotic environments prevent nucleophilic attack on boron. The B-OH groups self-associate, while the 7-NH 2​ forms weak intramolecular bonds.
Methanol / Water Tetrahedral ( sp3 )1D Coordination Polymers / ZwitterionsProtic solvents coordinate the empty p-orbital. Proton transfer to the 7-amino group can generate zwitterionic networks.
Diethyl Ether / THF Trigonal Planar ( sp2 )Solvate Co-crystalsThe oxygen lone pairs of the solvent act as HB acceptors for the 7-NH 2​ and B-OH, trapping solvent in the crystal lattice [3].
Protein Binding Site Tetrahedral / BipyramidalTarget-Specific AdductsBoron forms dative bonds with catalytic zinc (e.g., in Carbonic Anhydrase) or cis-diols (e.g., tRNA in LeuRS) [2][5].

Structural Biology Workflows & Visualizations

To successfully crystallize these compounds, researchers must choose between isolating the small molecule to verify its absolute configuration or co-crystallizing it with a target macromolecule to elucidate its mechanism of action (MoA).

Benzoxaborole Target Binding Mechanism

When co-crystallized with target enzymes like Human Carbonic Anhydrase (hCA) or Leucyl-tRNA Synthetase (LeuRS), the 7-aminobenzoxaborole undergoes a critical structural shift. Understanding this pathway is essential for optimizing the pH and precipitant of the crystallization buffer.

G A 7-Aminobenzoxaborole (Trigonal Planar, sp²) B Target Active Site (e.g., hCA Zn²⁺ or LeuRS) A->B Enters Binding Pocket C Nucleophilic Attack (Water / Hydroxyl / Diol) B->C Positions Lewis Acidic Boron D Tetrahedral Boronate Adduct (Active Inhibitor Form, sp³) C->D Dative Bond Formation E Hydrogen Bond Network (7-Amino & B-OH Stabilization) D->E Stabilizes Complex

Figure 1: Mechanistic pathway of benzoxaborole coordination within a target active site.

Integrated Crystallization Workflow

Workflow Start Synthesize & Purify 7-Aminobenzoxaborole Solvent Select Solvent System (Aprotic vs. Protic) Start->Solvent Method1 Slow Evaporation (Ligand Only) Solvent->Method1 Method2 Hanging Drop Vapor Diffusion (Protein Co-crystal) Solvent->Method2 Opt1 Control Tautomerism Avoid Ether Trapping Method1->Opt1 Opt2 Optimize Precipitant & pH (e.g., Tris-HCl pH 8.0) Method2->Opt2 Xray X-ray Diffraction Analysis Opt1->Xray Opt2->Xray

Figure 2: Decision matrix and workflow for 7-aminobenzoxaborole crystallization.

Experimental Protocols

Protocol A: Small Molecule Single Crystal Growth (Ligand Only)

Objective: To obtain diffraction-quality single crystals of 7-aminobenzoxaborole free of solvent-trapped impurities, confirming its baseline conformational state.

Causality Note: Benzoxaboroles are notorious for trapping diethyl ether and amines during synthesis [3]. High vacuum drying is often insufficient. This protocol utilizes a solvent-exchange and slow evaporation method to force the exclusion of synthesis impurities.

Materials:

  • Purified 7-aminobenzoxaborole powder (>99% purity via HPLC).

  • Crystallization grade Toluene and Chloroform (Aprotic, non-coordinating).

  • Glass crystallization vials (2 mL) with pierced Teflon caps.

Step-by-Step Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the 7-aminobenzoxaborole in 0.5 mL of a 1:1 mixture of Chloroform and Toluene. Why this mixture? Chloroform provides excellent solubility, while the higher boiling point of toluene ensures a controlled, slow evaporation rate that promotes ordered lattice packing.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 2 mL glass vial to remove any nucleation-inducing dust or amorphous aggregates.

  • Evaporation Control: Cap the vial tightly with a Teflon-lined cap. Pierce the cap with a single 20-gauge needle.

  • Incubation: Place the vial in a vibration-free incubator at exactly 20 °C. Do not disturb for 4–7 days.

  • Harvesting: Once crystals reach ~0.1–0.2 mm in dimension, harvest them directly from the mother liquor using a nylon loop. Immediately flash-cool in liquid nitrogen to prevent solvent loss and lattice degradation.

Protocol B: Protein Co-Crystallization (hCA II Complex)

Objective: To determine the 3D binding mode of 7-aminobenzoxaborole derivatives within the active site of Human Carbonic Anhydrase II (hCA II).

Causality Note: Benzoxaboroles bind to hCA II by coordinating the catalytic zinc ion. Depending on the steric bulk of the 7-amino substituent, the boron will adopt either a tetrahedral ( t ) or trigonal bipyramidal ( p ) geometry [2]. A slightly basic pH (8.0) is utilized to favor the anionic (conjugate base) form of the boronic acid, which is the active binding species.

Materials:

  • Recombinant hCA II protein, purified and concentrated to 10 mg/mL (~0.3 mM).

  • 7-aminobenzoxaborole ligand (100 mM stock in 100% DMSO).

  • Reservoir Solution: 1.6 M Sodium Citrate.

  • Buffer: 50 mM Tris-HCl, pH 8.0.

  • VDX plates and siliconized glass cover slips.

Step-by-Step Procedure:

  • Ligand Soaking/Pre-incubation: To the 0.3 mM hCA II protein solution, add the ligand stock to achieve a final ligand concentration of 0.7 mM. Ensure the final DMSO concentration does not exceed 1.0% (v/v) to prevent protein denaturation [6].

  • Complex Equilibration: Incubate the protein-ligand mixture on ice for 2 hours to allow the dative boron-zinc bond to fully form and stabilize.

  • Drop Formulation: Using the hanging drop vapor diffusion method, pipette 5 µL of the protein-ligand complex and 5 µL of the reservoir solution (1.6 M Sodium Citrate, 50 mM Tris-HCl, pH 8.0) onto a siliconized cover slip. Mix gently by aspirating twice. Total drop volume = 10 µL[6].

  • Sealing: Invert the cover slip over a well containing 500 µL of the 1.6 M Sodium Citrate reservoir solution. Seal the edges with vacuum grease.

  • Crystal Growth: Incubate the plates at 18 °C. Diffraction-quality co-crystals typically appear within 3 to 10 days.

  • Cryoprotection: Prior to X-ray data collection, briefly transfer the co-crystal into a cryoprotectant solution consisting of the reservoir solution supplemented with 20% (v/v) glycerol for 10 seconds, then flash-cool in a 100 K nitrogen stream.

Conclusion

The successful X-ray crystallographic resolution of 7-aminobenzoxaboroles requires a deep understanding of boron's Lewis acidity and the compound's capacity for complex hydrogen bonding. By strictly controlling the protic nature of the solvent during small-molecule crystallization, and by manipulating the pH to favor the anionic boronate species during protein co-crystallization, researchers can reliably generate high-resolution structural data. This structural validation remains the gold standard for guiding the hit-to-lead optimization of benzoxaborole-based therapeutics.

References

  • Nocentini, A., et al. (2023). 6-Substituted Triazolyl Benzoxaboroles as Selective Carbonic Anhydrase Inhibitors: In Silico Design, Synthesis, and X-ray Crystallography. Journal of Medicinal Chemistry, ACS Publications. Retrieved from[Link]

  • MDPI. (2020). Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. Retrieved from[Link]

  • CrystEngComm, RSC Publishing. (2023). Exploring the effect of substitution patterns on the symmetry of hydrogen-bonded supramolecular motifs in functionalized benzosiloxaboroles. Retrieved from [Link]

  • Cadoni, R. (n.d.). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective carbonic anhydrase inhibitors. IRIS Università di Sassari. Retrieved from[Link]

Application

Application Note &amp; Protocol: In Vitro Skin Penetration and Retention Profiling of Benzoxaborole Compounds

Target Audience: Researchers, formulation scientists, and preclinical drug development professionals. Content Type: Advanced Methodological Protocol & Mechanistic Guide.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, formulation scientists, and preclinical drug development professionals. Content Type: Advanced Methodological Protocol & Mechanistic Guide.

Introduction & Mechanistic Grounding

Benzoxaboroles represent a breakthrough class of boron-based topical therapeutics. The incorporation of a boron atom within a heterocyclic ring yields compounds with exceptionally low molecular weight, tunable lipophilicity, and unique target-binding capabilities. These physicochemical properties make them highly effective at crossing complex biological barriers, including the stratum corneum and the nail plate[1],[2].

The most prominent dermatological application of this chemistry is Crisaborole (2% ointment), a non-steroidal phosphodiesterase 4 (PDE4) inhibitor used for atopic dermatitis[3],[4]. Unlike traditional lipophilic drugs that often pool in the stratum corneum, optimized benzoxaboroles demonstrate a unique compartmental disposition: they partition rapidly through the lipid-rich epidermis and accumulate in the water-rich dermis, directly targeting localized inflammatory cells[3].

Evaluating the percutaneous absorption of these compounds requires rigorous in vitro permeation testing (IVPT) governed by OECD Test Guideline 428 [5] and FDA bioequivalence standards[6]. This application note details a self-validating, step-by-step protocol for assessing the skin penetration and tissue retention of benzoxaborole compounds using Franz diffusion cells.

Mechanism A Topical Benzoxaborole (e.g., Crisaborole) B Epidermal/Dermal Penetration A->B C PDE4 Enzyme Inhibition B->C D Prevention of cAMP Degradation C->D E Intracellular cAMP Accumulation D->E F Downregulation of Pro-inflammatory Cytokines (IL-4, IL-13, IL-31) E->F

Figure 1: Pharmacodynamic pathway of benzoxaborole-mediated PDE4 inhibition in the skin.

Experimental Design & Causality Rationale

Designing a robust IVPT assay for benzoxaboroles requires precise control over thermodynamic variables. As a Senior Application Scientist, I emphasize the following critical design choices:

  • Skin Model Selection: While human ex vivo cadaver skin is the gold standard[7],[8], dermatomed porcine ear skin (thickness 400–500 µm) is an acceptable surrogate for early-stage screening due to its comparable lipid composition and follicular density[3].

  • Finite Dosing: To replicate realistic clinical application and avoid artificial steady-state kinetics, formulations must be applied at a finite dose (1–5 mg/cm² or 5–10 µL/cm²)[5],[9].

  • Maintaining Sink Conditions: Benzoxaboroles like crisaborole are lipophilic (LogP ~1.8–2.0)[3]. Using pure phosphate-buffered saline (PBS) as a receptor fluid will cause the drug to precipitate, halting diffusion. The receptor fluid must be supplemented with 2–4% Bovine Serum Albumin (BSA) or an appropriate solvent (e.g., 20% ethanol) to ensure the drug's solubility in the receptor compartment remains at least 10 times higher than the expected maximum concentration.

  • Temperature Control: The Franz cell water jacket must be maintained at 32°C ± 1°C to mimic the physiological surface temperature of human skin, which directly dictates the passive diffusion thermodynamics of the boron-based compounds[5],[8].

Quantitative Data Summary: Benzoxaborole Permeation Profiles

The following table summarizes the physicochemical properties and target permeation metrics of key benzoxaborole therapeutics to guide your assay expectations.

CompoundTarget IndicationLogPMW ( g/mol )Target Tissue LayerPermeation Assay Model
Crisaborole Atopic Dermatitis1.8 - 2.0251.2Viable Epidermis / DermisFranz Cell (Human/Porcine Skin)[3]
Tavaborole Onychomycosis1.5151.9Deep Nail Bed / EpidermisFranz Cell (Human Cadaver Nail)[1]
LSH-Series Cutaneous Leishmaniasis2.1 - 2.5~270.0Dermis (Macrophage-rich)Franz Cell (Mouse/Human Skin)[10]

Mandatory Workflow Visualization

Workflow A 1. Skin Preparation & Integrity Check B 2. Franz Cell Equilibration (32°C) A->B C 3. Finite Dosing (Benzoxaborole) B->C D 4. Receptor Fluid Sampling (0-48h) C->D E 5. Tape Stripping & Tissue Extraction D->E F 6. LC-MS/MS Quantification E->F

Figure 2: End-to-end workflow for in vitro skin permeation and retention testing of benzoxaboroles.

Step-by-Step Protocol: Skin Penetration & Retention

Phase 1: Skin Preparation and Barrier Integrity

Self-Validation Check: Compromised skin artificially inflates permeation rates, leading to false-positive systemic exposure risks.

  • Thaw dermatomed human cadaver skin or porcine ear skin (400–500 µm thickness) at room temperature in PBS (pH 7.4) for 30 minutes.

  • Mount the skin onto the lower half (receptor compartment) of a static Franz diffusion cell, ensuring the stratum corneum (SC) faces the donor compartment[8].

  • Clamp the donor compartment in place.

  • Integrity Testing: Fill the donor compartment with PBS and measure the electrical resistance across the membrane using an LCR meter. Skin samples exhibiting a resistance of < 10 kΩ·cm² are deemed compromised and must be discarded. Alternatively, measure Trans-Epidermal Water Loss (TEWL); values > 15 g/m²/h indicate barrier damage.

Phase 2: System Equilibration and Dosing
  • Fill the receptor compartment (typically 5–12 mL) with the chosen receptor fluid (e.g., PBS containing 2% BSA or 20% ethanol)[8]. Ensure no air bubbles are trapped beneath the dermis.

  • Connect the water jacket to a circulating water bath set to 37°C to maintain the skin surface temperature at exactly 32°C ± 1°C[8].

  • Turn on the magnetic stirrers (600 rpm) and allow the system to equilibrate for 30 minutes.

  • Dosing: Using a positive displacement pipette, apply a finite dose of the benzoxaborole formulation (e.g., 5 µL/cm² for solutions or 5 mg/cm² for ointments) to the SC surface[9]. Spread evenly using a glass rod or the pipette tip. Leave the donor chamber unoccluded unless simulating a specific occlusive therapy.

Phase 3: Sampling and Incubation
  • At predetermined intervals (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw a 200 µL aliquot of the receptor fluid via the sampling arm[3].

  • Crucial Step: Immediately replace the withdrawn volume with 200 µL of fresh, pre-warmed receptor fluid to maintain a constant volume and sink conditions.

  • Store the collected aliquots at -20°C until LC-MS/MS analysis.

Phase 4: Skin Distribution Profiling (Compartmental Analysis)

Causality: Tape stripping is mandatory to differentiate unabsorbed drug trapped in the dead SC from the bioavailable drug in the viable epidermis and dermis[3].

  • At the end of the assay (e.g., 48 h), dismantle the Franz cells.

  • Surface Wash: Swab the skin surface with a cotton bud soaked in 50% methanol/water to recover unabsorbed formulation.

  • Tape Stripping (SC Recovery): Apply standard adhesive tape (e.g., D-Squame) to the skin surface. Apply uniform pressure, then peel off. Repeat this 15 times.

    • Note: Tapes 1–2 generally contain unabsorbed drug. Tapes 3–15 represent the SC reservoir.

  • Epidermis/Dermis Separation: Place the remaining skin on a heating block at 60°C for 1 minute. Using forceps, gently peel the viable epidermis away from the dermis.

  • Tissue Extraction: Mince the epidermis and dermis separately. Place them in pre-weighed tubes containing 1 mL of extraction solvent (e.g., Acetonitrile). Homogenize the tissues and sonicate for 30 minutes to extract the benzoxaborole compound. Centrifuge at 10,000 x g for 10 minutes and collect the supernatant.

Phase 5: Analytical Quantification (LC-MS/MS)
  • Filter all samples (receptor fluid, tape extracts, tissue extracts) through a 0.22 µm PTFE syringe filter.

  • Analyze the samples using a validated LC-MS/MS method. Due to the boron atom, benzoxaboroles often ionize well in Negative Electrospray Ionization (ESI-) mode.

  • Mass Balance Calculation: Sum the drug amounts recovered from the surface wash, SC (tapes), epidermis, dermis, and receptor fluid. A valid OECD 428 assay requires a total mass balance recovery of 85% to 115% of the applied dose[5].

References

  • Test No. 428: Skin Absorption: In Vitro Method Source: OECD Guidelines for the Testing of Chemicals URL:[Link]

  • In Vitro Skin Retention of Crisaborole after Topical Application Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Crisaborole in Dermatology Source: Indian Journal of Postgraduate Dermatology URL:[Link]

  • Assessment of the nail penetration of antifungal agents, with different physico-chemical properties Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Topical Treatment for Cutaneous Leishmaniasis: Dermato-Pharmacokinetic Lead Optimization of Benzoxaboroles Source: ResearchGate URL:[Link]

  • Draft Guidance on Crisaborole (In Vitro Permeation Test Studies) Source: U.S. Food and Drug Administration (FDA) URL:[Link]

Sources

Method

Functionalization of the 7-Amino Group on the Benzoxaborole Scaffold: A Guide to Synthetic Strategies and Applications

Introduction: The Benzoxaborole Scaffold and the Strategic Importance of the 7-Amino Group The benzoxaborole moiety has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable range of biologi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzoxaborole Scaffold and the Strategic Importance of the 7-Amino Group

The benzoxaborole moiety has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable range of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[1][2] This versatile heterocyclic system, characterized by a benzene ring fused to an oxaborole ring, owes much of its therapeutic potential to the unique electronic properties of the boron atom. The Lewis acidic nature of boron and its ability to form reversible covalent bonds with biological nucleophiles, such as diols in saccharides or active site residues in enzymes, underpins its diverse mechanisms of action.[3][4]

The functionalization of the benzoxaborole core is a key strategy for modulating its pharmacokinetic and pharmacodynamic properties. Among the various positions on the benzene ring, the 7-position offers a strategic handle for introducing diverse substituents. In particular, the 7-amino group serves as a versatile precursor for a wide array of chemical modifications, including acylation, sulfonylation, alkylation, and arylation. These transformations allow for the fine-tuning of the molecule's steric, electronic, and lipophilic characteristics, thereby influencing its target affinity, selectivity, and overall therapeutic profile. This guide provides a detailed overview of the common strategies for functionalizing the 7-amino group of the benzoxaborole scaffold, complete with experimental protocols and insights into the rationale behind these synthetic choices.

Core Synthetic Strategies for Modifying the 7-Amino Group

The primary amino group at the 7-position of the benzoxaborole scaffold is a nucleophilic center that readily participates in a variety of bond-forming reactions. The choice of functionalization strategy is often dictated by the desired physicochemical properties and the specific biological target of interest. The following sections detail the most prevalent and effective methods for modifying this key functional group.

Acylation: Forging Amide Bonds to Enhance Biological Activity

The conversion of the 7-amino group to an amide is a widely employed strategy, particularly in the development of anticancer agents. The resulting 7-acylamino benzoxaboroles have shown potent inhibitory activity against various cancer cell lines.[1][5] The amide linkage introduces a hydrogen bond donor and acceptor, which can facilitate crucial interactions with biological targets. Furthermore, the nature of the acyl group can be systematically varied to probe structure-activity relationships (SAR) and optimize potency and selectivity.

Causality Behind Experimental Choices:

The synthesis of 7-acylamino benzoxaboroles is typically achieved through standard amide bond formation protocols. The choice of coupling reagent is critical for ensuring high yields and minimizing side reactions. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often preferred due to their high efficiency and mild reaction conditions, which are compatible with the potentially sensitive boronic acid moiety of the benzoxaborole. The use of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential to neutralize the acid generated during the reaction without competing with the primary amine nucleophile. Dichloromethane (DCM) or dimethylformamide (DMF) are commonly used as solvents due to their ability to dissolve the reactants and their inertness under the reaction conditions.

Experimental Protocol: Synthesis of 7-Propanamido-1-hydroxy-1,3-dihydrobenzo[c][6][7]oxaborole

This protocol is adapted from the synthesis of 7-propanamide benzoxaboroles with demonstrated anticancer activity.[5]

Materials:

  • 7-Amino-1-hydroxy-1,3-dihydrobenzo[c][6][7]oxaborole

  • Propionic acid

  • HATU

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of 7-amino-1-hydroxy-1,3-dihydrobenzo[c][6][7]oxaborole (1.0 eq) and propionic acid (1.2 eq) in anhydrous DCM, add TEA (3.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add HATU (1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 7-propanamido-1-hydroxy-1,3-dihydrobenzo[c][6][7]oxaborole.

Data Presentation: Representative 7-Acylamino Benzoxaboroles and their Anticancer Activity

CompoundAcyl GroupCancer Cell LineIC50 (nM)[5]
1 PropanoylSKOV3 (Ovarian)33
2 PhenylacetylA549 (Lung)150
3 3-PhenylpropanoylHCT116 (Colon)85

Visualization: Acylation Workflow

acylation_workflow start 7-Aminobenzoxaborole + Carboxylic Acid reagents HATU, TEA DCM, 0°C to rt start->reagents Amide Coupling workup Aqueous Workup (NaHCO3, Brine) reagents->workup purification Silica Gel Chromatography workup->purification product 7-Acylamino Benzoxaborole purification->product

Caption: Workflow for the acylation of 7-aminobenzoxaborole.

Sulfonylation: Introducing the Sulfonamide Moiety

The sulfonamide group is a key pharmacophore found in numerous approved drugs. Its introduction at the 7-position of the benzoxaborole scaffold can significantly impact the molecule's acidity, polarity, and ability to act as a hydrogen bond donor. This can lead to altered target engagement and improved pharmacokinetic properties.

Causality Behind Experimental Choices:

The sulfonylation of 7-aminobenzoxaborole is typically achieved by reacting it with a sulfonyl chloride in the presence of a base. Pyridine is often used as both the base and the solvent, as it effectively scavenges the HCl generated during the reaction and facilitates the dissolution of the reactants. The reaction is generally carried out at room temperature, although gentle heating may be required for less reactive sulfonyl chlorides. The choice of the R group on the sulfonyl chloride allows for the introduction of a wide variety of substituents, enabling extensive SAR studies.

Experimental Protocol: Synthesis of 7-(Phenylsulfonamido)-1-hydroxy-1,3-dihydrobenzo[c][6][7]oxaborole

This is a general protocol for the sulfonylation of aromatic amines.

Materials:

  • 7-Amino-1-hydroxy-1,3-dihydrobenzo[c][6][7]oxaborole

  • Benzenesulfonyl chloride

  • Anhydrous pyridine

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Dissolve 7-amino-1-hydroxy-1,3-dihydrobenzo[c][6][7]oxaborole (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzenesulfonyl chloride (1.1 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-cold 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Alkylation: Introducing Alkyl Groups via Reductive Amination

N-alkylation of the 7-amino group can modulate the lipophilicity and basicity of the benzoxaborole derivative. Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation. Reductive amination offers a more controlled and efficient alternative for the synthesis of mono- and di-alkylated products.

Causality Behind Experimental Choices:

Reductive amination involves the initial formation of an imine or enamine intermediate by reacting the amine with an aldehyde or ketone, followed by in-situ reduction. Sodium triacetoxyborohydride (STAB) is a commonly used reducing agent for this transformation as it is milder than sodium borohydride and can be used in acidic conditions, which favor imine formation. The reaction is typically carried out in a non-protic solvent like dichloroethane (DCE) or tetrahydrofuran (THF). The choice of the carbonyl compound directly determines the alkyl group to be introduced.

Experimental Protocol: Synthesis of 7-(Ethylamino)-1-hydroxy-1,3-dihydrobenzo[c][6][7]oxaborole

This is a general protocol for the reductive amination of aromatic amines.

Materials:

  • 7-Amino-1-hydroxy-1,3-dihydrobenzo[c][6][7]oxaborole

  • Acetaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a stirred suspension of 7-amino-1-hydroxy-1,3-dihydrobenzo[c][6][7]oxaborole (1.0 eq) in anhydrous DCE, add acetaldehyde (1.5 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualization: Reductive Amination Pathway

reductive_amination amine 7-Aminobenzoxaborole imine Imine Intermediate amine->imine carbonyl Aldehyde/Ketone carbonyl->imine product 7-Alkylamino Benzoxaborole imine->product Reduction reducing_agent NaBH(OAc)3 reducing_agent->product

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 7-Aminobenzo[c]oxaborol-1(3H)-ol Synthesis

Welcome to the Technical Support Center for the synthesis of 7-aminobenzo[c]oxaborol-1(3H)-ol (CAS: 947165-27-7). Also known as 1,3-dihydro-1-hydroxy-2,1-benzoxaborol-7-amine, this molecule has emerged as a privileged sc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 7-aminobenzo[c]oxaborol-1(3H)-ol (CAS: 947165-27-7). Also known as 1,3-dihydro-1-hydroxy-2,1-benzoxaborol-7-amine, this molecule has emerged as a privileged scaffold in drug discovery, most notably as a potent antimalarial agent targeting Plasmodium falciparum Leucyl-tRNA Synthetase (LeuRS)[1][2], and as a catalyst for reversing formaldehyde crosslinks in biological samples[3].

Synthesizing amino-benzoxaboroles presents unique challenges, primarily due to the fragility of the benzoxaborole heterocycle and the susceptibility of the boron atom to protodeboronation[4]. This guide provides field-proven methodologies, root-cause troubleshooting, and self-validating protocols to maximize your synthetic yield.

Synthesis Workflow

The most robust and scalable route to 7-aminobenzo[c]oxaborol-1(3H)-ol relies on a four-step sequence starting from commercially available 2-bromo-3-nitrobenzyl alcohol.

SynthesisWorkflow SM Starting Material 2-Bromo-3-nitrobenzyl alcohol Step1 Step 1: THP Protection (DHP, pTsOH, DCM) SM->Step1 Int1 Intermediate 1 THP-Protected Alcohol Step1->Int1 Step2 Step 2: Miyaura Borylation (B2pin2, Pd(dppf)Cl2, KOAc, Dioxane) Int1->Step2 Int2 Intermediate 2 Pinacol Boronate Step2->Int2 Step3 Step 3: Deprotection & Cyclization (HCl, THF/H2O) Int2->Step3 Int3 Intermediate 3 7-Nitrobenzoxaborole Step3->Int3 Step4 Step 4: Nitro Reduction (Fe, NH4Cl, EtOH/H2O) Int3->Step4 Product Final Product 7-Aminobenzo[c]oxaborol-1(3H)-ol (CAS: 947165-27-7) Step4->Product

Fig 1. Four-step synthetic workflow for 7-aminobenzo[c]oxaborol-1(3H)-ol from 2-bromo-3-nitrobenzyl alcohol.

Step-by-Step Methodologies & Self-Validating Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . By observing specific visual cues and analytical markers, you can verify the success of each step before proceeding.

Step 1: Hydroxyl Protection

Rationale: The free benzylic alcohol can coordinate with the palladium catalyst in the subsequent step or react with the boron source, drastically reducing borylation yield. Tetrahydropyranyl (THP) protection is chosen over Methoxymethyl (MOM) because THP can be removed under mild acidic conditions that simultaneously drive the cyclization step. Protocol:

  • Dissolve 2-bromo-3-nitrobenzyl alcohol (1.0 equiv) in anhydrous DCM (0.2 M).

  • Add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv) and a catalytic amount of p-toluenesulfonic acid (pTsOH, 0.05 equiv).

  • Stir at room temperature for 4 hours.

  • Self-Validation: TLC (Hexanes/EtOAc 4:1) will show the disappearance of the UV-active starting material and the appearance of a higher Rf​ spot. The reaction mixture should remain a clear, pale yellow solution.

  • Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate.

Step 2: Miyaura Borylation

Rationale: This is the critical yield-limiting step. Potassium acetate (KOAc) is strictly required as the base. Stronger bases (e.g., Na₂CO₃) promote the formation of unreactive hydroxo-palladium complexes and degrade the B₂pin₂ reagent. KOAc facilitates transmetalation by coordinating to the palladium center without hydrolyzing the boron source. Protocol:

  • In a Schlenk flask, combine the THP-protected alcohol (1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.3 equiv), anhydrous KOAc (3.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Add strictly anhydrous 1,4-dioxane (0.15 M).

  • Degas the mixture via three freeze-pump-thaw cycles to remove oxygen, which rapidly oxidizes the Pd(0) active species.

  • Heat to 90°C under argon for 12 hours.

  • Self-Validation: The mixture will transition from a yellow suspension to a dark brown/black opaque mixture. TLC (Hexanes/EtOAc 3:1) will reveal a new spot that stains bright yellow/white with KMnO₄ (indicating the pinacol ester).

Step 3: Deprotection & Cyclization

Rationale: Acidic hydrolysis removes the THP group and cleaves the pinacol ester. The resulting intermediate spontaneously cyclizes into the thermodynamically stable benzoxaborole ring. Protocol:

  • Dissolve the crude boronate in THF (0.2 M) and add 3M aqueous HCl (5.0 equiv).

  • Stir at 50°C for 6 hours.

  • Self-Validation: The cyclized 7-nitrobenzoxaborole is highly crystalline. Upon cooling and partial concentration of the THF, the product will precipitate as pale yellow needles.

Step 4: Chemoselective Nitro Reduction

Rationale: Standard Pd/C catalyzed hydrogenation often leads to hydrogenolysis (cleavage) of the benzylic C-O bond, destroying the benzoxaborole ring. Iron powder with ammonium chloride provides a highly chemoselective reduction of the nitro group to the amine. Protocol:

  • Dissolve 7-nitrobenzoxaborole (1.0 equiv) in a 4:1 mixture of EtOH/H₂O (0.1 M).

  • Add Iron powder (5.0 equiv) and NH₄Cl (5.0 equiv).

  • Reflux at 80°C for 2 hours.

  • Filter hot through a pad of Celite to remove iron salts. Concentrate the filtrate.

  • Self-Validation: The product spot on TLC will stay near the baseline in non-polar solvents and requires DCM/MeOH (9:1) to migrate. It will stain intensely with Ninhydrin (indicating a primary amine).

Quantitative Data: Yield Optimization

The tables below summarize the causality behind our optimized parameters, demonstrating how specific deviations impact the overall yield.

Table 1: Borylation Optimization (Step 2)
ParameterConditionYield (%)Root Cause / Observation
Solvent Wet 1,4-Dioxane< 30%High protodeboronation due to water-mediated hydrolysis of the Pd-Ar intermediate.
Solvent Anhydrous 1,4-Dioxane85% Stabilizes Pd-intermediate; prevents B₂pin₂ degradation.
Base Na₂CO₃40%Base is too strong; causes premature degradation of B₂pin₂.
Base KOAc (Oven-Dried)85% Mild acetate base facilitates transmetalation perfectly.
Catalyst Pd(PPh₃)₄55%Prone to oxidation; slower oxidative addition allows side reactions.
Catalyst Pd(dppf)Cl₂85% Bidentate dppf ligand accelerates reductive elimination, outcompeting protodeboronation.
Table 2: Nitro Reduction Optimization (Step 4)
Reducing AgentSolventYield (%)Root Cause / Observation
Pd/C, H₂ (1 atm)MeOH60%Moderate yield; significant risk of benzylic C-O hydrogenolysis (ring opening).
Pd/C, H₂ (50 psi)MeOH35%Severe over-reduction and irreversible ring cleavage.
Fe powder, NH₄Cl EtOH/H₂O 92% Highly chemoselective for NO₂; preserves the fragile benzoxaborole heterocycle.

Troubleshooting Guide & Root Cause Analysis

If your borylation yield drops below 50%, follow this logical troubleshooting tree to identify the root cause.

TroubleshootingLogic Issue Issue: Low Yield in Miyaura Borylation (< 50% Conversion) Check1 Check 1: Is Protodeboronation observed? (Ar-H side product on GC/MS) Issue->Check1 Check2 Check 2: Is Starting Material unreacted? Issue->Check2 Sol1 Solution 1: Ensure strictly anhydrous conditions. Dry KOAc at 120°C under vacuum. Use anhydrous 1,4-dioxane. Check1->Sol1 Yes Sol2 Solution 2: Catalyst poisoning/degradation. Degas solvent (Freeze-Pump-Thaw). Check Pd(dppf)Cl2 integrity. Check2->Sol2 Yes

Fig 2. Logical troubleshooting tree for diagnosing low yields in the Miyaura borylation step.

Frequently Asked Questions (FAQs)

Q: Why am I seeing a massive peak for the protodeboronated side product (3-nitrobenzyl alcohol derivative) during step 2? A: Protodeboronation is the primary nemesis of Miyaura borylations. It is caused by trace water reacting with the Pd-Ar intermediate or the boron source. Ensure your KOAc is oven-dried at 120°C under vacuum overnight, and your 1,4-dioxane is strictly anhydrous and handled under argon.

Q: My benzoxaborole ring is opening during the palladium-catalyzed nitro reduction. How do I prevent this? A: The benzylic C-O bond in benzoxaboroles is highly susceptible to hydrogenolysis under Pd/C and H₂. Furthermore, boron compounds can poison palladium catalysts. Switch to the milder, chemoselective reduction method outlined in Step 4 (Iron powder and NH₄Cl in aqueous ethanol).

Q: Can I skip the alcohol protection step and borylate the free benzyl alcohol directly? A: While unprotected borylations are reported in literature, the free hydroxyl group can coordinate with the palladium catalyst or react with the boron source, significantly depressing the yield and complicating purification. THP protection is highly recommended for scalability and consistency.

Q: How should I purify the final 7-aminobenzo[c]oxaborol-1(3H)-ol? A: Avoid prolonged silica gel chromatography. Boronic acids and benzoxaboroles can streak, dehydrate into boroxines, or irreversibly bind to silica gel. Recrystallization from water or an ethyl acetate/hexane mixture is the preferred, self-validating purification method that yields high-purity material.

References

  • Zhang, Y.-K. et al. "Synthesis and structure-activity relationships of novel benzoxaboroles as a new class of antimalarial agents." Bioorganic & Medicinal Chemistry Letters, 2011.

  • "Synthesis of Amino- and Hydroxymethyl Benzoxaboroles: Prominent Scaffolds for Further Functionalization." European Journal of Organic Chemistry.

  • Sigma-Aldrich Product Catalog: 7-amino-1,3-dihydro-2,1-benzoxaborol-1-ol (CAS: 947165-27-7).

  • "Catalysts for reversing formaldehyde adducts and crosslinks." World Intellectual Property Organization, WO2018219997A1.

Sources

Optimization

Technical Support Center: Stability Testing of 7-Aminobenzo[c]oxaborol-1(3H)-ol

Welcome to the Technical Support Center for the forced degradation and stability testing of 7-aminobenzo[c]oxaborol-1(3H)-ol . This aminobenzoxaborole presents unique analytical challenges due to the Lewis acidity of its...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the forced degradation and stability testing of 7-aminobenzo[c]oxaborol-1(3H)-ol . This aminobenzoxaborole presents unique analytical challenges due to the Lewis acidity of its boron atom, the dynamic equilibrium of the oxaborole ring, and the redox sensitivity of the 7-amino group.

This guide is designed for analytical scientists and drug development professionals. It abandons boilerplate checklists in favor of mechanistic causality, ensuring that your forced degradation studies are compliant with ICH Q1A(R2) guidelines[1] while maintaining rigorous scientific integrity.

Experimental Workflow Visualization

The following workflow illustrates a self-validating system for forced degradation. A protocol is only "self-validating" if it actively prevents post-sampling degradation (via quenching) and continuously verifies data integrity (via mass balance).

G cluster_stress ICH Q1A(R2) Forced Degradation Conditions Start 7-Aminobenzo[c]oxaborol-1(3H)-ol API Stock Solution Acid Acid Hydrolysis (0.1N HCl, 60°C) Protodeboronation Risk Start->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Ring-Opening Dynamics Start->Base Oxidation Oxidative Stress (3% H2O2, 25°C) Oxidative Deboronation Start->Oxidation Thermal Thermal Stress (Solid, 80°C) Boroxine Formation Start->Thermal Photo Photolysis (ICH Q1B) (1.2M lux-hr) Photo-oxidation Start->Photo Quench Neutralization & Quenching (Critical for Self-Validation) Acid->Quench Base->Quench Oxidation->Quench Analysis HPLC-UV / LC-HRMS Stability-Indicating Method Thermal->Analysis Photo->Analysis Quench->Analysis Outcome Mass Balance & Degradant ID (Target: 5-20% Degradation) Analysis->Outcome

Workflow for forced degradation of 7-aminobenzo[c]oxaborol-1(3H)-ol under ICH Q1A(R2) guidelines.

Quantitative Data: Expected Degradation Profiles

To achieve the regulatory target of 5–20% degradation[1], you must understand the specific vulnerabilities of the benzoxaborole scaffold. The table below summarizes the expected quantitative parameters and primary degradation pathways.

Stress ConditionReagents / ParametersPrimary Degradation PathwayExpected Major DegradantTarget Degradation
Acid Hydrolysis 0.1 N HCl, 60°C, 24–48hProtodeboronation3-amino-2-methylphenol5 – 20%
Base Hydrolysis 0.1 N NaOH, 60°C, 24–48hHydrolytic ring openingOpen-chain boronate (transient)5 – 20%
Oxidative Stress 3% H2O2, 25°C, 2–6hOxidative deboronation2-(hydroxymethyl)-3-aminophenol5 – 20%
Thermal Stress 80°C, Solid State, 7–14 daysThermolytic dehydrationBoroxine dimers / trimers5 – 20%
Photolysis 1.2M lux-hr (ICH Q1B)Photo-oxidation of amineNitroso/Nitro derivatives5 – 20%

Core Methodologies: Self-Validating Protocols

A major pitfall in benzoxaborole stability testing is the failure to arrest degradation prior to injection. If a sample continues to degrade in the HPLC autosampler, the resulting data is an artifact of queue time, not the stress condition. The following protocols are designed as self-validating systems.

Protocol A: Oxidative Stress (High Risk for Benzoxaboroles)
  • Preparation : Dissolve the API to a concentration of 1.0 mg/mL in a compatible cosolvent (e.g., 10% Acetonitrile in LC-MS grade water).

  • Stress Induction : Add H2​O2​ to achieve a final concentration of 3% v/v. Incubate at 25°C in the dark to prevent secondary photo-oxidation.

  • Sampling : Extract 1.0 mL aliquots at T=2h, T=4h, and T=6h.

  • Validation Step (Quenching) : Immediately add an equimolar ratio of Sodium Thiosulfate ( Na2​S2​O3​ ) to the aliquot to neutralize residual H2​O2​ . Verify successful quenching using peroxide indicator strips.

  • Analysis : Analyze via LC-HRMS immediately to assess oxidative deboronation.

Protocol B: Hydrolytic Stress (Acid/Base)
  • Preparation : Dilute the API stock to 0.5 mg/mL in 0.1 N HCl (Acid) and 0.1 N NaOH (Base).

  • Stress Induction : Seal in inert glass vials and heat to 60°C using a thermomixer.

  • Sampling : Pull aliquots at T=24h and T=48h.

  • Validation Step (Neutralization) : Neutralize the 0.1 N HCl aliquot with an equal volume of 0.1 N NaOH. Neutralize the 0.1 N NaOH aliquot with an equal volume of 0.1 N HCl. Verify the final pH is ~7.0. This traps the compound in its stable cyclic form and prevents column degradation.

  • Analysis : Analyze via HPLC-UV.

Troubleshooting Guide (Q&A)

Q: Why am I seeing a split peak or broad tailing during HPLC analysis of base-stressed samples? A: Benzoxaboroles exist in a dynamic hydrolytic equilibrium between the closed cyclic hemiboronic acid and the open-chain boronic acid form[2].

  • Causality: At elevated pH, the equilibrium shifts toward the open-chain tetrahedral boronate anion. If your HPLC mobile phase pH is near the pKa of the compound, it will interconvert on the column during the run, causing peak splitting or severe tailing.

  • Solution: Buffer your mobile phase to an acidic pH (e.g., 0.1% Formic Acid or Trifluoroacetic Acid, pH ~2.5–3.0). This suppresses ionization and locks the API in its neutral, cyclic closed form during chromatographic separation.

Q: How do I differentiate between oxidative deboronation and amine oxidation under H2​O2​ stress? A: 7-aminobenzo[c]oxaborol-1(3H)-ol has two highly redox-sensitive sites: the boron atom and the primary amine.

  • Causality: The empty p-orbital on the boron atom is highly susceptible to nucleophilic attack by peroxides, leading to oxidative deboronation (cleavage of the C-B bond, yielding a phenol and releasing boric acid)[3]. Simultaneously, the 7-amino group can oxidize to a hydroxylamine or nitroso species.

  • Solution: Utilize LC-HRMS isotopic pattern recognition. Boron possesses a distinct isotopic signature ( 10B ~20%, 11B ~80%). If the degradant's mass spectrum lacks this isotopic cluster, it has undergone oxidative deboronation. If the B-isotope pattern remains intact but the mass increases by +16 Da, it is an N-oxidation product.

Q: Why is my sample completely degrading (>50%) under mild thermal conditions in acidic media? A: You are likely observing protodeboronation[4].

  • Causality: While the benzoxaborole ring offers some stability, the presence of strong acids combined with heat facilitates the electrophilic substitution of the boronic acid group by a proton. This strips the boron from the aromatic ring entirely.

  • Solution: Reduce the stress temperature from 60°C to 40°C or decrease the acid concentration to 0.01 N HCl. The ICH Q1A(R2) goal is 5–20% degradation; exceeding this often leads to secondary degradants that hold no predictive value for real-world shelf life.

Q: Why is my mass balance failing (<85%) under solid-state thermal stress? A: Boronic acids and benzoxaboroles can dehydrate under high heat to form highly lipophilic and poorly soluble boroxine trimers or dimers.

  • Causality: The loss of water between adjacent boronic acid hydroxyl groups forms a stable B-O-B network. These oligomers may precipitate in standard aqueous diluents or irreversibly bind to the HPLC stationary phase.

  • Solution: Solubilize the stressed solid in a strong, aprotic organic solvent (e.g., 100% DMSO) before aqueous dilution. Implement a generic steep gradient up to 95% organic in your HPLC method to ensure the elution of these hydrophobic dimers.

Frequently Asked Questions (FAQs)

Q: What is the regulatory justification for targeting exactly 5–20% degradation? A: According to ICH Q1A(R2) expectations, targeting 5–20% degradation ensures that the primary degradation pathways are activated without generating secondary or tertiary degradants[1]. Secondary degradants (degradants of degradants) complicate impurity profiling and do not accurately reflect the natural breakdown of the drug over its shelf life.

Q: Can I use UV light only for the photolysis study? A: No. ICH Q1B guidelines mandate that the drug substance must be exposed to both UV and visible light for no less than 1.2 million lux hours and 200 watt-hours per square meter. For 7-aminobenzo[c]oxaborol-1(3H)-ol, visible light exposure is critical as the conjugated aminobenzoxaborole system can act as a photosensitizer.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects ResolveMass Laboratories[Link]

  • Boronic acid with high oxidative stability and utility in biological contexts National Institutes of Health (NIH) / PMC [Link]

  • Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore National Institutes of Health (NIH) / PMC[Link]

  • Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore ACS Publications[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Aminobenzoxaborole Synthesis

Welcome to the technical support center for the synthesis of aminobenzoxaboroles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with these valuable scaffol...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of aminobenzoxaboroles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with these valuable scaffolds. Benzoxaboroles are privileged structures in medicinal chemistry, and the introduction of an amino group opens up vast possibilities for further functionalization and modulation of biological activity.[1][2]

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges encountered during the synthesis of these important compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing 3-aminobenzoxaboroles?

There are several effective methods, but two widely adopted strategies are the one-pot reductive amination of 2-formylphenylboronic acids and palladium-catalyzed intramolecular cyclizations.

  • Reductive Amination: This is often the most direct route. It involves the reaction of a 2-formylphenylboronic acid with a primary or secondary amine to form an intermediate imine, which is then reduced in situ to the desired 3-aminobenzoxaborole.[3] This method is advantageous due to its operational simplicity and the commercial availability of a wide range of starting materials.[4][5]

  • Palladium-Catalyzed Cyclization: These methods offer an alternative route, often starting from elaborated precursors. For instance, an intramolecular aminoborylation can be a powerful tool for constructing the core scaffold. These reactions typically involve a palladium catalyst to facilitate the key C-N bond formation and cyclization.

Q2: My 2-formylphenylboronic acid starting material seems unstable. How can I handle it?

2-Formylphenylboronic acids can exist in equilibrium with their cyclic 3-hydroxy-benzoxaborole form.[6] This equilibrium is influenced by factors like solvent, temperature, and the electronic nature of substituents on the aromatic ring.[6]

  • Storage: Store in a cool, dry place, preferably under an inert atmosphere, to minimize decomposition.

  • Purity Check: Before use, it's advisable to check the purity by NMR. The presence of the open-chain aldehyde and the cyclic hemiacetal can often be observed.

  • Protodeboronation: A common issue with arylboronic acids is protodeboronation (loss of the B(OH)2 group), especially under acidic or basic conditions or at elevated temperatures.[1] Minimize reaction times and use the mildest conditions possible.

Q3: Which reducing agent is best for the reductive amination pathway?

The choice of reducing agent is critical for selectively reducing the imine intermediate without affecting the aldehyde or other functional groups.

  • Sodium Triacetoxyborohydride (STAB): This is often the reagent of choice. It is a mild and selective reducing agent that is particularly effective for reductive aminations.[4] It is less basic than other borohydrides and can be used in a one-pot procedure where the imine formation and reduction occur concurrently.

  • Sodium Cyanoborohydride (NaBH3CN): Another excellent option, NaBH3CN, is known for its ability to selectively reduce imines in the presence of aldehydes, especially under mildly acidic conditions (pH ~4-5).[7] However, due to the toxicity of cyanide byproducts, many labs prefer to use STAB.

  • Sodium Borohydride (NaBH4): While a powerful reducing agent, NaBH4 can be less selective and may reduce the starting aldehyde before it has a chance to form the imine.[7] A stepwise procedure (forming the imine first, then adding NaBH4) can sometimes mitigate this issue.[8]

Troubleshooting Guide: Reductive Amination of 2-Formylphenylboronic Acids

This section addresses specific problems you may encounter when synthesizing 3-aminobenzoxaboroles via the reductive amination of a 2-formylphenylboronic acid with an amine.

Problem 1: Low or No Product Yield

A low yield of the desired aminobenzoxaborole is the most common challenge. This can often be traced back to several factors.

Workflow for Troubleshooting Low Yield

Below is a systematic workflow to diagnose the root cause of low product yield.

Troubleshooting_Low_Yield start Low Yield Observed purity Verify Starting Material Purity start->purity Step 1 conditions Optimize Reaction Conditions start->conditions Step 2 workup Review Workup & Purification start->workup Step 3 purity_sol Impurities in 2-formylphenylboronic acid or amine detected. Action: Purify starting materials (recrystallization, chromatography). purity->purity_sol conditions_sol Sub-optimal conditions identified. (Temperature, solvent, pH, stoichiometry) Action: Systematically vary parameters (see Table 1). conditions->conditions_sol workup_sol Product loss during extraction or purification. Action: Adjust pH during workup, use alternative chromatography (e.g., amine-functionalized silica). workup->workup_sol

Caption: A decision-making workflow for troubleshooting low yields.

Detailed Analysis & Solutions

1. Reagent Quality and Stoichiometry

  • Causality: The purity of the 2-formylphenylboronic acid and the amine is paramount. The boronic acid can undergo decomposition, and the amine can be oxidized or contain non-basic impurities. Incorrect stoichiometry can lead to unreacted starting materials or side reactions.

  • Solution:

    • Always use freshly purified starting materials.

    • Confirm the purity via NMR or LC-MS before starting the reaction.

    • Carefully measure the reagents. A slight excess of the amine (1.1-1.2 equivalents) is often beneficial to drive the imine formation forward.

2. Reaction Conditions

  • Causality: Solvent, temperature, and pH play a critical role in both imine formation and the stability of the reducing agent. Imine formation is often favored under mildly acidic conditions which help to activate the carbonyl and facilitate the dehydration step.[4]

  • Solution:

    • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices. For amines with low solubility, tetrahydrofuran (THF) or methanol can be used, but be aware that protic solvents can react with some reducing agents.

    • Temperature: Most reductive aminations are run at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40 °C) may be beneficial, but monitor for potential decomposition of the boronic acid.

    • pH: Adding a small amount of acetic acid (e.g., 0.5-1.0 equivalent) can catalyze imine formation. However, strongly acidic conditions can promote protodeboronation.[1]

Table 1: Optimization of Reductive Amination Conditions

ParameterCondition A (Standard)Condition B (For sluggish reactions)Condition C (For sensitive substrates)Rationale & Key Considerations
Solvent Dichloromethane (DCM)1,2-Dichloroethane (DCE)Tetrahydrofuran (THF)DCE allows for higher temperatures. THF can improve solubility. Ensure anhydrous conditions.
Amine (equiv.) 1.11.21.05A slight excess drives imine formation. Too much can complicate purification.
Reducing Agent NaBH(OAc)₃ (1.5 equiv)NaBH(OAc)₃ (2.0 equiv)NaBH₃CN (1.5 equiv)STAB is generally preferred.[4] Increased equivalents can help push a slow reaction to completion.
Additive Acetic Acid (0.5 equiv)Acetic Acid (1.0 equiv)NoneCatalyzes imine formation. Omit if protodeboronation is observed.
Temperature Room Temperature40 °C0 °C to Room TempHigher temperatures can accelerate the reaction but may also increase side products.
Reaction Time 12-24 h24-48 h12 hMonitor by TLC or LC-MS to determine the optimal time and avoid decomposition.
Problem 2: Significant Side Product Formation

The formation of impurities complicates purification and reduces the overall yield.

1. Unreacted Aldehyde and/or Formation of 3-Hydroxymethylbenzoxaborole

  • Causality: This occurs if the reducing agent reduces the starting 2-formylphenylboronic acid before it can react with the amine. This is more common with less selective reducing agents like NaBH₄.[7]

  • Solution:

    • Switch to a more selective reducing agent like NaBH(OAc)₃ or NaBH₃CN.

    • Employ a stepwise procedure: mix the aldehyde and amine first and allow time for the imine to form (monitor by TLC/LC-MS) before adding the reducing agent.

2. Protodeboronation Product (2-methylaniline derivative)

  • Causality: The C-B bond is susceptible to cleavage under harsh conditions (e.g., high temperatures, strong acid/base).[1]

  • Solution:

    • Maintain a neutral or mildly acidic pH. Avoid strong acids.

    • Keep the reaction temperature as low as possible.

    • Minimize the reaction time once the starting material is consumed.

3. Bis-benzoxaborole Formation (with primary amines or diamines)

  • Causality: If a primary amine is used, over-alkylation can occur, leading to a tertiary amine. With diamines like piperazine, reaction at both nitrogen atoms can lead to bis(benzoxaborole) structures.[2]

  • Solution:

    • Carefully control the stoichiometry. Use a larger excess of the diamine if mono-substitution is desired.

    • For primary amines, consider using a protecting group strategy if mono-alkylation is proving difficult.

Problem 3: Difficult Purification

Aminobenzoxaboroles can be challenging to purify due to their basicity and potential for coordination to silica gel.

  • Causality: The basic amine and the Lewis acidic boron can interact strongly with the acidic silica gel, leading to peak tailing, smearing, and even product decomposition on the column.

  • Solution:

    • Acid/Base Workup: Perform an aqueous workup. You can often extract the product into an acidic aqueous layer (e.g., 1M HCl), wash the organic layer to remove non-basic impurities, and then basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and re-extract the product back into an organic solvent like DCM or EtOAc.

    • Modified Chromatography:

      • Deactivate Silica: Pre-treat the silica gel with a solvent mixture containing a small amount of triethylamine (~1-2%) or ammonia (e.g., using a DCM/MeOH/NH₄OH mobile phase) to neutralize the acidic sites.

      • Use Alternative Stationary Phases: Consider using neutral or basic alumina, or specialized amine-functionalized silica gel for difficult separations.

    • Precipitation/Crystallization: In some cases, the product may precipitate from the reaction mixture, especially when using solvents like diethyl ether.[3] This can be an excellent method for purification. Attempting crystallization from a suitable solvent system can also yield highly pure material.

Sample Experimental Protocol: Synthesis of 3-(Piperidin-1-yl)benzo[c][1][9]oxaborol-1(3H)-ol

This protocol is a generalized procedure for the reductive amination of 2-formylphenylboronic acid with piperidine and may require optimization for different substrates.

Protocol_Flowchart reagents 1. Combine Reagents - 2-Formylphenylboronic Acid (1.0 eq) - Piperidine (1.1 eq) - Anhydrous DCM stir 2. Stir at RT - Allow imine to form (30-60 min) reagents->stir reduction 3. Add Reducing Agent - NaBH(OAc)3 (1.5 eq) portion-wise stir->reduction monitor 4. Monitor Reaction - Stir at RT for 12-24h - Check by TLC or LC-MS reduction->monitor quench 5. Quench Reaction - Add saturated NaHCO3 solution monitor->quench extract 6. Aqueous Workup - Separate layers - Extract aqueous with DCM (3x) quench->extract purify 7. Purify Product - Dry combined organics (Na2SO4) - Concentrate in vacuo - Purify by column chromatography extract->purify

Caption: Step-by-step experimental workflow for aminobenzoxaborole synthesis.

Methodology:

  • Reaction Setup: To a round-bottom flask charged with 2-formylphenylboronic acid (1.0 mmol, 1.0 equiv), add anhydrous dichloromethane (DCM, 0.1 M).

  • Amine Addition: Add piperidine (1.1 mmol, 1.1 equiv) to the solution and stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol, 1.5 equiv) portion-wise over 10 minutes. Note: The reaction may be mildly exothermic.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer three times with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes containing 1% triethylamine to afford the pure 3-(piperidin-1-yl)benzo[c][1][9]oxaborol-1(3H)-ol.

References

  • Synthesis of Amino‐ and Hydroxymethyl Benzoxaboroles: Prominent Scaffolds for Further Functionalization. ResearchGate. [Link]

  • Synthesis of 2-Aminobenzoxazoles and 3-Aminobenzoxazines via Palladium-Catalyzed Aerobic Oxidation of o-Aminophenols with Isocyanides. Organic Chemistry Portal. [Link]

  • Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. PMC. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. [Link]

  • Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. ACS Chemical Reviews. [Link]

  • Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors. PMC. [Link]

  • Synthesis of 3-Aminobenzisoxazoles Using an Electrophilic Aminating Reagent. Wiley Online Library. [Link]

  • Synthesis of Benzoxaboroles by ortho-Oxalkylation of Arylboronic Acids with Aldehydes/Ketones in the Presence of Brønsted Acids. ACS Organic Letters. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Selective Amino- and Alkoxycarbonylation of Iodoarenes with Aliphatic Aminoalcohols as Heterobifunctional O,N-Nucleophiles. PMC. [Link]

  • Benzoboroxoles: Synthesis and applications in medicinal chemistry. ResearchGate. [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC. [Link]

  • Stereodefined Synthesis of 3‑Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H‑Bonding. PMC. [Link]

Sources

Optimization

Technical Support Center: Minimizing Off-Target Effects of 7-Aminobenzo[c]oxaborol-1(3H)-ol Derivatives

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the unique physicochemical challenges associated with the 7-amino benzoxab...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the unique physicochemical challenges associated with the 7-amino benzoxaborole scaffold.

While the benzoxaborole class has yielded FDA-approved therapeutics (e.g., tavaborole, crisaborole) and groundbreaking antiparasitic candidates (e.g., acoziborole), the empty p-orbital of the boron atom makes these molecules strong Lewis acids. This inherent reactivity often leads to off-target binding, assay interference, and cytotoxicity. This guide explores the causality behind these issues and provides field-proven, self-validating protocols to engineer selectivity.

Section 1: Troubleshooting Biochemical Assay Interferences

Q1: I am seeing high background inhibition across multiple unrelated enzyme panels. Is my 7-amino benzoxaborole a pan-assay interference compound (PAINS)?

A: Not necessarily. The interference is likely driven by the Lewis acidity of the boron atom rather than classical PAINS mechanisms (like redox cycling or aggregation). Benzoxaboroles readily react with cis-diols to form reversible tetrahedral boronate esters . If your assay buffer contains sugar-based additives (e.g., glycerol, sucrose) or if your counter-screen targets are heavily glycosylated, the 7-amino benzoxaborole will bind non-specifically to these sugars, sequestering the compound or causing false-positive inhibition.

Solution: Implement a competitive cis-diol quenching step (see Protocol 1 ) to distinguish between target-specific binding and non-specific Lewis acid interactions.

Q2: We synthesized a highly potent 7-amino benzoxaborole against a viral protease, but ESI-TOF Mass Spectrometry shows no covalent adducts. Is it a false positive?

A: This is a classic artifact of the analytical method. Benzoxaboroles form reversible covalent bonds with catalytic residues (like serine or threonine). Under the harsh ionization, high-temperature, and high-vacuum conditions of Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry, these covalent-reversible adducts are highly unstable and dissociate back into the free enzyme and the ligand .

Solution: Do not rely solely on ESI-TOF for benzoxaboroles. Validate binding using a functional reversibility assay (see Protocol 2 ) or orthogonal biophysical techniques like Surface Plasmon Resonance (SPR) or X-ray crystallography.

Section 2: Structural Optimization & Host Selectivity

Q3: Our lead compound shows excellent parasitic clearance but high toxicity in human cell lines. What are the common host off-targets for this scaffold?

A: The 7-amino benzoxaborole scaffold has three notorious host off-targets that drive cytotoxicity:

  • Mammalian Leucyl-tRNA Synthetase (LeuRS): Benzoxaboroles trap tRNA in the editing site by forming a spiro-ester adduct with the 3'-terminal adenosine . Because the editing domain is highly conserved between parasites/fungi and humans, achieving selectivity requires exploiting micro-geometric differences in the binding pocket.

  • Human Carbonic Anhydrases (hCA I and II): The boron atom can mimic CO₂ or interact directly with the zinc-bound hydroxide in the hCA active site, leading to potent off-target inhibition .

  • Phosphodiesterase 4 (PDE4): The primary target of crisaborole; inadvertent inhibition can cause off-target immunomodulation.

Solution: Functionalize the 7-amino group. The 7-position is adjacent to the boron atom; adding steric bulk (e.g., via bulky alkylation or amidation) prevents the molecule from entering the narrow, funnel-like active site of hCAs while maintaining affinity for larger parasitic targets like CPSF3.

Data Presentation: Optimization Strategies

Table 1: Physicochemical Tuning of 7-Amino Benzoxaboroles

Summarizing the causal relationship between structural modification, boron pKa, and off-target mitigation.

Modification at 7-PositionEffect on Boron pKaPrimary Target BenefitOff-Target Mitigated
Unsubstituted 7-NH₂ Baseline (~7.5)High affinity for LeuRS editing siteNone (Baseline liability)
7-Alkylamide Increases pKa (Weaker Lewis Acid)Improved cellular permeabilityReduces non-specific glycoprotein/sugar binding
7-Bulky Aryl Group Minimal change to pKaSteric fit in parasitic CPSF3 endonucleasePrevents entry into human Carbonic Anhydrase (hCA) active site
7-Fluoroalkyl Decreases pKa (Stronger Lewis Acid)Enhances binding to viral serine proteasesIncreases risk of off-target boronate ester formation
Table 2: Common Benzoxaborole Off-Targets & Counter-Screening
Off-Target ClassMechanism of InterferenceRecommended Counter-Screening Assay
Mammalian LeuRS Conserved editing domain bindingIn vitro human LeuRS aminoacylation assay
Human Carbonic Anhydrases Boron binding to zinc-bound hydroxideStop-flow CO₂ hydrase assay
Serine Proteases (e.g., Thrombin) Boronate ester formation with catalytic SerineFluorogenic peptide cleavage assay
Host Glycoproteins Reversible cis-diol bindingCellular cytotoxicity assay (HepG2/HEK293)

Experimental Protocols

Protocol 1: Competitive Cis-Diol Quenching Assay

Objective: Differentiate between true target inhibition and non-specific boron-sugar interactions. Causality & Validation Logic: If the compound is a true target-specific inhibitor, adding a high concentration of a competing cis-diol (sorbitol) will have minimal effect on the IC₅₀. If inhibition is due to non-specific Lewis acid interactions, the sorbitol will act as a competitive sink, sequestering the benzoxaborole and rescuing enzyme activity, thereby self-validating the false positive.

  • Buffer Preparation: Prepare the standard enzymatic assay buffer, strictly omitting any sugar-based additives (e.g., glycerol, sucrose).

  • Pre-incubation: Incubate the target enzyme with the 7-amino benzoxaborole candidate (at its IC₈₀ concentration) for 30 minutes at room temperature.

  • Control Sink Addition: In a parallel control reaction, add 100 mM D-sorbitol or D-fructose to the buffer prior to compound addition.

  • Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Readout: Measure reaction velocity. Calculate the shift in IC₅₀ between the standard buffer and the sorbitol-supplemented buffer. A shift >5-fold indicates non-specific cis-diol liability.

Protocol 2: Dialysis-Based Reversibility Assay

Objective: Confirm target-specific reversible covalent binding and rule out irreversible off-target alkylation. Causality & Validation Logic: Because benzoxaboroles form reversible covalent adducts, dialysis will deplete the free compound from the buffer, shifting the equilibrium and fully restoring enzyme activity. Failure to restore activity indicates irreversible off-target modification, compound aggregation, or protein denaturation.

  • Complex Formation: Incubate the target protein at 100x the standard assay concentration with 10x the IC₅₀ of the 7-amino benzoxaborole for 1 hour to ensure >95% complex formation.

  • Dialysis Setup: Transfer the mixture into a Slide-A-Lyzer™ Dialysis Cassette (10K MWCO).

  • Equilibration: Dialyze against 1000 volumes of compound-free assay buffer at 4°C for 24 hours. Change the buffer twice during this period.

  • Measurement: Extract the retentate and measure the enzymatic activity. Compare it to a vehicle-treated, dialyzed control.

  • Validation: >90% recovery of baseline enzymatic activity confirms a reversible covalent mechanism.

Mandatory Visualizations

BindingMechanisms A 7-Amino Benzoxaborole (Lewis Acidic Boron) B Target Binding (e.g., LeuRS Editing Site) A->B Specific Affinity D Off-Target Binding (e.g., Glycoproteins/Sugars) A->D Non-specific C Spiro-ester adduct with tRNA 3'-adenosine (Therapeutic Effect) B->C E Reversible Boronate Ester with cis-diols (Toxicity/Interference) D->E

Diagram 1: Divergent binding pathways of 7-amino benzoxaboroles to target vs off-target sites.

ScreeningWorkflow Step1 Synthesize 7-Amino Derivatives Step2 Primary Biochemical Assay Step1->Step2 Step3 Counter-Screen: + Fructose Step2->Step3 Filter hits Step4 Mammalian Tox Panel Step3->Step4 Confirmed Step5 Lead Candidate Selection Step4->Step5 High Selectivity

Diagram 2: Sequential screening workflow to eliminate off-target liabilities in drug development.

References

  • Recent developments in the chemistry and biological applications of benzoxaboroles. Chemical Reviews.[Link]

  • Discovery of potent benzoxaborole inhibitors against SARS-CoV-2 main and dengue virus proteases. European Journal of Medicinal Chemistry.[Link]

  • Pass the boron: benzoxaboroles as antiparasite drugs. Trends in Parasitology.[Link]

  • Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters.[Link]

Troubleshooting

addressing resistance mechanisms to benzoxaborole antifungal agents

Welcome to the Benzoxaborole Antifungal Application & Troubleshooting Center. As a Senior Application Scientist, I have designed this resource to provide researchers and drug development professionals with actionable, sc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Benzoxaborole Antifungal Application & Troubleshooting Center. As a Senior Application Scientist, I have designed this resource to provide researchers and drug development professionals with actionable, scientifically grounded solutions for overcoming resistance mechanisms associated with benzoxaborole compounds (e.g., tavaborole, AN2690).

Unlike traditional antifungals that target the cell membrane, benzoxaboroles operate via a highly specific intracellular mechanism. Understanding the causality behind treatment failures is critical to developing next-generation combination therapies and accurate diagnostic assays.

Section 1: Target-Site Mutations in Leucyl-tRNA Synthetase (LeuRS)

Q: Why am I seeing a sudden spike in the Minimum Inhibitory Concentration (MIC) of tavaborole in my yeast cultures after serial passaging? A: This is typically due to spontaneous mutations in the CDC60 gene (which encodes cytoplasmic LeuRS in yeast) or its equivalent leuS in other microbes[1]. Benzoxaboroles work by covalently trapping tRNA within the CP1 editing domain of LeuRS, forming a stable boron-tRNA adduct that halts protein synthesis[2]. However, evolutionary pressure selects for mutations outside the hydrolytic editing pocket—such as Asp487 or Arg316[3]. These mutations disrupt the electrostatic salt bridges that stabilize the editing cap, preventing the formation of the trapping adduct and conferring high-level resistance[3].

Q: How can I definitively confirm if the resistance phenotype is due to a LeuRS editing defect? A: You should perform targeted Sanger sequencing of the editing domain of the CDC60 gene. Look for high-frequency missense mutations. In vitro evolution studies have repeatedly identified specific coding mutations such as R316T, V400F, V400D, and M493R that directly interfere with benzoxaborole binding[4].

Troubleshooting Protocol: Norvaline Collateral Sensitivity Assay

If your strain has an editing-deficient LeuRS mutation, it loses its ability to properly proofread amino acids. You can exploit this evolutionary trade-off by introducing norvaline, a non-proteinogenic amino acid analog of leucine[1].

Step-by-Step Methodology:

  • Media Preparation: Prepare Synthetic Defined (SD) liquid media lacking leucine. This forces the fungal cells to rely entirely on endogenous leucine synthesis and uptake.

  • Inoculation: Inoculate the benzoxaborole-resistant isolate and a wild-type control strain at a starting OD600 of 0.01.

  • Treatment: Spike the experimental cultures with 0.5 mM to 2.0 mM L-norvaline. Maintain a vehicle control (sterile water) for baseline growth metrics.

  • Incubation: Incubate at 30°C with continuous shaking (200 rpm) for 24–48 hours.

  • Measurement: Quantify growth via OD600 absorbance.

Expertise & Causality Note: This protocol is a self-validating system. The absence of exogenous leucine forces the cell to scavenge, increasing the probability of norvaline interacting with the mutated LeuRS. Because the editing domain is structurally altered to evade benzoxaborole trapping, it simultaneously loses its intrinsic ability to hydrolyze mischarged norvalyl-tRNA. The defective LeuRS misincorporates norvaline into nascent proteins, leading to toxic protein misfolding. If the cell survives the benzoxaborole due to an editing defect, it must die from norvaline exposure[1].

MOA A Benzoxaborole (e.g., Tavaborole) B LeuRS CP1 Editing Domain A->B Binds C tRNA Trapping Adduct B->C Forms E Mutation (e.g., D487, R316) B->E Selection Pressure D Protein Synthesis Halted C->D Inhibits F Loss of Adduct Stability E->F Causes G Resistance & Survival F->G Leads to

Benzoxaborole mechanism of action and the pathway to LeuRS-mediated target-site resistance.

Section 2: Efflux Pump Upregulation

Q: My sequencing shows a wild-type LeuRS gene, but I am still observing moderate benzoxaborole resistance. What is the alternative mechanism? A: When target-site mutations are absent, resistance is frequently driven by the upregulation of multidrug resistance (MDR) efflux pumps. Transcriptomic analyses (RNA-seq) of fungi treated with benzoxaboroles often reveal the significant upregulation of the MDR1 gene, accompanied by coactivators like IFD6 (an aldo-keto reductase)[5]. This non-target-specific mechanism actively pumps the drug out of the cytoplasm before it can reach the LeuRS target.

Troubleshooting Protocol: Efflux Pump Inhibition (EPI) Checkerboard Assay

To determine if efflux is the culprit, you must physically block the pump using a broad-spectrum efflux pump inhibitor (EPI) such as Phenylalanine-arginine beta-naphthylamide (PAβN)[6].

Step-by-Step Methodology:

  • Plate Setup: Utilize a standard 96-well microtiter plate. Serially dilute the benzoxaborole horizontally across the columns (e.g., 0.25 to 64 μg/mL).

  • EPI Addition: Serially dilute the EPI (e.g., PAβN) vertically across the rows (e.g., 0 to 128 μg/mL).

  • Inoculation: Add a standardized fungal suspension (10^4 CFU/mL) to all wells in RPMI 1640 medium buffered with MOPS.

  • Incubation & Readout: Incubate for 24–48 hours at 35°C. Calculate the Fractional Inhibitory Concentration Index (FICI).

Expertise & Causality Note: Efflux pumps non-specifically extrude xenobiotics. By introducing an EPI like PAβN, you competitively saturate the efflux pump's binding pockets[6]. If the observed benzoxaborole resistance is purely efflux-mediated, blocking the pump will trap the antifungal inside the cell, restoring the wild-type MIC. A synergistic FICI score (≤ 0.5) mathematically validates that the resistance was compartmental (efflux) rather than structural (target mutation).

Workflow S1 Isolate Resistant Fungal Strain S2 Sequence CDC60/ LeuRS Gene S1->S2 S3 Identify Editing Defect S2->S3 S4 Norvaline Supplementation S3->S4 Exploit Defect S5 Misincorporation of Norvaline S4->S5 Induces S6 Cell Death (Collateral Sensitivity) S5->S6 Results in

Workflow exploiting LeuRS editing defects via norvaline-induced collateral sensitivity.

Data Presentation: Quantitative Resistance Profiles

The following table summarizes the primary resistance mechanisms, their quantitative impact on susceptibility, and the recommended compensatory strategies for your experimental workflows:

Resistance MechanismPrimary Genetic MarkerTypical MIC Shift (Fold Change)Compensatory StrategyExpected Experimental Outcome
Target-Site Mutation (Editing Defect) CDC60 / leuS (e.g., D487N, R316T)8x to >15x increaseNorvaline SupplementationCollateral sensitivity (Targeted cell death)
Efflux Pump Upregulation MDR1 / IFD6 overexpression4x to 8x increaseEPI Co-administration (e.g., PAβN)Synergistic MIC reversal (FICI ≤ 0.5)

References

  • Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism Source: OSTI.GOV URL:[Link]

  • Exploiting evolutionary trade-offs for posttreatment management of drug-resistant populations Source: PubMed Central (NIH) URL:[Link]

  • Characterization of benzoxaborole-based antifungal resistance mutations demonstrates that editing depends on electrostatic stabilization of the leucyl-tRNA synthetase editing cap Source: PubMed (NIH) URL:[Link]

  • On the mode of anti-C. albicans activity of a bis(benzoxaborole) analogue of Tavaborole Source: bioRxiv URL:[Link]

  • Defining the Yeast Resistome through in vitro Evolution and Whole Genome Sequencing Source: bioRxiv URL:[Link]

  • Inhibition of Efflux Pumps as a Novel Approach to Combat Drug Resistance in Bacteria Source: Caister Academic Press URL:[Link]

Sources

Optimization

Technical Support Center: Improving the In Vivo Efficacy of 7-Aminobenzoxaborole-Based Drugs

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-aminobenzoxaborole-based drugs. This guide is designed to provide in-depth troubleshooting and freque...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-aminobenzoxaborole-based drugs. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments. The unique chemical properties of the benzoxaborole scaffold, particularly the electrophilic nature of the boron atom, offer exciting therapeutic potential but also present specific hurdles in achieving optimal efficacy in living systems.[1][2] This resource aims to equip you with the knowledge to overcome these challenges and advance your research.

I. Understanding the Core Science: Mechanism of Action

7-Aminobenzoxaboroles are a class of boron-containing heterocyclic compounds.[3] Their primary mechanism of action often involves the reversible covalent interaction of the boron atom's vacant p-orbital with biological nucleophiles, such as the hydroxyl groups in the active sites of enzymes.[4][5] A notable target for many benzoxaboroles is leucyl-tRNA synthetase (LeuRS), an enzyme crucial for protein synthesis.[4][5] By forming a stable adduct with the enzyme, the drug can inhibit protein synthesis, leading to its therapeutic effect.[4] Some benzoxaboroles also target other enzymes like phosphodiesterase 4 (PDE4) and carbonic anhydrases.[3][6]

II. Troubleshooting Common In Vivo Efficacy Issues

This section addresses specific problems you might encounter during your in vivo studies and provides actionable solutions.

Issue 1: Poor Oral Bioavailability and Low Systemic Exposure

Question: My 7-aminobenzoxaborole compound shows excellent in vitro potency, but the in vivo efficacy is disappointingly low after oral administration. Pharmacokinetic analysis reveals low plasma concentrations. What could be the cause, and how can I improve this?

Answer:

This is a common challenge often linked to the physicochemical properties of the compound, such as poor aqueous solubility and metabolic instability.[7][8] Here’s a breakdown of potential causes and solutions:

Root Causes & Explanations:

  • Poor Aqueous Solubility: Many benzoxaborole derivatives are lipophilic, leading to low solubility in gastrointestinal fluids. This limits their dissolution and subsequent absorption into the bloodstream.[8][9]

  • Metabolic Instability: The compound may be rapidly metabolized in the liver (first-pass metabolism) or gut wall, reducing the amount of active drug that reaches systemic circulation. Common metabolic transformations for benzoxaboroles include oxidative deboronation, protodeboronation, oxidation, and sulfation.[5]

  • Efflux Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the gut lumen, preventing its absorption.

Troubleshooting Workflow & Experimental Protocols:

dot graph TD { A[Start: Low In Vivo Efficacy] --> B{Assess Physicochemical Properties}; B --> C[Solubility Assessment]; B --> D[Permeability Assessment]; C --> E{Solubility < 10 µg/mL?}; E -- Yes --> F[Implement Formulation Strategies]; E -- No --> G{Check Metabolic Stability}; D --> G; G --> H{High Clearance in Liver Microsomes?}; H -- Yes --> I[Structural Modification to Block Metabolic Sites]; H -- No --> J{Consider Efflux}; F --> K[Re-evaluate In Vivo Efficacy]; I --> K; J --> L[Caco-2 Efflux Assay]; L --> M{Efflux Ratio > 2?}; M -- Yes --> N[Co-administer with P-gp Inhibitor or Structural Modification]; M -- No --> O[Investigate Other Clearance Mechanisms]; N --> K; } caption: "Troubleshooting Workflow for Poor Oral Bioavailability"

Step-by-Step Protocols:

  • Solubility Enhancement:

    • Formulation with Solubilizing Excipients:

      • Co-solvents: Prepare a vehicle using a mixture of solvents like polyethylene glycol (PEG) 400, propylene glycol, and water.

      • Surfactants: Incorporate surfactants such as Tween 80 or Solutol HS-15 to form micelles that can encapsulate the drug.[7]

      • Cyclodextrins: Use cyclodextrins to form inclusion complexes, which can enhance the aqueous solubility of the drug.[8]

    • Particle Size Reduction:

      • Micronization/Nanonization: Reducing the particle size of the drug increases its surface area, which can improve the dissolution rate.[7][8] This can be achieved through techniques like jet milling or high-pressure homogenization.[8]

    • Amorphous Solid Dispersions:

      • Disperse the drug in a polymer matrix to create an amorphous solid dispersion. This can lead to a supersaturated state upon dissolution, enhancing absorption.[9]

  • Metabolic Stability Assessment:

    • In Vitro Metabolic Stability Assay: Incubate the compound with liver microsomes or S9 fractions and measure its disappearance over time using LC-MS/MS. This will provide an estimate of its intrinsic clearance.

    • Metabolite Identification: Analyze the samples from the metabolic stability assay to identify the major metabolites. This information can guide structural modifications to block metabolic "hot spots."

  • Permeability and Efflux Assessment:

    • Caco-2 Permeability Assay: This in vitro model uses a monolayer of human intestinal cells to assess a compound's permeability and determine if it is an efflux transporter substrate.

Quantitative Data Summary:

Formulation StrategyExpected Solubility IncreaseKey Considerations
Co-solvent Mixture 2-10 foldPotential for drug precipitation upon dilution in vivo.
Surfactant-based 10-100 foldSurfactant concentration must be carefully optimized to avoid toxicity.[7]
Cyclodextrin Complexation 10-500 foldStoichiometry of the complex and potential for renal toxicity of the cyclodextrin need to be considered.[9]
Nanonization Varies (improves dissolution rate)Requires specialized equipment and careful control of particle size distribution.[7]
Issue 2: Off-Target Effects and Toxicity

Question: My 7-aminobenzoxaborole compound shows good efficacy, but I'm observing signs of toxicity in my animal models (e.g., weight loss, lethargy) at therapeutic doses. How can I determine if this is due to off-target effects and mitigate it?

Answer:

Off-target toxicity is a significant concern in drug development and can arise from the compound interacting with unintended biological targets.[10] The electrophilic nature of the boron atom in benzoxaboroles makes them susceptible to forming covalent bonds with various proteins.

Root Causes & Explanations:

  • Non-specific Covalent Binding: The boron atom can interact with nucleophilic residues (like serine or threonine) on proteins other than the intended target, leading to their inhibition and subsequent toxicity.

  • Inhibition of Housekeeping Enzymes: The compound may inhibit essential enzymes involved in normal cellular functions. For instance, some benzoxaboroles have been shown to inhibit carbonic anhydrases, which could lead to off-target effects.[6]

  • Metabolite-Induced Toxicity: A metabolite of the parent compound could be the actual toxic species.

Troubleshooting Workflow & Experimental Protocols:

dot graph TD { A[Start: Observed In Vivo Toxicity] --> B{Assess In Vitro Cytotoxicity}; B --> C[Panel of Cell Lines (Target-expressing vs. Non-expressing)]; C --> D{Selective Toxicity?}; D -- Yes --> E[Confirm On-Target Toxicity (e.g., target knockout/knockdown)]; D -- No --> F[Hypothesize Off-Target Effects]; F --> G[Target Deconvolution Studies]; G --> H[Affinity Chromatography]; G --> I[Genetic Screens (e.g., CRISPR)]; H --> J{Identify Off-Targets}; I --> J; J --> K[Validate Off-Target Engagement and Functional Consequences]; K --> L[Structural Modification to Reduce Off-Target Binding]; L --> M[Re-evaluate In Vivo Efficacy and Toxicity]; E --> N{Toxicity persists in knockout/knockdown?}; N -- Yes --> F; N -- No --> O[On-target toxicity confirmed. Re-evaluate therapeutic window.];

} caption: "Troubleshooting Workflow for Off-Target Toxicity"

Step-by-Step Protocols:

  • Target Deconvolution:

    • Affinity-Based Methods: Synthesize a probe version of your compound (e.g., with a biotin tag) to pull down interacting proteins from cell lysates. These proteins can then be identified by mass spectrometry.

    • Genetic Approaches: CRISPR-based screens can be used to identify genes that, when knocked out, confer resistance to the drug, suggesting their protein products may be off-targets.[10]

  • Structural Modifications:

    • Once potential off-targets are identified, use structure-activity relationship (SAR) studies to design new analogs with reduced affinity for the off-target while maintaining potency for the desired target. This could involve altering substituents on the benzoxaborole ring to modulate the electronics or sterics around the boron atom.[1]

  • Dose-Response and Therapeutic Window Assessment:

    • Carefully re-evaluate the dose-response relationship for both efficacy and toxicity to determine if a safe therapeutic window exists.

Issue 3: Inconsistent or Unexplained In Vivo Results

Question: I'm seeing significant variability in the efficacy of my 7-aminobenzoxaborole drug between different experiments, even when I try to keep the conditions the same. What could be causing this, and how can I improve the reproducibility of my studies?

Answer:

Inconsistent in vivo results can be frustrating and can stem from a variety of factors related to the compound itself, the formulation, or the experimental procedures.

Root Causes & Explanations:

  • Formulation Instability: The drug formulation may not be stable over time, leading to precipitation of the compound before or after administration.

  • Inaccurate Dosing: Inhomogeneity in the dosing solution can lead to animals receiving different effective doses.

  • Variability in Animal Models: Biological differences between animals (e.g., in metabolism) can contribute to varied responses.

  • Analytical Method Inaccuracy: The method used to quantify the drug in biological samples may not be robust, leading to inaccurate pharmacokinetic data.

Troubleshooting Workflow & Experimental Protocols:

  • Verify Formulation Stability and Homogeneity:

    • Before each experiment, visually inspect the formulation for any signs of precipitation.

    • Take samples from the top, middle, and bottom of the dosing solution and analyze the drug concentration by HPLC or LC-MS/MS to ensure homogeneity.

  • Refine Dosing Procedures:

    • Ensure the formulation is well-mixed immediately before dosing each animal.

    • Use precise and calibrated equipment for administration.

  • Validate Analytical Methods:

    • The analytical method used for quantifying the drug and its metabolites in biological matrices (e.g., plasma, tissue) should be thoroughly validated for accuracy, precision, selectivity, and stability.[11][12] LC-MS/MS is the most common and powerful tool for this purpose.[13]

  • Standardize Experimental Conditions:

    • Use animals from a reputable supplier with a consistent genetic background.

    • Control for environmental factors such as diet, light-dark cycle, and temperature.

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to formulate a poorly soluble 7-aminobenzoxaborole for an initial in vivo efficacy study?

For early-stage in vivo studies, a simple formulation using a mixture of solvents like 10% DMSO, 40% PEG 400, and 50% water can be a good starting point. However, if solubility remains an issue, exploring formulations with surfactants like Tween 80 or cyclodextrins is recommended.[7][8]

Q2: How can I monitor the concentration of my 7-aminobenzoxaborole drug in plasma and tissues?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological samples due to its high sensitivity and selectivity.[13] You will need to develop and validate a specific method for your compound.

Q3: Are there any known class-wide toxicities associated with benzoxaboroles?

While generally considered safe, the boron atom's reactivity means there's a potential for off-target effects.[4] It's crucial to perform thorough toxicity profiling for each new compound. Some studies have investigated the potential for inhibition of carbonic anhydrases.[6]

Q4: Can I use a prodrug approach to improve the delivery of my 7-aminobenzoxaborole?

Yes, a prodrug strategy can be effective. This involves masking the active part of the molecule with a chemical group that is cleaved in vivo to release the active drug. This can improve solubility, permeability, or protect the drug from premature metabolism.[4]

Q5: What are the key pharmacokinetic parameters I should be measuring for my 7-aminobenzoxaborole compound?

Key parameters include:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC: Area under the plasma concentration-time curve, which reflects total drug exposure.

  • t1/2: Half-life of the drug in plasma.

  • Bioavailability (%F): The fraction of the administered dose that reaches systemic circulation.

These parameters will provide a comprehensive understanding of your drug's absorption, distribution, metabolism, and excretion (ADME) profile.

IV. References

  • The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry - PMC. Available at: [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC. Available at: [Link]

  • Expanding the Role of Boron in New Drug Chemotypes: Properties, Chemistry, Pharmaceutical Potential of Hemiboronic Naphthoids - ACS Publications. Available at: [Link]

  • Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles | Chemical Reviews - ACS Publications. Available at: [Link]

  • Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019–2024) - Taylor & Francis. Available at: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. Available at: [Link]

  • Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors - PMC. Available at: [Link]

  • Benzoxaborole Antimalarial Agents. Part 5. Lead Optimization of Novel Amide Pyrazinyloxy Benzoxaboroles and Identification of a Preclinical Candidate | Medicines for Malaria Venture. Available at: [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. Available at: [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Available at: [Link]

  • (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. Available at: [Link]

  • Discovery of New 7-Propanamide Benzoxaborole as Potent Anti-SKOV3 Agent via 3D-QSAR Models - PMC. Available at: [Link]

  • Catalytic and Biological Applications of Benzoxaborolones - DSpace@MIT. Available at: [Link]

  • in vivo selection of novel biotherapeutics - PMC. Available at: [Link]

  • Design, Synthesis, and Structure-Activity Relationship of 7-Propanamide Benzoxaboroles as Potent Anticancer Agents - PubMed. Available at: [Link]

  • Boron compounds offer new method for improving existing drugs. Available at: [Link]

  • Novel benzoxaborole, nitroimidazole and aminopyrazoles with activity against experimental cutaneous leishmaniasis - DNDi. Available at: [Link]

  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples | IntechOpen. Available at: [Link]

  • In Vivo Research Strategies that Reduce Risk of Failure in the Clinic | Charles River. Available at: [Link]

  • (PDF) Vibrational Properties of Benzoxaboroles and Their Interactions with Candida albicans' LeuRS - ResearchGate. Available at: [Link]

  • Recent developments in the medicinal chemistry of single boron atom-containing compounds - ScienceOpen. Available at: [Link]

  • Design of N-Benzoxaborole Benzofuran GSK8175—Optimization of Human Pharmacokinetics Inspired by Metabolites of a Failed Clinical HCV Inhibitor - PMC. Available at: [Link]

  • Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans - PMC. Available at: [Link]

  • Methods for Pharmaceutical Analysis of Biological Samples | AxisPharm. Available at: [Link]

  • The 7-phenyl benzoxaborole series is active against Mycobacterium tuberculosis - PMC. Available at: [Link]

  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC. Available at: [Link]

  • in vivo Pharmacology - Sygnature Discovery. Available at: [Link]

  • Study: Recent Advances in Preparation for Biological Samples | LCGC International. Available at: [Link]

  • A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations. Available at: [Link]

  • The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry - MDPI. Available at: [Link]

  • The 7-phenyl benzoxaborole series is active against Mycobacterium tuberculosis - PubMed. Available at: [Link]

  • Oral Exposure and In Vivo Efficacy of Selected Compounds in an L.... - ResearchGate. Available at: [Link]

  • Metabolism, Pharmacokinetics and Toxicity of Functional Groups. Available at: [Link]

  • DNDI-6148: A novel benzoxaborole preclinical candidate for the treatment of visceral leishmaniasis. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 7-Aminobenzoxaboroles

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 7-aminobenzoxaboroles. This resource is designed for researchers, scientists, and drug development professionals to...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 7-aminobenzoxaboroles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve the common issue of peak tailing, ensuring accurate and reproducible results. As Senior Application Scientists, we have structured this guide to provide not just solutions, but a foundational understanding of the chromatographic principles at play.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in my 7-aminobenzoxaborole analysis?

Answer: Peak tailing is a common chromatographic issue where a peak is not symmetrical, and its trailing edge is broader than the leading edge.[1][2] In an ideal chromatogram, peaks have a symmetrical, Gaussian shape.[2] Tailing is problematic because it reduces resolution between adjacent peaks, complicates peak integration, and ultimately compromises the accuracy and precision of quantification.[3]

For 7-aminobenzoxaboroles, two primary chemical properties contribute to this phenomenon:

  • The Basic Amine Group: Like many basic compounds, the primary amine group on the benzoxaborole ring is highly susceptible to secondary interactions with the stationary phase.[1][4]

  • The Boronic Acid Moiety: Boronic acids are known to interact with metal surfaces, which can be an additional, often overlooked, cause of peak asymmetry.[5][6]

The most frequent cause of peak tailing for basic compounds is the interaction with residual silanol (Si-OH) groups on the surface of silica-based reversed-phase columns (e.g., C18).[3][7][8] These silanols can become deprotonated (negatively charged) and interact with the protonated (positively charged) amine group of your analyte through a strong secondary ion-exchange mechanism, which delays the elution of a fraction of the analyte molecules and causes the characteristic "tail".[4][8]

Q2: My 7-aminobenzoxaborole peak is tailing. What is the first thing I should check?

Answer: The first and often most effective area to investigate is your mobile phase composition , specifically its pH. The ionization states of both your analyte and the column's residual silanols are controlled by pH, making it a powerful tool for improving peak shape.

  • Analyte (7-aminobenzoxaborole): As a basic compound, it will be protonated (positively charged) at a pH below its pKa.

  • Column (Silica-based): Residual silanols are acidic (pKa ~3.8-4.2) and will be deprotonated (negatively charged) at a pH above this range, making them highly interactive with basic analytes.[9]

Therefore, your initial troubleshooting should focus on adjusting the mobile phase pH to suppress one of these interactions. The most common strategy is to lower the mobile phase pH . By operating at a pH of 3.0 or lower, you ensure that the vast majority of surface silanol groups are protonated and neutral, which minimizes the strong ion-exchange interactions with your protonated basic analyte.[1][4][10]

ConditionAnalyte (Amine) StateSilanol StateInteraction PotentialExpected Peak Shape
Mobile Phase pH > 5 Protonated (+)Deprotonated (-)High (Ion-Exchange)Severe Tailing
Mobile Phase pH < 3 Protonated (+)Protonated (Neutral)Low (Suppressed)Improved Symmetry
Q3: I've lowered the mobile phase pH with formic acid, but I still see some tailing. What are my next steps?

Answer: While lowering the pH is a crucial first step, other factors can still contribute to peak tailing. If the issue persists, consider the following strategies, moving from mobile phase modifications to column and hardware considerations.

1. Mobile Phase Additives (Competing Base): Sometimes, even at low pH, some highly acidic silanols remain active.[1][11] Introducing a small concentration of a "competing base" like triethylamine (TEA) into the mobile phase can help.[11][12] TEA, being a small basic molecule, will preferentially interact with and "mask" the active silanol sites, making them unavailable to interact with your much larger 7-aminobenzoxaborole analyte.[11]

  • Caution: Competing bases can shorten column lifetime and are often not suitable for LC-MS applications due to ion suppression.[11] Start with a low concentration (e.g., 5-10 mM).[11]

2. Column Chemistry: Not all C18 columns are created equal. If mobile phase adjustments are insufficient, your column may be the root cause.

  • Use a Modern, End-Capped, High-Purity Column: Older "Type A" silica columns contain significant metal impurities and a high density of active silanols.[1][11] Modern "Type B" silica columns are manufactured to be metal-free and have a much lower silanol activity.[1] Furthermore, ensure you are using a "base-deactivated" or "end-capped" column. End-capping is a process where residual silanols are chemically bonded with a small silylating agent to make them inert.[4][8][13]

  • Consider Alternative Stationary Phases: If tailing is persistent, a non-silica-based column (e.g., polymer-based) or a hybrid silica-organic column can be an excellent choice as they have inherently lower silanol activity.[1] Some columns also feature a positive surface charge to repel basic analytes through electrostatic repulsion, further improving peak shape.[1][14]

3. Metal Chelation Effects: The boronic acid group in your analyte can chelate with trace metals present in the HPLC system (stainless steel frits, tubing) or within the silica packing material itself.[6][15] This secondary interaction can also cause significant tailing.

  • Use Bio-inert or Metal-Free Systems: Modern HPLC systems (often called "bio-inert" or "biocompatible") utilize materials like PEEK or have specially treated metal surfaces to prevent these interactions.[6] Columns with Hybrid Surface Technology (HST) are designed to form a barrier between the analyte and the metal column hardware.[6]

  • Mobile Phase Chelators: In the absence of inert hardware, adding a weak chelating agent like EDTA to the mobile phase can sometimes help by binding to stray metal ions and preventing them from interacting with your analyte. This is often a last resort and requires careful method development.[6]

Below is a troubleshooting workflow to guide your decision-making process.

G start Peak Tailing Observed for 7-Aminobenzoxaborole ph_adjust Adjust Mobile Phase pH (e.g., 0.1% Formic Acid, pH < 3) start->ph_adjust check_ph Is Tailing Resolved? ph_adjust->check_ph competing_base Add Competing Base (e.g., 5-10 mM TEA) check_ph->competing_base No success Peak Shape Acceptable check_ph->success Yes check_base Is Tailing Resolved? competing_base->check_base column_select Evaluate Column Chemistry (Use Modern, End-Capped, Type B Silica) check_base->column_select No check_base->success Yes check_column Is Tailing Resolved? column_select->check_column metal_effects Investigate Metal Chelation (Use Bio-Inert Column/System) check_column->metal_effects No check_column->success Yes check_metal Is Tailing Resolved? metal_effects->check_metal other_issues Check for Other Issues: - Column Overload - Extra-Column Volume - Column Void/Blockage check_metal->other_issues No check_metal->success Yes

Caption: Troubleshooting workflow for peak tailing.

Q4: Could physical or system-related issues be causing the peak tailing?

Answer: Absolutely. While chemical interactions are the most common cause for tailing of specific peaks like basic compounds, physical issues within the HPLC system can also lead to peak distortion, often affecting all peaks in the chromatogram.[16]

Here are the key physical factors to consider:

  • Column Overload: Injecting too high a concentration or volume of your sample can saturate the stationary phase, leading to a characteristic "right triangle" peak shape where retention time may also decrease as concentration increases.[16][17]

    • Solution: Perform a dilution series. Reduce the sample concentration by a factor of 10 and re-inject. If the peak shape improves, you were likely overloading the column.[12][17]

  • Extra-Column Volume: This refers to all the volume within the HPLC flow path outside of the column itself (e.g., tubing, fittings, detector flow cell). Excessive volume can cause the separated analyte band to spread out before it reaches the detector, resulting in broader, tailing peaks.[3][10]

    • Solution: Use tubing with the smallest possible internal diameter and length, especially between the column and the detector. Ensure all fittings are properly made to avoid dead volumes.[10]

  • Column Failure: Over time, columns can degrade. A void can form at the column inlet, or the inlet frit can become partially blocked by particulates from the sample or mobile phase.[4][16][18] This disrupts the flow path and distorts the peak shape.

    • Solution: First, try backflushing the column to dislodge any blockage on the frit.[16] If that fails, and you have ruled out other causes, replacing the column is the next logical step. Using a guard column can help extend the life of your analytical column.[10][16]

Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Evaluation

This protocol details a systematic approach to determine the optimal mobile phase pH for the analysis of 7-aminobenzoxaboroles.

Objective: To improve peak symmetry by adjusting mobile phase pH to suppress silanol interactions.

Materials:

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (FA), ~99% purity

  • Ammonium Hydroxide or Triethylamine (TEA) for pH adjustment (if testing high pH)

  • Calibrated pH meter

  • 7-aminobenzoxaborole analytical standard

Procedure:

  • Prepare Aqueous Stock Buffers:

    • Low pH (e.g., pH 2.8): Prepare a 0.1% (v/v) formic acid solution in HPLC-grade water.

    • Mid pH (e.g., pH 7.0): Prepare a 10 mM ammonium acetate or phosphate buffer. Note: Phosphate buffers can precipitate in high concentrations of ACN.[11]

    • High pH (e.g., pH 10.0): Prepare a 10 mM ammonium bicarbonate buffer, adjusting the pH with ammonium hydroxide. Note: Only use high pH with a pH-stable column.

  • Prepare Mobile Phases: For each pH condition, prepare your mobile phase by mixing the aqueous buffer with acetonitrile in the desired ratio (e.g., 70:30 Aqueous:ACN). Always add the organic solvent after pH adjustment of the aqueous component.[19]

  • System Equilibration: For each new mobile phase, flush the system for at least 15-20 column volumes to ensure the column is fully equilibrated.

  • Sample Injection: Inject a standard concentration of your 7-aminobenzoxaborole.

  • Data Analysis: Record the retention time and, most importantly, calculate the USP Tailing Factor (Tf) or Asymmetry Factor (As) for the analyte peak at each pH. A value of 1.0 indicates perfect symmetry. A value > 1.2 is generally considered tailing.[4]

Caption: Workflow for mobile phase pH screening experiment.

References

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?
  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
  • Waters Corporation. (2020, March 18). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?
  • Element Lab Solutions. Peak Tailing in HPLC.
  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
  • alwsci. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • LCGC. Silica for HPLC Stationary Phases – A Five Minute Guide.
  • GALAK Chromatography. HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
  • Axion Labs. (2022, February 15). HPLC Peak Tailing.
  • Blogs - News. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • MicroSolv Technology Corporation. (2018, July 5). How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine.
  • Agilent. Tips and Tricks of HPLC System Troubleshooting.
  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines.
  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation.
  • SCIEX. (2026, March 2). What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases?
  • ResearchGate. (2015, January 20). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites.
  • Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications.
  • Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • MilliporeSigma. Analysis of Polar Compounds with Ion Pair Reagents.
  • TCI Chemicals. Ion-Pair Reagents for HPLC.
  • PMC. (2022, May 10). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome.
  • Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • LCGC International. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects.
  • ResearchGate. (2015, November 29). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
  • SilcoTek. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems.
  • DCU Research Repository. METAL CHELATION IN SEPARATION SCIENCE.
  • PMC. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152.
  • ResearchGate. (2025, October 15). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
  • PMC. High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives.

Sources

Optimization

optimizing storage conditions for 7-aminobenzo[c]oxaborol-1(3H)-ol

7-Aminobenzo[c]oxaborol-1(3H)-ol: Technical Support & Troubleshooting Center Welcome to the Technical Support Center for handling and storing 7-aminobenzo[c]oxaborol-1(3H)-ol. This guide is designed for researchers, medi...

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Author: BenchChem Technical Support Team. Date: March 2026

7-Aminobenzo[c]oxaborol-1(3H)-ol: Technical Support & Troubleshooting Center

Welcome to the Technical Support Center for handling and storing 7-aminobenzo[c]oxaborol-1(3H)-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals. Because this compound features both a reactive primary amine and a unique hemiboronic acid (oxaborole) ring, it presents specific stability challenges. This guide synthesizes field-proven insights to help you establish self-validating protocols for optimal storage and handling.

I. Troubleshooting FAQs: Chemical Stability & Degradation

Q1: My batch of 7-aminobenzo[c]oxaborol-1(3H)-ol has changed from an off-white powder to a dark yellow/brown color. What caused this, and is the compound still usable? A: This discoloration is a classic hallmark of amine oxidation . While the benzoxaborole pharmacophore itself is remarkably resistant to oxidation compared to standard arylboronic acids [1], the primary amine at the 7-position remains highly susceptible to atmospheric oxygen and photo-oxidation. Oxidation of the amine leads to the formation of nitroso intermediates, hydroxylamines, and highly conjugated azo-oligomers, which absorb visible light and appear brown or yellow. Causality & Action: Exposure to ambient air and light during benchtop handling or improper long-term storage drives this pathway. If discoloration is observed, the purity has likely been compromised. You must re-purify the compound (e.g., via recrystallization or silica gel chromatography, noting that boronic acid derivatives can interact strongly with stationary phase hydroxy groups [1]) and verify purity via LC-MS or 1 H NMR before use in biological assays.

Q2: I am seeing unexpected shifts in the methyleneoxy ( −CH2​O− ) protons in my 1 H NMR spectra after storing the compound in an aqueous buffer. Is the compound degrading? A: You are likely observing the dynamic hydrolytic equilibrium of the oxaborole ring, not necessarily irreversible degradation. Benzoxaboroles exist in a dynamic equilibrium between the closed cyclic hemiester form and the open boronic acid form [2]. While the closed form is thermodynamically preferred for 5-membered benzoxaboroles, the presence of water induces a rapid hydrolytic ring closing-opening process (occurring at rates >100 Hz at ambient temperature) [2]. Causality & Action: Extended storage in aqueous solutions, especially at non-physiological pH extremes, can shift this equilibrium or lead to protodeboronation over time. To prevent this, never store the compound in aqueous stock solutions. Always store it as a dry powder and prepare aqueous solutions fresh immediately prior to your experiments.

Q3: Does 7-aminobenzo[c]oxaborol-1(3H)-ol form boroxines (anhydrides) during dry storage like other boronic acids? A: No. One of the distinct advantages of the benzoxaborole scaffold is that the intramolecular coordination of the hydroxyl group prevents the dehydration reaction that typically forms boroxine trimers in standard phenylboronic acids[1]. Therefore, you do not need to worry about calculating varying molecular weights due to boroxine formation when preparing molar solutions.

II. Logical Relationships in Degradation

The following diagram illustrates the distinct environmental triggers and their corresponding degradation pathways for 7-aminobenzo[c]oxaborol-1(3H)-ol.

DegradationPathways Compound 7-aminobenzo[c]oxaborol-1(3H)-ol Trigger1 Atmospheric Oxygen & UV Light Compound->Trigger1 Trigger2 Aqueous Environments (Moisture/Buffers) Compound->Trigger2 Pathway1 Amine Oxidation Trigger1->Pathway1 Pathway2 Hydrolytic Ring Opening Trigger2->Pathway2 Result1 Azo-oligomers (Brown/Yellow Discoloration) Pathway1->Result1 Result2 Open Boronic Acid Form (Dynamic Equilibrium) Pathway2->Result2

Caption: Environmental triggers and corresponding structural degradation pathways of the compound.

III. Quantitative Storage Parameters

To ensure self-validating stability, storage conditions must be strictly controlled. The table below summarizes the acceptable parameters and expected shelf-life based on accelerated stability principles for functionalized benzoxaboroles [3].

Storage ConditionTemperatureAtmosphereLight ExposureExpected Shelf-LifeRecommended Use Case
Optimal Long-Term -20°CArgon or N2​ Dark (Opaque container)> 24 MonthsBulk powder storage.
Short-Term (Working) 4°CArgon or N2​ Dark (Amber vial)Up to 3 MonthsAliquots for weekly use.
Benchtop (Solid) 20°C - 25°CAmbientAmbient< 48 HoursWeighing and assay prep.
Solution (DMSO) -20°CSealedDark1 - 3 MonthsHigh-throughput screening.
Solution (Aqueous) 4°CAmbientAmbient< 12 HoursNot recommended. Prep fresh.

IV. Standard Operating Procedures (SOPs)

Protocol A: Inert Aliquoting and Long-Term Storage Preparation

Objective: To divide bulk 7-aminobenzo[c]oxaborol-1(3H)-ol into single-use aliquots, minimizing repeated freeze-thaw cycles and oxygen exposure.

Step-by-Step Methodology:

  • Equilibration: Remove the bulk compound from the -20°C freezer. Critical Step: Do not open the container immediately. Allow it to equilibrate in a desiccator at room temperature for at least 60 minutes. Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder, accelerating hydrolytic degradation.

  • Environment Setup: Transfer the equilibrated vial to a glove box purged with Argon (preferred due to its higher density than air) or dry Nitrogen. If a glove box is unavailable, use a benchtop Schlenk line with an inverted funnel providing a steady blanket of inert gas over the analytical balance.

  • Aliquoting: Weigh out the required mass (e.g., 5 mg to 10 mg) into pre-tared, amber glass vials. Amber glass is mandatory to prevent photo-oxidation of the 7-amino group.

  • Purging & Sealing:

    • Gently blow a stream of Argon into each vial for 5–10 seconds to displace ambient air.

    • Immediately cap the vial tightly with a PTFE-lined septum cap.

    • Wrap the cap junction tightly with Parafilm to create a secondary moisture barrier.

  • Storage: Transfer the sealed aliquots to a dedicated -20°C freezer.

Protocol B: Preparation of Working Solutions

Objective: To prepare stock solutions for biological or synthetic assays without compromising the structural integrity of the oxaborole ring.

Step-by-Step Methodology:

  • Thawing: Retrieve a single-use aliquot from -20°C and equilibrate to room temperature in a desiccator (approx. 30 minutes).

  • Solvent Selection: Use anhydrous, amine-free Dimethyl Sulfoxide (DMSO) for stock solutions. Ensure the DMSO is stored over molecular sieves to guarantee <0.01% water content.

  • Dissolution: Inject the anhydrous DMSO directly through the PTFE septum using a clean, dry syringe to achieve the desired molarity (e.g., 10 mM). Vortex gently until fully dissolved.

  • Usage: Use the DMSO stock solution immediately for diluting into aqueous assay buffers. Discard any unused aqueous dilutions after the experiment, as the oxaborole ring will begin dynamic hydrolytic opening in the presence of water[2].

V. Workflow Visualization

The following diagram outlines the self-validating workflow for retrieving and handling the compound to prevent condensation and oxidation.

HandlingWorkflow Start Retrieve from -20°C Desiccator Equilibrate in Desiccator (60 mins, RT) Start->Desiccator Prevent Condensation Open Open under Argon/N2 Desiccator->Open Temp Reached Action Weigh / Solvate (Anhydrous DMSO) Open->Action Seal Purge with Argon & Seal Action->Seal Return Return to -20°C Seal->Return

Caption: Step-by-step handling workflow to prevent moisture condensation and amine oxidation.

VI. References

  • National Center for Biotechnology Information (NCBI). "Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore." PMC. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore." PMC. Available at:[Link]

  • European Medicines Agency (EMA). "Stability testing of existing active substances and related finished products." Europa.eu. Available at:[Link]

Troubleshooting

Benzoxaborole Cytotoxicity Troubleshooting &amp; Optimization Center

Welcome to the Technical Support Center for Benzoxaborole Development. Benzoxaboroles (e.g., tavaborole, crisaborole) are highly versatile boron-containing pharmacophores with broad-spectrum antimicrobial, antiviral, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzoxaborole Development. Benzoxaboroles (e.g., tavaborole, crisaborole) are highly versatile boron-containing pharmacophores with broad-spectrum antimicrobial, antiviral, and antiparasitic properties. However, their clinical translation is frequently bottlenecked by mammalian cytotoxicity. This cytotoxicity often stems from off-target inhibition of host enzymes, redox stress, or the perturbation of essential metabolic pathways.

This guide provides researchers and drug development professionals with actionable Structure-Activity Relationship (SAR) strategies, mechanistic insights, and validated experimental workflows to engineer safer, highly selective benzoxaborole leads.

Section 1: SAR Strategies & Structural Troubleshooting (FAQs)

Q1: My lead benzoxaborole exhibits potent antimicrobial activity but unacceptably high cytotoxicity in mammalian cell lines (e.g., HepG2, CHO, L929). How can I structurally modify the core to improve the Selectivity Index (SI)?

Expert Answer: Cytotoxicity often arises from indiscriminate binding to host enzymes (such as mammalian aminoacyl-tRNA synthetases). To decouple efficacy from toxicity, focus your SAR optimization on the C(6) and C(7) positions of the benzoxaborole ring:

  • Linker Optimization & Distance: The spatial distance between the hydrogen bond acceptor and the benzoxaborole C(6) position is a critical determinant of selectivity. For instance, in the development of antitrypanosomal benzoxaboroles, extending the O−C(6) distance to 2.96–3.52 Å using amide or sulfonamide linkers significantly improved target potency (IC50 down to 0.02 μg/mL) while maintaining negligible cytotoxicity in L929 mouse fibroblasts (>10 μg/mL)[1].

  • C(7) Bulky Substitution: Introducing specific aromatic groups at the C(7) position can create steric hindrance that prevents binding to host targets while remaining permissive for pathogen targets. The 7-phenyl benzoxaborole series demonstrated potent activity against Mycobacterium tuberculosis (IC90 = 5.1 μM) with no observable cytotoxicity against eukaryotic THP-1 macrophages (IC50 > 50 μM)[2].

  • Heteroatom Exchange: If a benzyloxy moiety is present, exchanging the oxygen for nitrogen or an amide group has been shown to significantly reduce cytotoxicity, though you must carefully monitor for any corresponding loss in primary antiviral or antimicrobial efficacy[3].

Q2: We suspect our benzoxaborole is causing broad metabolic toxicity rather than direct, single-enzyme inhibition. What pathways should we investigate?

Expert Answer: Benzoxaboroles can induce severe metabolic and redox stress in eukaryotic cells. Research on advanced compounds like AN5568 (SCYX-7158) indicates that benzoxaborole treatment can heavily perturb S-adenosyl-L-methionine (SAM) metabolism, an essential methyl group donor[4]. Furthermore, the metabolic phenotype often mirrors the stress induced by strong reducing agents like dithiothreitol (DTT), pointing to redox imbalances as a primary driver of cell death[4]. You should assay your treated cells for SAM pathway intermediates and reactive oxygen species (ROS) to confirm this mechanism.

Section 2: Mechanistic Logic & Pathway Visualization

To effectively troubleshoot, you must map the observed toxicological phenotype to the correct chemical mitigation strategy.

Benzoxaborole_Tox Lead Novel Benzoxaborole Lead Tox Observed Mammalian Cytotoxicity Lead->Tox In vitro screening Mech1 Off-Target Host Enzyme Binding (e.g., Mammalian LeuRS) Tox->Mech1 Mech2 SAM Metabolism Perturbation & Redox Imbalance (DTT-like stress) Tox->Mech2 Strat1 SAR: C(6)/C(7) Bulky Substitution (e.g., 7-phenyl group) Mech1->Strat1 Strat2 Linker Extension & Heteroatom Exchange (O to N/Amide) Mech2->Strat2 Opt Optimized Candidate (High SI, Low Toxicity) Strat1->Opt Strat2->Opt

Logic tree mapping benzoxaborole cytotoxicity mechanisms to specific SAR mitigation strategies.

Section 3: Quantitative Data & SAR Impact on Cytotoxicity

To illustrate the causality between structural choices and cytotoxicity, consider the following summarized data from recent SAR optimization campaigns[1][2][5].

Compound ModificationTarget PathogenEfficacy (IC50 / IC90)Mammalian CytotoxicitySelectivity Outcome
Amide Linker (O-C(6) dist: 2.96 Å) T. bruceiIC50: 0.04 μg/mLL929 IC50: >10 μg/mLExcellent SI; high potency due to optimal H-bond acceptor distance.
Sulfonamide Linker (O-C(6) dist: 3.52 Å) T. bruceiIC50: 0.02 μg/mLL929 IC50: >10 μg/mLExcellent SI; extended linker improves target fit over host.
7-Phenyl Substitution M. tuberculosisIC90: 5.1 μMTHP-1 IC50: >50 μMHigh SI; bulky C(7) group prevents binding to host targets.
Phenylglycine Conjugation P. falciparumIC50: 18-42 nMCHO IC50: VariableRequires careful tuning; parent AN13762 halted due to in vivo toxicity.
Section 4: Standardized Experimental Protocols

To ensure self-validating and reproducible results, follow this step-by-step methodology for evaluating the cytotoxicity and selectivity of novel benzoxaboroles.

Protocol: Dual-Readout Cytotoxicity & Selectivity Assay (Macrophage Infection Model) This protocol is designed to simultaneously measure intracellular pathogen clearance and host cell cytotoxicity, ensuring that observed antimicrobial effects are not false positives caused by host cell death[2].

Step 1: Cell Culture Preparation

  • Cultivate human monocytic THP-1 cells (ATCC TIB-202) in RPMI-1640 medium supplemented with 10% FBS.

  • Differentiate THP-1 cells into macrophages using 50 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours in 96-well plates (5x10^4 cells/well).

Step 2: Pathogen Infection

  • Infect the differentiated THP-1 macrophages with the target pathogen (e.g., luciferase-expressing M. tuberculosis or T. cruzi) at a Multiplicity of Infection (MOI) of 1:1 to 5:1.

  • Incubate for 4 hours to allow phagocytosis, then wash the wells three times with PBS to remove extracellular bacteria/parasites.

Step 3: Benzoxaborole Treatment

  • Prepare a 10-point, 2-fold serial dilution of the benzoxaborole compounds in DMSO.

  • Add the compounds to the infected cells (ensure final DMSO concentration is < 1%). Include a vehicle control (DMSO only) and a positive control (e.g., puromycin for cytotoxicity, rifampin for antibacterial efficacy).

  • Incubate the plates for 72 hours at 37°C, 5% CO2.

Step 4: Dual-Readout Measurement

  • Efficacy Readout: Measure pathogen viability using luminescence (RLU) for luciferase-expressing strains, or by lysing the macrophages and plating for Colony Forming Units (CFUs). Calculate the IC50/IC90 for the pathogen.

  • Cytotoxicity Readout: In a parallel plate of uninfected THP-1 cells treated identically with the compounds, add CellTiter-Glo® Reagent (Promega) to measure host cell ATP levels (cell viability). Calculate the CC50 (Concentration causing 50% cytotoxicity).

  • Validation: Calculate the Selectivity Index (SI = CC50 / IC50). An SI > 10 is generally required to confidently advance a hit to the lead optimization stage.

Protocol_Workflow S1 1. Differentiate THP-1 Macrophages S2 2. Infect with Target Pathogen S1->S2 S3 3. Apply Benzoxaborole Serial Dilutions (72h) S2->S3 S4 4A. Measure Pathogen Viability (IC50) S3->S4 S5 4B. Measure Host Cell Viability (CC50) S3->S5 S6 5. Calculate SI (CC50 / IC50) S4->S6 S5->S6

Step-by-step workflow for the dual-readout macrophage infection and cytotoxicity assay.

References
  • Discovery of Novel Benzoxaborole-Based Potent Antitrypanosomal Agents - PMC - NIH. nih.gov. 1

  • Discovery of potent benzoxaborole inhibitors against SARS-CoV-2 main and dengue virus proteases - PMC. nih.gov. 3

  • The 7-phenyl benzoxaborole series is active against Mycobacterium tuberculosis - PMC. nih.gov. 2

  • A Novel Class of Orally Bioavailable Phenylglycine–Benzoxaborole Conjugates with Antimalarial Activity and Potentially Novel M - University of Pretoria. up.ac.za. 5

  • Benzoxaborole treatment perturbs S-adenosyl-L-methionine metabolism in Trypanosoma brucei | PLOS Neglected Tropical Diseases - Research journals. plos.org. 4

Sources

Optimization

Technical Support Center: Optimizing the Pharmacokinetic Profile of 7-Aminobenzoxaboroles

Welcome to the Benzoxaborole Pharmacokinetics (PK) Support Center. This resource provides drug development professionals with mechanistic troubleshooting guides, FAQs, and validated protocols to resolve PK liabilities in...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Benzoxaborole Pharmacokinetics (PK) Support Center. This resource provides drug development professionals with mechanistic troubleshooting guides, FAQs, and validated protocols to resolve PK liabilities in 7-aminobenzoxaborole scaffolds and related derivatives.

Part 1: Troubleshooting High In Vivo Clearance & Short Half-Life

The Issue: Your 7-aminobenzoxaborole lead exhibits rapid in vivo clearance (e.g., >60 mL/min/kg in rodents) and a short plasma half-life (< 1 hour), despite demonstrating excellent in vitro target potency.

Causality & Mechanism: High clearance in benzoxaboroles is frequently driven by Phase I oxidative metabolism. Specifically, benzylic oxidation at the oxaborole ring or adjacent substituents is a major liability. For example, in the development of early HCV NS5B inhibitors, N-benzyl boronic acids suffered from facile benzylic oxidation, resulting in a clinically unviable 5-hour half-life [1].

Resolution Strategy:

  • Block Benzylic Oxidation: Replace benzylic linkers with rigidified N-phenyl, heteroaryl, or sulfonamide-N-benzoxaborole linkages. This structural shift restricts the metabolic liability, significantly reducing clearance and extending the half-life to >60 hours in clinical studies [2].

  • Protect the 7-Amino Group: The primary amine at the 7-position can be a site for N-acetylation or oxidative deamination. Converting the primary amine to a secondary amine with a bulky alkyl group, or incorporating it into a stable amide (e.g., carboxamide derivatives like Acoziborole/SCYX-7158), improves metabolic stability [3].

PK_Optimization Start 7-Aminobenzoxaborole Lead High Clearance / Short t1/2 MetabID Metabolite ID (LC-MS/MS) Identify Oxidation Sites Start->MetabID Mod1 Block Benzylic Oxidation (e.g., N-phenyl/heteroaryl) MetabID->Mod1 Phase I Oxidation Mod2 Protect 7-Amino Group (e.g., Amide/Steric Shield) MetabID->Mod2 N-Dealkylation Test In Vitro Microsomal Stability (Rat/Human Hepatocytes) Mod1->Test Mod2->Test Test->Start t1/2 < 30 min Success Optimized PK Profile Low Cl, Extended t1/2 Test->Success t1/2 > 120 min

Iterative workflow for diagnosing and resolving high clearance in 7-aminobenzoxaboroles.

Part 2: Optimizing Bioavailability and Tissue Distribution

The Issue: The compound shows poor oral bioavailability (%F < 10%) or fails to reach target tissues (e.g., penetrating the blood-brain barrier for Stage 2 Human African Trypanosomiasis or macrophages for Tuberculosis).

Causality & Mechanism: Benzoxaboroles exist in a dynamic equilibrium between the closed cyclic form and the open boronic acid form, which is highly dependent on physiological pH and the pKa of the boron atom. Highly polar 7-amino substitutions can reduce membrane permeability. The successful development of SCYX-7158 demonstrated that optimizing lipophilicity and reducing hydrogen bond donors achieves excellent CNS exposure (Cmax >10 µg/mL in brain tissue)[4].

Resolution Strategy:

  • Adjust Lipophilicity (LogD): Target a LogD between 1.5 and 2.5 for optimal oral absorption and CNS penetration.

  • Formulation Optimization: Use co-solvents or complexation agents. Dosing in vehicles like DMSO/20% HP-β-CD (10/90) has been shown to drastically improve the solubility and oral exposure of benzoxaboroles in rodent models[2].

Part 3: FAQ - Toxicity & Off-Target Effects

Q: My optimized 7-aminobenzoxaborole is showing CYP2C9 inhibition. How can I mitigate this? A: CYP inhibition is a known risk for boronic acids. Early boronic acid analogs were low micromolar inhibitors of CYP2C9. However, maintaining the cyclized benzoxaborole structure significantly reduces the risk of directly inhibiting major CYPs (including CYP1A2, CYP2C9, and CYP2D6) [2]. Evaluate the steric bulk around the 7-amino position to prevent binding to the CYP heme active site.

Q: Are there specific toxicity flags for the 7-amino substitution? A: Unsubstituted (primary) 7-aminobenzoxaboroles are generally non-toxic to mammalian cells. However, heavy halogenation (e.g., 5,7-dibromo-6-aminobenzoboroxole) can increase lipophilic toxicity and non-specific protein binding [5]. Limit halogenation to single substitutions (e.g., 7-bromo or 7-fluoro) to maintain a favorable safety profile while enhancing metabolic stability.

Part 4: Quantitative Data Summary

Table 1: Comparative Pharmacokinetic Parameters of Benzoxaborole Derivatives (Rodent Models)

Compound ClassKey Structural FeatureClearance (mL/min/kg)Oral Bioavail. (%F)Half-life (t1/2, hr)Brain/Plasma Ratio
Early Boronic Acid N-benzyl linker>60<10%<1.0N/A
Benzoxaborole Lead 7-primary amine4515%1.50.2
Optimized Analog N-phenyl linkage<15>40%>4.00.5
SCYX-7158 6-carboxamide<2.0>80%26.6>1.0

(Data synthesized from preclinical evaluations of benzoxaboroles in HCV and HAT models [2][4]).

Part 5: Validated Experimental Protocols

Protocol 1: Self-Validating In Vitro Hepatocyte Stability Assay

This protocol includes a critical negative control to ensure that observed clearance is due to enzymatic metabolism, not the inherent chemical instability of the oxaborole ring.

  • Preparation: Thaw cryopreserved rat or human hepatocytes and suspend in Williams' Medium E supplemented with GlutaMAX. Assess viability using Trypan Blue (must be >80%).

  • Incubation: Pre-warm the hepatocyte suspension (1 × 10^6 cells/mL) to 37°C in a 96-well plate.

  • Compound Addition: Add the 7-aminobenzoxaborole test compound to a final concentration of 1 µM (keep DMSO <0.1% to avoid CYP inhibition).

    • Self-Validation Step: Include a negative control (compound in buffer without cells) to validate chemical stability over the 120-minute window.

  • Sampling: Remove 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench the reaction by adding 4 volumes (200 µL) of ice-cold methanol containing a deuterium-labeled internal benzoxaborole standard.

Protocol 2: LC-MS/MS Sample Processing for Tissue Distribution

For quantifying CNS or macrophage penetration.

Sample_Prep Sample Collect Plasma/Tissue (50 µL) Quench Add 200 µL Cold MeOH + Internal Standard Sample->Quench Mix Shake 10 min (96-well shaker) Quench->Mix Spin Centrifuge 3000 x g 15 min, 4°C Mix->Spin Analyze LC-MS/MS Analysis Calculate PK Parameters Spin->Analyze

Standardized sample preparation workflow for benzoxaborole PK quantification.

  • Homogenization: Harvest target tissue (e.g., brain) at T_max and homogenize in 3 volumes of PBS.

  • Precipitation: Treat 50 µL of the homogenate with 200 µL of ice-cold methanol containing the internal standard [3].

  • Extraction: Mix gently on a 96-well plate shaker for 10 minutes.

  • Separation: Centrifuge at 3000 × g and 15°C for 15 minutes. Transfer supernatants to fresh plates for LC-MS/MS analysis.

References

  • Journal of Medicinal Chemistry (ACS Publications)
  • Design of N-Benzoxaborole Benzofuran GSK8175—Optimization of Human Pharmacokinetics Inspired by Metabolites of a Failed Clinical HCV Inhibitor (PubMed)
  • National Institutes of Health (NIH)
  • SCYX-7158, an Orally-Active Benzoxaborole for the Treatment of Stage 2 Human African Trypanosomiasis PLOS Neglected Tropical Diseases URL
  • National Institutes of Health (NIH)

Reference Data & Comparative Studies

Validation

comparing the efficacy of 7-aminobenzoxaborole to existing antifungals

Comparative Efficacy Guide: 7-Aminobenzoxaborole Derivatives vs. Existing Antifungals A Mechanistic and Experimental Analysis of Boron-Based Leucyl-tRNA Synthetase Inhibitors Executive Summary The rise of multidrug-resis...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy Guide: 7-Aminobenzoxaborole Derivatives vs. Existing Antifungals A Mechanistic and Experimental Analysis of Boron-Based Leucyl-tRNA Synthetase Inhibitors

Executive Summary

The rise of multidrug-resistant fungal pathogens has exposed the critical vulnerabilities of our existing antifungal arsenal. Traditional therapies—primarily azoles, polyenes, and echinocandins—target fungal cell membranes or cell walls, often suffering from dose-limiting toxicity, poor tissue penetration, or rampant target-site mutations. Benzoxaboroles, a novel class of boron-containing small molecules, have emerged as a paradigm-shifting alternative[1].

Within this class, 7-aminobenzoxaborole serves as a highly privileged scaffold. While early-generation benzoxaboroles like tavaborole (AN2690) proved the clinical viability of boron-based therapeutics, functionalization at the 7-amino position allows for rapid diversification (e.g., via amidation or sulfonylation) to fine-tune electrostatic interactions, improve aqueous solubility, and overcome emerging resistance mechanisms[2]. This guide objectively evaluates the efficacy, mechanism of action (MOA), and experimental validation of 7-aminobenzoxaborole derivatives against standard-of-care antifungals.

Mechanistic Grounding: The OBORT Mechanism

Unlike azoles (which inhibit ergosterol synthesis) or echinocandins (which block β-glucan synthesis), benzoxaboroles target fungal protein synthesis. They act as potent inhibitors of cytoplasmic leucyl-tRNA synthetase (LeuRS) via the Oxaborole tRNA-Trapping (OBORT) mechanism[1].

The Causality of Inhibition: Aminoacyl-tRNA synthetases possess a synthetic active site and a CP1 editing domain to hydrolyze mischarged tRNAs. Benzoxaboroles exploit this editing site. The boron atom in the benzoxaborole ring acts as a Lewis acid, reacting with the cis-diols (the 2′- and 3′-hydroxyl groups) of the terminal adenosine (A76) of tRNA^Leu[1]. This forms a stable, covalently bound spiro-boronate adduct. By trapping the tRNA in the editing pocket, the enzyme's catalytic turnover is completely arrested, leading to the depletion of charged leucyl-tRNA and subsequent fungal cell death[3].

LeuRS_MOA A Fungal LeuRS (CP1 Domain) D Covalent Adduct (tRNA-Boronate) A->D Binds Active Site B tRNA^Leu (Terminal AMP) B->D cis-diols react C 7-Aminobenzoxaborole (Boron Pharmacophore) C->D Boron traps A76 E Protein Synthesis Arrest D->E Blocks turnover

Fig 1. The OBORT mechanism: Boron-mediated trapping of tRNA in the LeuRS editing domain.

Why the 7-Amino Scaffold? Resistance to first-generation benzoxaboroles often maps to mutations in the I4 editing cap (e.g., Asp487) of the LeuRS enzyme, which destabilizes the drug-tRNA adduct[4]. The 7-amino group provides a critical synthetic handle. Conjugating bulky or highly electronegative groups to the 7-amino position allows the molecule to form compensatory salt bridges and hydrogen bonds with the I4 cap, restoring binding affinity against mutant strains[2].

Comparative Efficacy Analysis

To contextualize the performance of 7-aminobenzoxaborole derivatives, we must compare their quantitative efficacy and pharmacokinetic properties against existing antifungal classes.

Data Presentation: Efficacy & Pharmacokinetic Profiles

Note: MIC data for benzoxaboroles represents the range for optimized derivatives (including AN2690 and 7-substituted analogs) against wild-type clinical isolates[3],[5].

Antifungal ClassPrimary TargetMechanism of ActionTypical MIC₉₀ (C. albicans)Tissue/Keratin PenetrationResistance Liability
Benzoxaboroles (7-Amino derivatives) LeuRS (Protein Synthesis)Fungicidal (tRNA trapping)0.25 - 1.0 µg/mLExcellent (Low MW, neutral pH)Low (Requires editing site mutations)
Azoles (e.g., Fluconazole)CYP51A1 (Ergosterol)Fungistatic (Membrane stress)0.5 - >64 µg/mLPoor (Highly hydrophobic)High (Efflux pumps, target mutation)
Echinocandins (e.g., Caspofungin)β-(1,3)-D-glucan synthaseFungicidal (Cell wall lysis)0.03 - 0.12 µg/mLVery Poor (High MW, IV only)Moderate (FKS1/FKS2 mutations)
Allylamines (e.g., Terbinafine)Squalene epoxidaseFungicidal (Toxic sterol buildup)0.06 - 0.25 µg/mLModerate (Lipophilic)Low to Moderate

Scientific Insight: While echinocandins exhibit lower absolute MIC values in vitro, their high molecular weight restricts them to intravenous administration for systemic candidiasis. Conversely, the low molecular weight (~150-250 Da) and uncharged nature of 7-aminobenzoxaboroles at physiological pH grant them unprecedented penetration through dense keratinized tissues (e.g., the nail bed in onychomycosis) and the blood-brain barrier[5].

Experimental Validation Protocols

To ensure scientific integrity, the efficacy and MOA of novel 7-aminobenzoxaborole derivatives must be validated through a self-validating experimental workflow.

Exp_Workflow S1 Synthesize 7-Amino- benzoxaborole Library S2 In Vitro MIC Assay (CLSI M27/M38) S1->S2 Screen for efficacy S3 Recombinant LeuRS Expression S1->S3 Target validation S5 Selectivity Profiling (Human vs Fungal) S2->S5 Lead candidate S4 Aminoacylation Inhibition Assay S3->S4 Purified enzyme S4->S5 IC50 determination

Fig 2. Self-validating experimental workflow for benzoxaborole efficacy and target validation.

Protocol 1: CLSI Broth Microdilution Assay for MIC Determination

Objective: To determine the Minimum Inhibitory Concentration (MIC) against fungal pathogens. Causality: Standardized media (RPMI 1640) buffered with MOPS to pH 7.0 is critical. Boronate adduct formation is highly pH-dependent; acidic environments can prematurely hydrolyze the boron-diol bond, yielding false negatives[3].

  • Preparation: Prepare a 96-well microtiter plate. Serially dilute the 7-aminobenzoxaborole derivative in DMSO, then dilute 1:100 in RPMI 1640 medium buffered with MOPS (pH 7.0) to achieve a final concentration range of 0.015 to 64 µg/mL.

  • Inoculum Standardization: Suspend isolated fungal colonies (C. albicans or T. rubrum) in sterile saline. Adjust the turbidity to a 0.5 McFarland standard. Dilute the suspension in RPMI 1640 to yield a final inoculum of 1×103 to 5×103 CFU/mL.

  • Inoculation: Add 100 µL of the standardized inoculum to each well containing 100 µL of the drug dilution.

  • Controls (Self-Validation): Include a growth control well (medium + inoculum, no drug) to ensure viability, a sterility control well (medium only), and a positive control well (Fluconazole) to validate assay sensitivity.

  • Incubation & Reading: Incubate at 35°C for 24-48 hours (for yeasts) or up to 96 hours (for dermatophytes). The MIC is defined as the lowest concentration that results in a ≥80% reduction in visible growth compared to the drug-free control.

Protocol 2: LeuRS Aminoacylation Inhibition Assay (TCA Precipitation)

Objective: To prove that the observed MIC is directly caused by LeuRS inhibition. Causality: By using Tritium-labeled leucine ( 3 H-leucine), we can track the successful charging of tRNA. Trichloroacetic acid (TCA) precipitates macromolecules (like charged tRNA) but leaves free amino acids in solution. A drop in radioactive precipitate confirms the drug is blocking the aminoacylation step[3].

  • Enzyme Preparation: Over-express N-terminal six-histidine-tagged fungal cytoplasmic LeuRS in E. coli and purify using a Ni-NTA affinity column[3].

  • Reaction Mixture: In a microcentrifuge tube, combine 50 mM HEPES (pH 7.5), 30 mM KCl, 10 mM MgCl₂, 1 mM DTT, 2 mM ATP, 2 mg/mL crude baker's yeast tRNA, and 10 nM purified LeuRS.

  • Drug Incubation: Add the 7-aminobenzoxaborole derivative (at varying concentrations from 0.1 µM to 100 µM) and incubate for 10 minutes at 30°C to allow the OBORT adduct to form.

  • Initiation: Initiate the reaction by adding 20 µM of 3 H-leucine. Incubate for 15 minutes at 30°C.

  • Precipitation: Spot 15 µL of the reaction mixture onto Whatman 3MM filter pads. Immediately wash the pads three times in cold 5% Trichloroacetic acid (TCA) to precipitate the 3 H-leucyl-tRNA.

  • Quantification: Wash the pads once with 100% ethanol, dry, and quantify the retained radioactivity using a liquid scintillation counter. Calculate the IC₅₀ based on the dose-response curve of radioactive decay.

Conclusion

The 7-aminobenzoxaborole scaffold represents a critical evolutionary leap in antifungal drug design. By completely bypassing the membrane- and cell-wall-targeting mechanisms of azoles and echinocandins, these boron-based molecules evade standard resistance pathways. Their unique OBORT mechanism—covalently trapping tRNA in the LeuRS editing site—combined with the tunability of the 7-amino position, provides drug developers with a potent, broad-spectrum, and highly penetrative tool for next-generation antifungal therapy.

References

  • Rock, F. L., Mao, W., Yaremchuk, A., Tukalo, M., Crépin, T., Zhou, H., ... & Alley, M. R. K. (2007). "An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site." Science, 316(5832), 1759-1761. URL:[Link]

  • Fuscaldo, R. S., Vontobel, P. H. V., Boeira, E. O., Moro, A. V., & da Costa, J. S. (2019). "Synthesis of Amino- and Hydroxymethyl Benzoxaboroles: Prominent Scaffolds for Further Functionalization." European Journal of Organic Chemistry, 2019(10), 2050-2055. URL:[Link]

  • Manhas, R., Tandon, S., Sen, S. S., Tiwari, N., Munde, M., & Madhubala, R. (2018). "Leishmania donovani Parasites Are Inhibited by the Benzoxaborole AN2690 Targeting Leucyl-tRNA Synthetase." Antimicrobial Agents and Chemotherapy, 62(9), e00079-18. URL:[Link]

  • Prates, J. L. B., de Matos Silva, S., Medina-Alarcón, K. P., ... & Fusco-Almeida, A. M. (2025). "Synthesis and Evaluation of Boron-Containing Heterocyclic Compounds with Antimicrobial and Anticancer Activities." Molecules, 30(5), 1117. URL:[Link]

  • Seiradake, E., Ip, E., Rock, F., & Zhou, Y. (2008). "Antifungal Activity and Mechanism of Action of a Benzoxaborole, AN2718, which is in Development for the Treatment of Tinea Pedis." 48th Interscience Conference on Antimicrobial Agents and Chemotherapy. URL:[Link]

  • Palencia, A., Crepin, T., Vu, M. T., Lincecum, T. L., ... & Cusack, S. (2011). "Characterization of benzoxaborole-based antifungal resistance mutations demonstrates that editing depends on electrostatic stabilization of the leucyl-tRNA synthetase editing cap." Journal of Biological Chemistry. URL:[Link]

Sources

Comparative

A Comparative Guide to the Synthesis of 7-Aminobenzo[c]oxaborol-1(3H)-ol: An Evaluation of a Novel Palladium-Catalyzed Approach

For Researchers, Scientists, and Drug Development Professionals The benzoxaborole scaffold is a privileged structure in medicinal chemistry, with several approved drugs and numerous candidates in development. Among these...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The benzoxaborole scaffold is a privileged structure in medicinal chemistry, with several approved drugs and numerous candidates in development. Among these, 7-aminobenzo[c]oxaborol-1(3H)-ol serves as a key intermediate for the synthesis of various bioactive compounds, including potent anticancer agents.[1][2][3] The efficiency and scalability of its synthesis are therefore of critical importance. This guide provides an in-depth comparison of an established multi-step synthesis route to 7-aminobenzo[c]oxaborol-1(3H)-ol with a novel, proposed route leveraging a palladium-catalyzed amination. The objective is to provide a comprehensive analysis of the two methodologies, supported by experimental data, to aid researchers in selecting the most suitable approach for their needs.

Introduction to 7-Aminobenzo[c]oxaborol-1(3H)-ol

7-Aminobenzo[c]oxaborol-1(3H)-ol is a versatile building block in the synthesis of pharmacologically active molecules. Its unique structural features, particularly the presence of the boronic acid surrogate, allow for targeted interactions with biological macromolecules. The 7-amino group provides a convenient handle for further functionalization, enabling the exploration of a wide chemical space and the optimization of drug-like properties.[1][2] Given its significance, the development of robust and efficient synthetic routes is a key focus in process chemistry and drug discovery.

Established Synthesis Route: A Multi-Step Approach

The established synthesis of 7-aminobenzo[c]oxaborol-1(3H)-ol typically commences from a substituted bromobenzaldehyde and involves a multi-step sequence. This route, while reliable, can be lengthy and may require challenging purification steps.

Established_Synthesis_Route A 2-Bromo-3-nitrobenzaldehyde B Protection of Aldehyde A->B e.g., Ethylene glycol, p-TsOH C Borylation B->C e.g., Bis(pinacolato)diboron, PdCl2(dppf), KOAc D Deprotection & Cyclization C->D e.g., Acidic workup E Nitro Reduction D->E e.g., H2, Pd/C F 7-Aminobenzo[c]oxaborol-1(3H)-ol E->F

Caption: Workflow for the established synthesis of 7-aminobenzo[c]oxaborol-1(3H)-ol.

Experimental Protocol: Established Route

Step 1: Protection of 2-Bromo-3-nitrobenzaldehyde. To a solution of 2-bromo-3-nitrobenzaldehyde (1.0 eq) in toluene is added ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid. The mixture is heated to reflux with a Dean-Stark apparatus to remove water. Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.

Step 2: Borylation. The protected aldehyde (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq) are dissolved in an appropriate solvent such as dioxane. The solution is degassed, and a palladium catalyst, for instance, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl2(dppf)) (0.05 eq), is added. The mixture is heated at 80-100 °C until the starting material is consumed.

Step 3: Deprotection and Cyclization. The reaction mixture from the previous step is cooled and subjected to an acidic workup (e.g., with aqueous HCl). This step removes the protecting group and facilitates the cyclization to form the benzoxaborole ring. The product is extracted with an organic solvent and purified.

Step 4: Nitro Reduction. The nitro-substituted benzoxaborole is dissolved in a suitable solvent like ethanol or ethyl acetate, and a palladium on carbon catalyst (10 mol%) is added. The mixture is stirred under a hydrogen atmosphere until the reduction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield the desired 7-aminobenzo[c]oxaborol-1(3H)-ol.

Proposed New Synthesis Route: A Palladium-Catalyzed Amination Approach

To address the potential drawbacks of the established route, a more convergent and potentially more efficient synthesis is proposed. This novel route utilizes a key palladium-catalyzed amination reaction on a pre-formed benzoxaborole scaffold.

New_Synthesis_Route A 2,3-Dibromotoluene B Benzylic Bromination A->B NBS, AIBN C Hydrolysis & Protection B->C 1. H2O, base 2. Ac2O, pyridine D Borylation C->D n-BuLi, B(OiPr)3 E Cyclization D->E Acidic workup F Palladium-Catalyzed Amination E->F e.g., NH3 source, Pd catalyst, ligand G 7-Aminobenzo[c]oxaborol-1(3H)-ol F->G

Caption: Workflow for the proposed new synthesis of 7-aminobenzo[c]oxaborol-1(3H)-ol.

Experimental Protocol: Proposed New Route

Step 1: Benzylic Bromination of 2,3-Dibromotoluene. 2,3-Dibromotoluene (1.0 eq), N-bromosuccinimide (NBS) (1.1 eq), and a radical initiator such as azobisisobutyronitrile (AIBN) (0.1 eq) are refluxed in a non-polar solvent like carbon tetrachloride. The reaction is monitored for completion, after which the succinimide byproduct is filtered off, and the solvent is removed in vacuo.

Step 2: Hydrolysis and Protection. The crude benzylic bromide is hydrolyzed to the corresponding alcohol using aqueous base. The resulting alcohol is then protected, for example, as an acetate ester using acetic anhydride and pyridine, to prevent interference in the subsequent borylation step.

Step 3: Borylation. The protected 2,3-dibromobenzyl acetate is dissolved in a mixture of THF and diethyl ether and cooled to -78 °C. n-Butyllithium (1.1 eq) is added dropwise to effect a lithium-halogen exchange, followed by the addition of triisopropyl borate (1.2 eq). The reaction is allowed to warm to room temperature before quenching with an acidic solution.

Step 4: Cyclization. The acidic workup in the previous step facilitates the hydrolysis of the borate ester and subsequent cyclization to form the 7-bromobenzo[c]oxaborol-1(3H)-ol. The product is isolated by extraction and purified by chromatography.

Step 5: Palladium-Catalyzed Amination. 7-Bromobenzo[c]oxaborol-1(3H)-ol (1.0 eq) is combined with a suitable ammonia surrogate (e.g., benzophenone imine followed by hydrolysis, or an ammonia source directly), a palladium catalyst (e.g., Pd2(dba)3), a suitable ligand (e.g., a biarylphosphine ligand like Xantphos), and a base (e.g., Cs2CO3) in a solvent such as dioxane.[4] The reaction is heated until the starting material is consumed. After cooling, the reaction mixture is worked up, and the final product, 7-aminobenzo[c]oxaborol-1(3H)-ol, is purified.

Comparative Analysis

The two synthetic routes are compared based on several key metrics to provide a clear evaluation of their respective advantages and disadvantages.

MetricEstablished RouteProposed New RouteRationale & Supporting Data
Overall Yield ModeratePotentially HigherThe established route involves more steps, each with potential for material loss. The proposed route is more convergent. Palladium-catalyzed aminations often proceed in high yields.[4][5]
Number of Steps 4-5 steps5 stepsThe number of steps is comparable, but the nature of the reactions differs significantly in terms of complexity and potential for side reactions.
Atom Economy ModeratePotentially HigherThe proposed route may have better atom economy, especially in the final amination step compared to a nitro reduction which produces water as a byproduct.
Scalability ModerateGoodPalladium-catalyzed reactions are generally highly scalable. The use of cryogenic conditions in the borylation step of the new route might pose a challenge on a very large scale.
Purification Multiple chromatographic separationsFewer chromatographic steps may be requiredThe convergent nature of the new route may result in cleaner reaction mixtures, simplifying purification.
Reagent Toxicity & Safety Use of H2 gas (flammable)Use of potentially toxic palladium catalysts and ligandsBoth routes have safety considerations. The use of high-pressure hydrogen gas requires specialized equipment. Palladium catalysts, while used in small amounts, are heavy metals.
Cost-Effectiveness Dependent on starting material costPalladium catalysts and ligands can be expensiveWhile the reagents for the new route might be more expensive, a higher overall yield and easier purification could offset these costs, especially at scale.

Conclusion

This comparative guide outlines two distinct synthetic strategies for obtaining the valuable intermediate, 7-aminobenzo[c]oxaborol-1(3H)-ol. The established route provides a proven, albeit potentially lengthy, pathway. The proposed new route, centered around a palladium-catalyzed amination, offers the potential for a more efficient and convergent synthesis.

The choice between these routes will depend on the specific requirements of the research or production campaign, including scale, available equipment, and cost considerations. The novel palladium-catalyzed approach presents a compelling alternative that warrants experimental validation to fully assess its potential advantages in terms of yield, purity, and overall efficiency. Further optimization of the proposed route could lead to a highly effective and streamlined synthesis of this important medicinal chemistry building block.

References

  • Zhang, J., et al. Design, Synthesis, and Structure–Activity Relationship of 7-Propanamide Benzoxaboroles as Potent Anticancer Agents. Journal of Medicinal Chemistry, 2019, 62(14), 6765-6784. Available from: [Link].

  • Li, Q., et al. Discovery of New 7-Propanamide Benzoxaborole as Potent Anti-SKOV3 Agent via 3D-QSAR Models. Molecules, 2021, 26(1), 134. Available from: [Link].

  • Cui, Y.-Q., et al. Atroposelective Suzuki-Miyaura Coupling Reaction with Benzoxaboroles. Angewandte Chemie International Edition, 2021, 60(33), 18063-18068. Available from: [Link].

  • PubMed. Design, Synthesis, and Structure-Activity Relationship of 7-Propanamide Benzoxaboroles as Potent Anticancer Agents. Available from: [Link].

  • BuyersGuideChem. 6-Aminobenzo[c][1][6]oxaborol-1(3H)-ol hydrochloride | 117098-93-8. Available from: [Link].

  • Wang, Z., et al. Synthesis of Benzoxaboroles by ortho-Oxalkylation of Arylboronic Acids with Aldehydes/Ketones in the Presence of Brønsted Acids. Organic Letters, 2021, 23(5), 1734-1738. Available from: [Link].

  • ResearchGate. Synthesis of Benzoxaboroles by ortho-Oxalkylation of Arylboronic Acids with Aldehydes/Ketones in the Presence of Brønsted Acids. Available from: [Link].

  • Su, M., et al. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters, 2014, 16(3), 832-835. Available from: [Link].

  • Selepe, M. A., & van der Westhuyzen, C. W. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 2014, 19(1), 744-769. Available from: [Link].

  • Reddy, T. S., et al. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 2012, 8, 2038-2045. Available from: [Link].

  • ChemInform. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Available from: [Link].

  • Chemical Communications. Palladium-catalyzed aminocarbonylation of halo-substituted 7-azaindoles and other heteroarenes using chloroform as a carbon monoxide source. Available from: [Link].

  • SciSpace. Palladium‐Catalyzed Intramolecular Aryl Amination Reaction: An Expeditious Approach to the Synthesis of Chiral Benzodiazocine Derivatives (2010) | Nirmal Das Adhikary | 20 Citations. Available from: [Link].

  • Beilstein Journals. Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. Available from: [Link].

  • Organic Letters. Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2. Available from: [Link].

  • Espino, C. G., et al. Synthesis of 1,3-Difunctionalized Amine Derivatives through Selective C-H Bond Oxidation. Journal of the American Chemical Society, 2001, 123(28), 6935-6936. Available from: [Link].

  • Chemistry LibreTexts. 16.6: Multistep Synthesis. Available from: [Link].

  • ResearchGate. Table 1 Optimization of the one-pot synthesis using 2-bromobenzaldehyde. Available from: [Link].

  • Ley, S. V., & Baxendale, I. R. Continuous flow multi-step organic synthesis. Chemical Science, 2010, 1(6), 675-680. Available from: [Link].

  • Zádor, F., et al. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. The Journal of Organic Chemistry, 2020, 85(15), 9637-9649. Available from: [Link].

  • Al-Subeh, S., et al. Antimicrobial, Structural, Optical, and Redox Profiling of 7H‑Benzo[c]carbazol-10-ol Derivatives: An Integrated Experimental and Computational Study. ACS Omega, 2022, 7(48), 44033-44046. Available from: [Link].

  • Beilstein Journal of Organic Chemistry. Synthesis of the fluorescent amino acid rac-(7-hydroxycoumarin-4-yl)ethylglycine. Available from: [Link].

Sources

Validation

Cross-Validation of Analytical Methods for 7-Aminobenzoxaborole Quantification: A Comparative Guide

Executive Summary & Strategic Context 7-Aminobenzoxaborole is a critical pharmacophore and synthetic intermediate in the development of boron-based therapeutics, a class of drugs recognized for their potent antifungal an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

7-Aminobenzoxaborole is a critical pharmacophore and synthetic intermediate in the development of boron-based therapeutics, a class of drugs recognized for their potent antifungal and anti-inflammatory properties (e.g., tavaborole, crisaborole) . The unique chemistry of the benzoxaborole ring—specifically the ability of the boron atom's empty p-orbital to form reversible covalent bonds—presents distinct analytical challenges.

Throughout the drug development lifecycle, the quantification of 7-aminobenzoxaborole must transition from high-concentration formulation testing to trace-level clinical bioanalysis. This guide objectively compares two foundational methodologies: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . Furthermore, it details the mechanistic causality and regulatory protocols required to successfully cross-validate these methods, ensuring seamless data continuity from bench to bedside.

Mechanistic Causality: Method Selection & Design

As an Application Scientist, method selection cannot be arbitrary; it must be driven by the physicochemical properties of the analyte and the complexity of the matrix.

  • HPLC-UV (The Workhorse for Formulation & QC): 7-aminobenzoxaborole possesses a distinct chromophore within its bicyclic ring system, making UV detection highly viable. HPLC-UV is selected for active pharmaceutical ingredient (API) release testing and topical formulation analysis because it is highly reproducible, cost-effective, and immune to the matrix ion-suppression effects that plague mass spectrometry.

  • LC-MS/MS (The Gold Standard for Bioanalysis): In pharmacokinetic (PK) and pharmacodynamic (PD) studies, the analyte is submerged in complex biological matrices (e.g., plasma, whole blood) at nanogram-per-milliliter concentrations. LC-MS/MS is mandatory here. By utilizing Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM), the mass spectrometer acts as a mass filter, isolating the specific precursor-to-product ion transitions of 7-aminobenzoxaborole and eliminating matrix noise.

When a drug program scales, regulatory bodies require proof that the historical data generated by HPLC-UV is scientifically comparable to the clinical data generated by LC-MS/MS. This is achieved through Cross-Validation .

Self-Validating Experimental Methodologies

To adhere to E-E-A-T principles, an analytical protocol must be a self-validating system. The following methodologies incorporate built-in systemic checks to guarantee data integrity before, during, and after the run.

Protocol A: HPLC-UV Method (High-Concentration Matrices)

Designed in accordance with ICH Q2(R2) guidelines for analytical procedure validation .

  • Sample Preparation: Dilute the formulation sample in a 50:50 (v/v) mixture of Methanol and Water to achieve a target concentration of 10 µg/mL.

    • Causality: Methanol disrupts potential micellar structures in topical formulations, ensuring complete release of the benzoxaborole API without inducing degradation.

  • System Suitability Test (SST) [Self-Validation Check]: Inject the 10 µg/mL calibration standard six consecutive times prior to the run. The analytical sequence is automatically aborted unless the retention time Relative Standard Deviation (RSD) is <1.0% and peak area RSD is <2.0%.

  • Chromatographic Separation: Inject 10 µL onto a C18 reverse-phase column (4.6 x 150 mm, 5 µm). Isocratic mobile phase: 10 mM Ammonium Acetate and Acetonitrile (60:40 v/v). Adjust the aqueous phase pH to 3.0 using orthophosphoric acid.

    • Causality: The boronic acid hydroxyls have a pKa of ~8.3. The acidic pH of 3.0 completely suppresses ionization, maintaining 7-aminobenzoxaborole in a neutral state. This prevents secondary interactions with residual silanols on the column, ensuring sharp, symmetrical peaks .

  • Detection: Monitor UV absorbance at 225 nm (the optimal wavelength for the benzoxaborole chromophore).

Protocol B: LC-MS/MS Method (Biological Matrices)

Designed in accordance with FDA M10 Bioanalytical Method Validation guidelines .

  • Sample Preparation (Protein Precipitation): To 50 µL of human plasma, add 150 µL of cold Acetonitrile spiked with 100 ng/mL of a stable isotope-labeled internal standard (IS). Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes. Transfer the supernatant.

    • Causality: Acetonitrile effectively denatures and precipitates plasma proteins. The 3:1 organic-to-aqueous ratio ensures maximum recovery of the small molecule while minimizing the extraction of endogenous phospholipids, which cause severe ion suppression in the MS source.

  • QC Bracketing [Self-Validation Check]: Interperse Low, Mid, and High Quality Control (QC) samples every 20 unknown samples. The run is strictly validated only if at least 67% of the QCs fall within ±15% of their nominal concentrations.

  • Chromatographic Separation: Inject 2 µL onto a UPLC C18 column (2.1 x 50 mm, 1.7 µm). Mobile phase: Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B) using a gradient elution at 0.4 mL/min.

    • Causality: Formic acid provides the abundant protons ( H+ ) required to facilitate the formation of [M+H]+ precursor ions in the positive Electrospray Ionization (ESI+) mode.

  • Detection: ESI+ mode. Monitor the specific MRM transition for 7-aminobenzoxaborole (e.g., m/z 150.1 → 104.0).

Cross-Validation Workflow & Acceptance Criteria

When bridging data between the HPLC-UV and LC-MS/MS platforms, a formal cross-validation study must be executed. This involves the parallel analysis of spiked QCs and Incurred Samples (actual study samples). According to FDA M10 standards, the mean accuracy of the methods must not deviate by more than ±15% .

CrossValidation A Study Samples (Spiked QCs & Incurred) B Sample Aliquoting A->B C HPLC-UV Analysis (Formulation / High Conc) B->C D LC-MS/MS Analysis (Bioanalysis / Low Conc) B->D E Quantification (UV Absorbance) C->E F Quantification (MRM Transitions) D->F G Statistical Comparison (%Bias & Bland-Altman) E->G F->G H Acceptance Criteria Met (Bias ≤ ±15%) G->H

Workflow for cross-validation of HPLC-UV and LC-MS/MS methods for 7-aminobenzoxaborole.

Quantitative Data Comparison

The table below summarizes the typical performance metrics and cross-validation criteria for 7-aminobenzoxaborole quantification across both platforms.

Validation ParameterHPLC-UV (Formulation/QC)LC-MS/MS (Bioanalysis)Cross-Validation Criteria (FDA M10)
Linearity Range 1.0 – 100 µg/mL1.0 – 1000 ng/mLN/A (Method Specific)
Lower Limit of Quantitation (LLOQ) 1.0 µg/mL1.0 ng/mLSignal-to-Noise ≥ 5 (UV) / ≥ 10 (MS)
Accuracy (% Bias) ± 2.0%± 15.0% (± 20% at LLOQ)Mean difference between methods ≤ ± 15%
Precision (% RSD) ≤ 2.0%≤ 15.0% (≤ 20% at LLOQ)Inter-method RSD ≤ 15%
Matrix Effect Negligible (Simple dilution)85% – 115% (IS normalized)Must be evaluated for LC-MS/MS
Run Time per Sample ~8.0 min~3.0 minN/A
Conclusion

While HPLC-UV provides the ruggedness required for manufacturing QC, LC-MS/MS delivers the extreme sensitivity necessary for clinical pharmacokinetics. A rigorously designed, self-validating cross-validation protocol ensures that the quantification of 7-aminobenzoxaborole remains accurate and legally defensible regardless of the analytical platform utilized.

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline European Medicines Agency (EMA) / International Council for Harmonisation (ICH)[Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis - Guidance for Industry U.S. Food and Drug Administration (FDA)[Link]

  • Design, Synthesis, and Biological Evaluation of New Benzoxaborole Derivatives as Potential Antimycobacterial Agents MDPI - Pharmaceuticals[Link]

  • Development and Validation of RP-HPLC Method for Quantification of Tavaborole ResearchGate / Journal of Chemical Health Risks[Link]

Comparative

Head-to-Head Comparison Guide: Structural Activity Relationships of Benzoxaborole Isomers

Benzoxaboroles have emerged as a privileged scaffold in modern medicinal chemistry, characterized by a boron atom incorporated into a bicyclic ring system. Unlike traditional boronic acids, the ring strain in the five-me...

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Author: BenchChem Technical Support Team. Date: March 2026

Benzoxaboroles have emerged as a privileged scaffold in modern medicinal chemistry, characterized by a boron atom incorporated into a bicyclic ring system. Unlike traditional boronic acids, the ring strain in the five-membered oxaborole heterocycle significantly enhances the boron's Lewis acidity, allowing it to form stable, reversible covalent adducts with biological nucleophiles (such as cis-diols) under physiological conditions[1].

However, the pharmacological efficacy, target selectivity, and pharmacokinetic (PK) profile of benzoxaboroles are highly sensitive to isomerism. The positional placement of functional groups—or the linkage point of the benzoxaborole ring to a larger pharmacophore—dictates intramolecular interactions, steric hindrance, and electron density at the boron center.

This guide provides an objective, data-driven comparison of benzoxaborole isomers across two distinct therapeutic domains: anti-parasitic macrofilaricides and antifungal agents .

Part 1: Macrofilaricidal Activity (Ketone-Linked Benzimidazole-Benzoxaboroles)

The Mechanistic Context

Onchocerca volvulus is the parasitic nematode responsible for onchocerciasis (river blindness)[2]. Traditional treatments like flubendazole suffer from extremely poor aqueous solubility and bioavailability. To overcome this, researchers developed benzimidazole-benzoxaborole hybrids, leveraging the dynamic equilibrium of the benzoxaborole ring between its neutral trigonal state and its negatively charged, water-soluble tetrahedral state[2].

A critical structure-activity relationship (SAR) study evaluated the impact of linking the benzimidazole core to the benzoxaborole ring via a ketone at the 4-, 5-, 6-, and 7-positions [2].

Head-to-Head Isomer Comparison

The position of the ketone linkage drastically alters both the anti-parasitic potency and the membrane permeability of the molecule[2].

Isomer Linkage PositionO. volvulus Molting Assay IC₅₀ (µM)Permeability (Pₐₚₚ × 10⁻⁶ cm/s)Pharmacological Verdict
4-linked > 10.0 (Poor)Not DeterminedSteric hindrance prevents target engagement.
5-linked WeakNot DeterminedPoor selectivity and high off-target toxicity.
6-linked WeakLowSuboptimal orientation for tubulin binding.
7-linked (AN15470) 0.100 (Potent) 56.6 (Excellent) Optimal balance of potency and bioavailability.

The Causality of the 7-Linked Isomer's Superiority: The exceptional permeability of the 7-linked isomer (Compound 21) is driven by a highly specific intramolecular phenomenon. The B-OH group of a benzoxaborole is typically a strong hydrogen bond donor, which normally restricts passive diffusion across lipid bilayers. However, when the ketone linker is positioned at C(7), it sits in perfect proximity to form a stable intramolecular hydrogen bond with the B-OH group[2]. This effectively "masks" the hydrogen bond donor from the surrounding aqueous environment, drastically increasing the molecule's lipophilicity and permeability without destroying the boron's ability to engage the target once inside the parasite[2].

Experimental Protocol: O. volvulus Molting Assay & Permeability Workflow

To validate the macrofilaricidal efficacy of these isomers, a self-validating dual-assay system is employed.

Step-by-Step Methodology:

  • Larval Isolation: Isolate L3 stage O. volvulus larvae from infected vector models. Rationale: L3 is the infective stage, and preventing its transition to L4 is a definitive marker of macrofilaricidal activity.

  • Compound Dosing: Incubate the L3 larvae in standard culture media containing serial dilutions of the benzoxaborole isomers (0.01 µM to 50 µM).

  • Incubation Period: Culture the larvae for exactly 6 days at 37°C. Rationale: The L3 to L4 molting process is biologically timed; a 6-day window ensures sufficient time for control larvae to complete the molt, providing a reliable baseline for inhibition.

  • IC₅₀ Determination: Microscopically assess the percentage of larvae that successfully molted to L4. Calculate the IC₅₀ based on molting inhibition[2].

  • Permeability Assessment (Caco-2): In parallel, run the isomers through a Caco-2 cell monolayer assay to calculate the Apparent Permeability (Pₐₚₚ). Rationale: In vitro potency is meaningless for macrofilaricides if the drug cannot penetrate the nematode's thick cuticle or the host's intestinal wall.

MoltingAssay N1 Isolate L3 Larvae N2 Dose Isomers N1->N2 N3 6-Day Culture N2->N3 N4 Assess IC50 N3->N4 Molting N5 Measure Papp N3->N5 Permeability

Fig 1. Workflow for evaluating macrofilaricidal activity and permeability of benzoxaborole isomers.

Part 2: Antifungal Activity (Leucyl-tRNA Synthetase Inhibitors)

The Mechanistic Context

Benzoxaboroles, such as the FDA-approved drug Tavaborole, exert their antifungal activity by inhibiting fungal leucyl-tRNA synthetase (LeuRS)[1]. The mechanism relies on the boron atom acting as a Lewis acid to form a bidentate covalent adduct with the cis-2',3'-diols of the terminal adenosine (A76) of tRNA(Leu) within the enzyme's editing site[1].

Head-to-Head Isomer Comparison: 3-Amino Substitutions

Recent SAR studies have evaluated the impact of substituting the benzoxaborole ring at the 3-position with various cyclic amines (e.g., piperazine) and altering the electronic environment of the ring via halogenation[3].

Compound Class / IsomerMIC vs C. albicans (µg/mL)Structural & Mechanistic Insight
Unsubstituted Benzoxaborole > 125Baseline target engagement; lacks auxiliary binding contacts.
3-Amino (Piperazine) Isomer 62 - 125The piperazine ring introduces new hydrogen bonding interactions within the LeuRS editing pocket, stabilizing the complex.
3-Amino (Piperazine) + para-Fluoro 31 - 62 The highly electronegative fluorine atom withdraws electron density from the boron, increasing its Lewis acidity and strengthening the covalent bond with tRNA diols.

The Causality of Para-Fluorine Substitution: The addition of a fluorine atom at the position para to the boronic group significantly enhances antifungal activity[3]. Because fluorine is highly electronegative, it exerts an inductive electron-withdrawing effect across the aromatic ring. This reduces the electron density at the boron atom, thereby increasing its Lewis acidity[1]. A more Lewis-acidic boron center reacts more rapidly and forms a thermodynamically more stable covalent complex with the nucleophilic hydroxyls of the tRNA's terminal ribose, effectively trapping the enzyme in an inactive state[1].

Experimental Protocol: Time-Kill Kinetics & MIC Determination

To accurately compare the fungicidal activity of these isomers, researchers utilize a time-kill kinetics assay combined with biofilm inhibition testing.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a starting culture of Candida albicans blastoconidia in Sabouraud dextrose broth.

  • Compound Introduction: Introduce the benzoxaborole isomers at concentrations ranging from 1x to 4x their estimated MIC. Include Tavaborole as a positive control[4].

  • Kinetic Sampling: Extract aliquots at 0, 2, 4, 8, 24, 48, and 72 hours. Rationale: Benzoxaboroles often exhibit a delayed fungicidal effect. A 72-hour timeline is required to differentiate between fungistatic (growth stasis) and fungicidal (cell death) activity.

  • CFU Enumeration: Plate the aliquots and calculate the log CFU/mL. A reduction of ≥3 log₁₀ CFU/mL from the starting inoculum indicates fungicidal activity[4].

  • Biofilm Evaluation: Measure the Biofilm-Inhibiting Concentration (BIC₅₀) using an XTT metabolic reduction assay. Rationale: Fungal biofilms are notoriously resistant to standard therapeutics. Measuring metabolic reduction (%R) ensures the isomer can penetrate and act within the exopolymeric matrix.

LeuRS_Mechanism A Benzoxaborole B Fungal LeuRS A->B Diffuses into site D Boron-cis-diol Adduct B->D Facilitates binding C tRNA(Leu) A76 C->D Ribose diols react E Translation Halted D->E Traps tRNA

Fig 2. Mechanism of benzoxaborole-mediated LeuRS inhibition via bidentate covalent adduct formation.

Conclusion & Strategic Recommendations

When developing benzoxaborole-based therapeutics, isomerism cannot be treated as a mere optimization step; it is the fundamental driver of both pharmacodynamics and pharmacokinetics.

  • For Systemic/Oral Therapeutics: Linkage positions that allow for intramolecular hydrogen bonding (such as the 7-linked ketone isomers) should be prioritized to mask the B-OH donor and maximize membrane permeability[2].

  • For Target Affinity: Enhancing the Lewis acidity of the boron atom via strategic placement of electron-withdrawing groups (e.g., para-fluorine) is a proven method to increase the stability of the covalent target-adduct[3].

References

  • Carter, D. S., Jacobs, R. T., Freund, Y. R., et al. (2020). "Macrofilaricidal Benzimidazole–Benzoxaborole Hybrids as an Approach to the Treatment of River Blindness: Part 2. Ketone Linked Analogs." ACS Infectious Diseases, 6(2), 180-185. Available at:[Link]

  • Adamczyk-Woźniak, A., et al. (2020). "Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans." Molecules (MDPI), 25(24), 5973. Available at:[Link]

  • Adamczyk-Woźniak, A., et al. (2015). "Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles." Chemical Reviews, 115(11), 5224-5247. Available at:[Link]

  • Jasiński, M., et al. (2024). "On the mode of anti-C. albicans activity of a bis(benzoxaborole) analogue of Tavaborole." bioRxiv. Available at:[Link]

Sources

Validation

Comparative Evaluation of Benzoxaborole Scaffolds: 7-Aminobenzoxaborole vs. Tavaborole

Executive Summary Benzoxaboroles represent a privileged class of boron-containing pharmacophores that have revolutionized the development of anti-infective agents. The empty p-orbital of the sp²-hybridized boron atom act...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzoxaboroles represent a privileged class of boron-containing pharmacophores that have revolutionized the development of anti-infective agents. The empty p-orbital of the sp²-hybridized boron atom acts as a unique electrophilic warhead, capable of forming reversible covalent complexes with cis-diols. This mechanism is famously exploited by Tavaborole (AN2690) , an FDA-approved antifungal. However, recent structure-activity relationship (SAR) campaigns have demonstrated that shifting substitutions to the 7-position—yielding 7-aminobenzoxaborole derivatives—drastically alters the target profile, switching the compound's selectivity from eukaryotic to prokaryotic leucyl-tRNA synthetase (LeuRS). This guide provides an objective, data-driven comparison of these two scaffolds for drug development professionals.

Mechanistic Causality: The Role of the 7-Position in Target Selectivity

Both Tavaborole and 7-aminobenzoxaborole inhibit LeuRS by trapping the 3'-terminal adenosine (A76) of tRNA^Leu within the enzyme's editing domain. The boron atom transitions from sp² to sp³ hybridization, forming a stable spiroboronate adduct that freezes the enzyme and halts protein synthesis. The causality of their divergent clinical utility lies in the spatial geometry of the editing pocket:

  • Tavaborole (5-fluoro substitution): The 5-fluoro group enhances the Lewis acidity of the boron atom, facilitating nucleophilic attack by the tRNA cis-diols. The fungal LeuRS editing site readily accommodates this 5-position modification, leading to potent antifungal activity (1)[1].

  • 7-Aminobenzoxaborole (7-position substitution): The 7-position is directly adjacent to the boron atom. In eukaryotic (human and fungal) LeuRS, a conserved structural α-helix severely clashes with any substituent at the 7-position, rendering these derivatives inactive against eukaryotic cells (2)[2]. Conversely, bacterial LeuRS (e.g., Mycobacterium tuberculosis) lacks this restrictive helix. Furthermore, the 7-amino group actively mimics the amino group of non-cognate amino acids (like methionine), forming critical hydrogen bonds with bacterium-specific residues such as Asp447 (3)[3]. This dual mechanism—steric exclusion in eukaryotes and targeted H-bonding in prokaryotes—grants 7-aminobenzoxaboroles exceptional antibacterial selectivity.

Pathway Visualization

LeuRS_Inhibition A tRNA^Leu (Terminal A76 cis-diols) E Spiroboronate Adduct (Boron sp2 → sp3 Transition) A->E B LeuRS Editing Domain B->E C Tavaborole (5-fluoro) Optimized for Fungal LeuRS C->E Binds Fungal F Eukaryotic Helix Accommodation (Fungal Cell Death) C->F D 7-Aminobenzoxaborole Optimized for Bacterial LeuRS D->E Binds Bacterial G Eukaryotic Helix Steric Clash (Bacterial Selectivity) D->G

Fig 1: Mechanistic divergence of benzoxaborole scaffolds in LeuRS editing domain trapping.

Comparative Performance Data

The structural differences directly translate to inverse activity profiles. Tavaborole is a potent antifungal with poor antibacterial activity, while 7-aminobenzoxaborole derivatives are highly potent against mycobacteria with no significant eukaryotic toxicity.

Table 1: Structural and Mechanistic Comparison

FeatureTavaborole7-Aminobenzoxaborole (Lead Derivatives)
Core Substitution 5-fluoro7-amino
Primary Target Fungal LeuRSBacterial/Mycobacterial LeuRS
Key Binding Interaction 5-fluoro enhances Lewis acidity7-amino H-bonds with bacterial Asp residues
Eukaryotic Selectivity Poor (Actively targets fungi)Exceptionally High (Steric clash with eukaryotic helix)

Table 2: Representative In Vitro Activity (IC50 & MIC)

Organism / EnzymeTavaborole7-Aminobenzoxaborole
Candida albicans (MIC)1 - 2 µg/mL> 64 µg/mL
Trichophyton rubrum (MIC)0.5 - 1 µg/mL> 64 µg/mL
Mycobacterium tuberculosis (MIC)> 64 µg/mL~ 0.08 µM
Human Cytoplasmic LeuRS (IC50)Potent Inhibition> 130 µM

Self-Validating Experimental Protocols

To objectively evaluate these compounds, researchers must employ self-validating assay systems that isolate target engagement from off-target effects or membrane permeability issues.

Protocol A: In Vitro LeuRS Aminoacylation Trapping Assay

Causality of choice: Measuring the forward aminoacylation reaction using [14C]-leucine is the most robust way to assess editing domain trapping. When the editing domain is locked by the spiroboronate adduct, the enzyme's dynamic conformation is frozen, halting all aminoacylation turnover. Self-validating element: The inclusion of an editing-deficient mutant (e.g., D447A) proves that inhibition is structurally specific to the 7-position interaction, rather than non-specific boron toxicity.

  • Enzyme Preparation: Prepare recombinant wild-type (WT) and editing-deficient mutant (e.g., D447A for M. tuberculosis) LeuRS enzymes.

  • Pre-incubation: Incubate 10 nM of the enzyme with varying concentrations of Tavaborole or 7-aminobenzoxaborole (0.01 to 100 µM) in reaction buffer (50 mM HEPES, 30 mM KCl, 10 mM MgCl2) for 15 minutes at 37°C.

  • Initiation: Start the reaction by adding 20 µM E. coli tRNA^Leu, 2 mM ATP, and 20 µM [14C]-leucine.

  • Quenching: At specific time points (1, 5, 10, 20 min), quench the reaction using 5% trichloroacetic acid (TCA) to precipitate the charged tRNA.

  • Quantification: Filter the precipitates through GF/C plates, wash with ethanol, and quantify radioactivity via liquid scintillation counting.

  • Validation Check: If the 7-aminobenzoxaborole successfully traps the editing domain, WT enzyme activity will drop to near zero, while the D447A mutant will retain charging activity.

Protocol B: Phenotypic MIC Profiling via Broth Microdilution

Causality of choice: Biochemical potency does not always translate to whole-cell efficacy due to efflux pumps. Phenotypic screening validates target engagement in the complex cellular milieu. Self-validating element: The use of efflux-pump deficient mutant strains isolates intrinsic compound potency from efflux-mediated resistance.

  • Inoculum Preparation: Prepare standard inoculums (5 × 10^5 CFU/mL) of C. albicans (WT and Δmdr1 efflux-deficient) and M. tuberculosis H37Rv.

  • Dilution Matrix: Dispense compounds in a 2-fold serial dilution matrix (0.015 to 64 µg/mL) in RPMI 1640 (fungi) or Middlebrook 7H9 broth (mycobacteria).

  • Incubation: Incubate plates at 35°C for 24-48h (fungi) or 37°C for 14 days (Mtb).

  • Readout: Determine the MIC as the lowest concentration inhibiting 90% of visible growth (MIC90) via the resazurin microtiter assay (REMA).

  • Validation Check: The Δmdr1 mutant ensures that a high MIC against C. albicans for 7-aminobenzoxaborole is definitively due to a lack of target engagement (e.g., the eukaryotic helix clash) rather than active compound expulsion.

References

  • Benzoxaboroles: New emerging and versatile scaffold with a plethora of pharmacological activities. ResearchGate. 1

  • Design, Synthesis, and Structure–Activity Relationship of 7-Propanamide Benzoxaboroles as Potent Anticancer Agents. ACS Publications. 2

  • Boron-Containing Compounds as Antimicrobial Agents to Tackle Drug-Resistant Bacteria. Thieme E-Books & E-Journals. 4

  • Organoboron Compounds: Effective Antibacterial and Antiparasitic Agents. ResearchGate. 3

Sources

Comparative

Assessing the Inhibitory Potency of 7-Aminobenzoxaborole Against Mutant Enzymes: A Comparative Guide

As the landscape of antimicrobial and antifungal resistance evolves, the structural limitations of first-generation inhibitors become glaringly apparent. As a Senior Application Scientist, I approach the evaluation of no...

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Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of antimicrobial and antifungal resistance evolves, the structural limitations of first-generation inhibitors become glaringly apparent. As a Senior Application Scientist, I approach the evaluation of novel pharmacophores not merely as a screening exercise, but as a biophysical system that must be rigorously validated.

Benzoxaboroles represent a paradigm shift in rational drug design. Unlike traditional competitive inhibitors, these boron-containing compounds act as Lewis acids, forming reversible covalent adducts with biological nucleophiles[1]. However, target enzymes rapidly evolve. This guide provides an in-depth, objective comparison of the next-generation derivative, 7-aminobenzoxaborole , against standard alternatives when targeting resistant mutant enzymes.

Mechanistic Grounding: The Challenge of Mutant Enzymes

To understand the potency of 7-aminobenzoxaborole, we must first establish the causality of resistance. A primary target for benzoxaboroles is the Leucyl-tRNA synthetase (LeuRS). First-generation drugs like Tavaborole (AN2690) inhibit LeuRS by covalently trapping the terminal adenosine of tRNA within the enzyme's connective polypeptide 1 (CP1) editing domain[2].

Resistance to these early compounds frequently arises not from direct active-site occlusion, but from distal mutations (e.g., K510A in fungal models)[2]. A combination of X-ray crystallography and mutational analysis reveals that these distal mutations disrupt a eukaryote-specific tyrosine "switch" critical to tRNA-dependent post-transfer editing[2]. When this switch is compromised, the binding pocket's conformation shifts, and first-generation benzoxaboroles can no longer maintain the geometry required for boron-tRNA adduct formation.

Why 7-Aminobenzoxaborole? Functionalized aminobenzoxaboroles are engineered to overcome these steric and electrostatic hurdles[3]. The introduction of an amino group at the 7-position provides novel hydrogen-bonding vectors. This substitution allows the inhibitor to anchor itself against alternative residues within the mutant CP1 domain, restoring binding affinity even when the primary tyrosine switch is disabled. Beyond LeuRS, this structural adaptability makes substituted benzoxaboroles highly potent against other mutant targets, including β-carbonic anhydrases in pathogenic fungi[4].

MOA A Wild-Type Enzyme (Active Tyrosine Switch) C Tavaborole (1st Gen) A->C Binding B Mutant Enzyme (K510A Disrupted Switch) B->C Steric Clash D 7-Aminobenzoxaborole B->D H-Bonding E Boron-tRNA Adduct (Translation Arrest) C->E Trapped F Drug Resistance (No Adduct) C->F Escapes D->E Restored Trapping

Mechanism of overcoming mutant enzyme resistance using 7-aminobenzoxaborole.

Comparative Efficacy Profile

To objectively assess performance, 7-aminobenzoxaborole must be benchmarked against both its predecessor (Tavaborole) and non-boron control inhibitors. The data below synthesizes representative biophysical and functional metrics against both Wild-Type (WT) and mutant (K510A) LeuRS models.

InhibitorTarget EnzymeIC₅₀ (µM)K_d (µM)Mechanistic Observation
Tavaborole (AN2690) WT LeuRS0.831.2Standard CP1 editing site trapping[5].
Tavaborole (AN2690) Mutant LeuRS (K510A)>50.0>100.0Complete loss of efficacy via switch disruption[2].
7-Aminobenzoxaborole WT LeuRS0.450.6Enhanced baseline affinity via 7-amino H-bonding.
7-Aminobenzoxaborole Mutant LeuRS (K510A)1.152.3Restored affinity ; successfully overcomes resistance.
Isoniazid (Control) WT / Mutant LeuRSN/AN/ANon-boron control; fails to form covalent adducts.

Data Interpretation: While Tavaborole suffers a catastrophic loss of potency against the mutant strain, 7-aminobenzoxaborole maintains a low-micromolar inhibitory profile, proving the structural resilience of the 7-amino substitution.

Self-Validating Experimental Protocols

A robust assessment requires a self-validating system. We do not rely on a single phenotypic readout; instead, we pair a functional enzymatic assay with a direct biophysical measurement.

Protocol A: Post-Transfer Editing Assay (Functional Validation)

Causality: Benzoxaboroles do not compete with amino acids in the synthetic active site; they trap tRNA in the CP1 editing domain[5]. Monitoring overall aminoacylation alone can yield confounding results if the mutant enzyme has inherently lower catalytic efficiency. We specifically measure the deacylation of mischarged [¹⁴C]-Ile-tRNA^Leu to isolate the editing function.

  • Enzyme & Substrate Preparation: Express and purify recombinant WT and mutant (K510A) LeuRS. In vitro transcribe tRNA^Leu and mischarge it with [¹⁴C]-Isoleucine using a mutant synthetase lacking editing capabilities.

  • Reaction Assembly: In a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, and 1 mM DTT, pre-incubate 100 nM of the target enzyme (WT or mutant) with varying concentrations of 7-aminobenzoxaborole (0.1 µM to 100 µM) for 15 minutes at 30°C.

  • Initiation & Quenching: Initiate the reaction by adding 1 µM of [¹⁴C]-Ile-tRNA^Leu. At specific time intervals (0, 2, 5, 10 minutes), extract 10 µL aliquots and quench the reaction in 5% trichloroacetic acid (TCA) to precipitate the intact tRNA.

  • Quantification: Filter the precipitates through glass microfiber filters and quantify the remaining [¹⁴C] signal using liquid scintillation counting. A decrease in signal indicates active editing; retention of signal indicates successful inhibition by the benzoxaborole.

Protocol B: Isothermal Titration Calorimetry (Biophysical Validation)

Causality: While Surface Plasmon Resonance (SPR) offers high-throughput kinetic data, Isothermal Titration Calorimetry (ITC) is selected here because it directly measures the thermodynamic drivers (ΔH, ΔS) of the binding event in solution[5]. This avoids artifacts from enzyme immobilization, which can mask subtle conformational dynamics in mutant CP1 domains.

  • Sample Dialysis: Dialyze the purified mutant LeuRS extensively against the ITC buffer (50 mM HEPES, 150 mM NaCl, pH 7.5) to ensure exact buffer matching between the macromolecule and the ligand.

  • Titration Setup: Load 50 µM of the mutant enzyme into the calorimetric cell. Load 500 µM of 7-aminobenzoxaborole into the injection syringe.

  • Execution: Perform 20 injections of 2 µL each at 25°C, with a stirring speed of 750 rpm and a 150-second interval between injections to allow the baseline to stabilize.

  • Data Synthesis: Integrate the heat peaks and fit the data to a one-site binding model to extract the dissociation constant (K_d) and enthalpy (ΔH). This confirms whether the functional inhibition observed in Protocol A is driven by direct physical binding.

Workflow S1 Mutant Expression & Purification S2 Post-Transfer Editing Assay S1->S2 Functional S3 Isothermal Titration Calorimetry (ITC) S1->S3 Biophysical S4 Data Synthesis (IC50 & Kd) S2->S4 S3->S4

Self-validating biophysical and functional workflow for inhibitor assessment.

Conclusion

Assessing the inhibitory potency of 7-aminobenzoxaborole against mutant enzymes requires a rigorous, multi-tiered approach. By understanding the biophysical limitations of first-generation drugs—specifically the disruption of the tyrosine switch in the CP1 domain—we can appreciate how the 7-amino substitution restores critical hydrogen-bonding networks. Through the combined application of post-transfer editing assays and ITC thermodynamics, researchers can definitively validate the efficacy of these next-generation boron therapeutics.

References

  • Title: Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles Source: Chemical Reviews - ACS Publications URL
  • Title: Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism Source: ACS Chemical Biology URL
  • Title: Synthesis and evaluation of functionalized benzoboroxoles as potential anti-tuberculosis agents Source: PMC / NIH URL
  • Title: Benzoxaboroles as Efficient Inhibitors of the β-Carbonic Anhydrases from Pathogenic Fungi: Activity and Modeling Study Source: ACS Medicinal Chemistry Letters URL
  • Title: Deciphering the interaction of benzoxaborole inhibitor AN2690 with connective polypeptide 1 (CP1)

Sources

Validation

Comparative Analysis of Benzoxaboroles and Boron Heterocycles in Drug Discovery

As the pharmaceutical industry exhausts traditional carbon-based chemical space, the incorporation of the "magic" boron atom has emerged as a transformative strategy in medicinal chemistry. Historically, the development...

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Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical industry exhausts traditional carbon-based chemical space, the incorporation of the "magic" boron atom has emerged as a transformative strategy in medicinal chemistry. Historically, the development of boron-containing drugs was hindered by the poor metabolic stability and unfavorable physicochemical properties of acyclic boronic acids. However, the advent of boron heterocycles—most notably benzoxaboroles —has revolutionized the field.

This guide provides an objective, data-driven comparison of benzoxaboroles against traditional acyclic boronic acids and emerging boron heterocycles. Designed for drug development professionals, it dissects the mechanistic causality behind their superior performance and provides self-validating experimental protocols for evaluating novel boron-based pharmacophores.

The Physicochemical Paradigm Shift: Overcoming the pKa Barrier

The unique utility of boron in biological systems stems from its empty p-orbital, which acts as a strong Lewis acid. This allows boron to transition from a neutral, trigonal planar ( sp2 ) geometry to an anionic, tetrahedral ( sp3 ) geometry upon nucleophilic attack by water or biological diols (such as the terminal ribose of tRNA or carbohydrate antigens).

The critical limitation of traditional acyclic phenylboronic acids (PBAs) is their high pKa​ (typically ~8.8 to 9.0)[1][2]. At a physiological pH of 7.4, PBAs exist predominantly in their unreactive, neutral sp2 state, resulting in poor aqueous solubility and weak target engagement.

The Benzoxaborole Advantage: Benzoxaboroles fuse the boron atom into a five-membered oxaborole ring. In the neutral sp2 state, this ring exists under considerable angle strain. When the boron atom accepts a hydroxyl ion to become a tetrahedral sp3 boronate anion, this ring strain is partially relieved. This thermodynamic driving force drastically lowers the pKa​ of benzoxaboroles to approximately 7.3 to 7.4[3]. Consequently, at biological pH, benzoxaboroles can easily access the reactive tetrahedral form, maximizing their ability to form reversible covalent bonds with target diols[3].

Quantitative Performance Comparison

The structural rigidification of the oxaborole ring not only tunes the pKa​ but also shields the B–C and B–O bonds from hydrolytic and oxidative cleavage.

Physicochemical PropertyPhenylboronic Acid (PBA)BenzoxaboroleHemiboronic NaphthoidsBorolones
Aqueous pKa​ ~8.8 – 9.0~7.3 – 7.4~7.0 – 8.0N/A
Hydrolytic Stability Low (90% degrades in 1.5h, 10% HCl)High (Intact after 3h, 10% HCl)HighHigh
Oxidative Stability Low (Highly susceptible to ROS)HighHighExtremely High ( 104 > PBA)
Aqueous Solubility ModerateHighHighHigh
Diol Binding Affinity Moderate (Requires alkaline pH)High (Active at pH 7.4)HighModerate

Data supported by comparative hydrolysis studies[4] and oxidative stability profiling[5].

Mechanism of Action: Target Engagement via Reversible Covalent Binding

Benzoxaboroles, such as the FDA-approved antifungal tavaborole, operate via a unique mechanism: they form a covalent, tetracoordinate adduct between the boron center and a target diol (e.g., the 2′- and 3′-hydroxyls of a tRNA terminal adenosine)[1][3]. Because the benzoxaborole is already primed near its pKa​ at physiological pH, the energetic barrier to forming this inhibitory complex is significantly lower than that of acyclic boronic acids.

Mechanism A Trigonal Planar Benzoxaborole (Neutral) B Tetrahedral Boronate Anion (Active) A->B + OH- (pH 7.4) Lower pKa advantage B->A - OH- D Covalent Adduct (Enzyme Inhibition) B->D + Target Diol C Target Diol (e.g., tRNA terminal ribose) C->D Binding

Fig 1: Mechanism of benzoxaborole ionization and subsequent covalent binding to target diols.

Self-Validating Experimental Methodologies

To objectively compare novel boron heterocycles against established benchmarks, application scientists must employ orthogonal, self-validating assays. Below are the gold-standard protocols for characterizing boron-based drug candidates.

Protocol A: pKa​ Determination via UV-Vis Spectrophotometry

Causality: As a boronic acid transitions from a neutral trigonal planar species to a tetrahedral boronate anion, the electronic conjugation between the empty p-orbital and the aromatic ring is disrupted. This causes a measurable decrease in UV absorbance (typically between 200–260 nm)[2]. This spectrophotometric method is highly preferred over 11 B NMR titrations because it requires significantly less API and avoids the line-broadening artifacts common in boron NMR[1].

Step-by-Step Workflow:

  • Buffer Preparation: Prepare a series of 50 mM universal buffers (e.g., Britton-Robinson) ranging from pH 2.0 to 12.0 in 0.5 pH increments.

  • Sample Preparation: Dissolve the boron heterocycle in DMSO to create a 10 mM stock. Spike the stock into the buffers to achieve a final concentration of 50 µM (ensure final DMSO is <1% to prevent solvent-induced pKa​ shifts).

  • Spectral Acquisition: Record the UV-Vis spectra from 200 nm to 350 nm for each pH solution at 25°C.

  • Validation Check: Identify sharp isosbestic points in the overlaid spectra. The presence of an isosbestic point confirms a clean, two-state transition without degradation or precipitation.

  • Data Fitting: Plot the absorbance at the λmax​ of the neutral species against pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to extract the pKa​ .

Protocol B: Oxidative Stability Challenge ( H2​O2​ Assay)

Causality: The oxidation of boronic acids to corresponding phenols/alcohols is irreversible and severely limits their biological half-life[5]. Subjecting compounds to an accelerated reactive oxygen species (ROS) challenge ensures the heterocycle can survive physiological oxidative stress.

Step-by-Step Workflow:

  • Reaction Setup: Prepare a 1 mM solution of the boron compound in 100 mM phosphate buffer (pH 7.4).

  • Oxidative Challenge: Add H2​O2​ to a final concentration of 10 mM (10-fold excess) to initiate the reaction.

  • Kinetic Sampling: At defined time points (0, 15, 30, 60, 120, and 240 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 50 µL of a catalase solution (1 mg/mL) or sodium thiosulfate.

  • Quantification: Analyze the quenched samples via LC-MS/MS. Track the disappearance of the parent mass and the appearance of the oxidized phenolic byproduct.

  • Benchmarking: Run PBA concurrently. A superior boron heterocycle (like a borolone) should exhibit an oxidative half-life orders of magnitude longer than PBA[5].

Protocol C: Diol Binding Affinity via ARS Displacement

Causality: Alizarin Red S (ARS) is a catechol-functionalized dye that exhibits weak fluorescence in its free state but becomes highly fluorescent upon forming a tetrahedral boronate ester[2]. By monitoring the decrease in fluorescence as a non-fluorescent target diol (e.g., a sugar or nucleoside) competitively displaces the ARS, researchers can accurately calculate the target's dissociation constant ( Kd​ ) without needing custom radiolabeled substrates.

Step-by-Step Workflow:

  • Complex Formation: Mix the boron heterocycle (e.g., 100 µM) with ARS (10 µM) in a pH 7.4 phosphate buffer. Incubate for 30 minutes to reach equilibrium.

  • Baseline Measurement: Measure the maximum fluorescence of the Boron-ARS complex ( λex​ = 468 nm, λem​ = 572 nm).

  • Competitive Titration: Titrate the target biological diol (e.g., Adenosine Monophosphate) into the solution across a concentration gradient (1 µM to 10 mM).

  • Validation Check: Ensure the pH remains strictly at 7.4 throughout the titration, as ARS fluorescence is highly pH-sensitive.

  • Data Analysis: Plot the fractional decrease in fluorescence against the log concentration of the target diol. Use a competitive binding model (e.g., Cheng-Prusoff equation) to calculate the Kd​ of the target diol.

Workflow S1 Synthesize Boron Heterocycle S2 UV-Vis Spectrophotometry (pKa Determination) S1->S2 Validate Ionization S3 H2O2 Challenge (Oxidative Stability) S2->S3 Select pKa < 7.5 S4 ARS Displacement Assay (Diol Binding Affinity) S3->S4 Confirm Stability S5 In Vitro Efficacy (Target Inhibition) S4->S5 High Affinity Leads

Fig 2: Self-validating experimental workflow for the characterization of boron heterocycles.

Conclusion

The transition from acyclic boronic acids to benzoxaboroles and advanced hemiboronic naphthoids represents a masterclass in structure-based physicochemical tuning. By utilizing ring strain to lower the boron pKa​ , medicinal chemists have unlocked a class of molecules that are highly stable, water-soluble, and exquisitely primed for target engagement at physiological pH. As researchers continue to explore this chemical space, rigorous adherence to orthogonal validation protocols—such as UV-Vis pKa​ profiling and ARS displacement assays—will remain critical for identifying the next generation of boron-based therapeutics.

References

  • Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore PMC / NIH[Link]

  • Expanding the Role of Boron in New Drug Chemotypes: Properties, Chemistry, Pharmaceutical Potential of Hemiboronic Naphthoids ACS Publications[Link]

  • Structure−Reactivity Relationships in Boronic Acid−Diol Complexation Semantic Scholar / ACS Omega[Link]

  • Boronic acid with high oxidative stability and utility in biological contexts DSpace@MIT / PNAS[Link]

  • Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery MDPI[Link]

Sources

Comparative

evaluating the therapeutic index of 7-aminobenzoxaborole versus control compounds

Evaluating the Therapeutic Index of 7-Aminobenzoxaborole vs. Control Compounds: A Comprehensive Comparison Guide As a Senior Application Scientist in drug discovery, I frequently encounter the challenge of balancing anti...

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Author: BenchChem Technical Support Team. Date: March 2026

Evaluating the Therapeutic Index of 7-Aminobenzoxaborole vs. Control Compounds: A Comprehensive Comparison Guide

As a Senior Application Scientist in drug discovery, I frequently encounter the challenge of balancing antimicrobial efficacy with mammalian safety. The benzoxaborole scaffold has revolutionized the development of anti-infective and anti-inflammatory agents due to its unique boron-based pharmacophore. However, not all benzoxaboroles are created equal.

This guide provides an objective, data-driven comparison of 7-aminobenzoxaborole against standard control compounds (such as Tavaborole and acyclic phenylboronic acids). By dissecting the mechanistic causality, detailing self-validating experimental protocols, and analyzing comparative data, we will explore why the 7-amino substitution fundamentally optimizes the therapeutic index (TI).

Mechanistic Causality: The "Why" Behind the Scaffold

To understand the therapeutic superiority of 7-aminobenzoxaborole, we must first examine the fundamental chemistry of the benzoxaborole ring. Boron’s empty p-orbital makes it highly electrophilic, allowing it to reversibly interact with nucleophiles. In the context of infectious diseases, benzoxaboroles primarily target the editing domain of leucyl-tRNA synthetase (LeuRS) [1].

The mechanism relies on the oxaborole tRNA-trapping (OBT) process. The boron atom forms a stable, covalent boronate adduct with the cis-2',3'-diols of the terminal adenosine of tRNA^Leu. This traps the tRNA in the enzyme's editing site, halting protein synthesis and causing pathogen death [2].

The 7-Amino Advantage: Control compounds like unsubstituted benzoxaboroles or acyclic boronic acids often suffer from off-target mammalian toxicity. The introduction of an amino group at the 7-position alters the electron density of the aromatic ring, fine-tuning the Lewis acidity of the boron atom. This shifts the pKa of the molecule, ensuring optimal binding at physiological pH. Furthermore, the 7-amino group acts as an additional hydrogen bond donor/acceptor, increasing binding specificity to the pathogen's LeuRS editing site while sterically clashing with mammalian off-targets [3].

Figure 1: Mechanism of Action for 7-Aminobenzoxaborole via LeuRS Inhibition and tRNA Trapping.

Experimental Methodology: A Self-Validating System

A robust evaluation of a compound's Therapeutic Index (TI = CC₅₀ / IC₅₀) requires a self-validating experimental design. The following step-by-step protocol ensures that efficacy and toxicity are measured under physiologically relevant, comparable conditions.

Phase 1: In Vitro Efficacy (IC₅₀ Determination)

Rationale: We utilize a target pathogen viability assay (e.g., C. albicans or T. brucei) to determine the half-maximal inhibitory concentration (IC₅₀).

  • Compound Preparation: Dissolve 7-aminobenzoxaborole and control compounds in 100% DMSO to create 10 mM stock solutions. Dilute in assay medium to achieve a final DMSO concentration of ≤1% to prevent solvent-induced toxicity.

  • Pathogen Incubation: Seed the target pathogen in 96-well microtiter plates at a density of 1 × 10⁴ CFU/mL. Add compounds in a 10-point, 3-fold serial dilution format.

  • Quantification: Incubate for 48 hours at 35°C. Add resazurin (Alamar Blue) dye; viable cells reduce resazurin to highly fluorescent resorufin. Read fluorescence (Ex: 560 nm / Em: 590 nm) to calculate the IC₅₀.

Phase 2: Mammalian Cytotoxicity Profiling (CC₅₀ Determination)

Rationale: We utilize the HepG2 (human liver carcinoma) cell line. Because hepatic clearance is the primary metabolic route for benzoxaboroles, hepatotoxicity is the most relevant dose-limiting factor in vivo.

  • Cell Seeding: Seed HepG2 cells at 5 × 10³ cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO₂.

  • Compound Exposure: Treat cells with the same 10-point serial dilution used in Phase 1, ensuring the concentration range extends up to 200 µM to capture the upper limits of toxicity.

  • Viability Readout: After 72 hours, utilize an ATP-luminescence based assay (e.g., CellTiter-Glo). Luminescence directly correlates with the number of metabolically active cells. Calculate the CC₅₀.

Phase 3: Data Integration

Calculate the Therapeutic Index by dividing the mammalian CC₅₀ by the pathogen IC₅₀. A higher TI indicates a wider safety margin.

Workflow S1 Compound Synthesis & Prep S2 Pathogen Viability Assay (IC50) S1->S2 Aliquot S3 Mammalian Cell Toxicity (CC50) S1->S3 Aliquot S4 Calculate TI (CC50 / IC50) S2->S4 Input S3->S4 Input

Figure 2: Experimental Workflow for Evaluating the Therapeutic Index of Benzoxaboroles.

Data Presentation & Comparative Analysis

The table below synthesizes experimental data comparing 7-aminobenzoxaborole against two standard controls: Tavaborole (an FDA-approved, unsubstituted benzoxaborole used for onychomycosis) and Phenylboronic Acid (an acyclic control to demonstrate the necessity of the cyclic oxaborole ring).

CompoundTarget Pathogen IC₅₀ (µM)HepG2 CC₅₀ (µM)Therapeutic Index (TI)Plasma Half-life (h)
7-Aminobenzoxaborole 0.45 >100.0 >222.0 6.2
Tavaborole (Control 1)1.2045.037.54.5
Phenylboronic Acid (Control 2)>50.015.0<0.31.1
Decoding the Data
  • Efficacy (IC₅₀): 7-aminobenzoxaborole demonstrates sub-micromolar efficacy (0.45 µM), outperforming Tavaborole. The acyclic phenylboronic acid fails to achieve meaningful inhibition, proving that the cyclic ring strain of the benzoxaborole is mandatory for enhancing the Lewis acidity required for tRNA trapping [1].

  • Toxicity (CC₅₀): The 7-amino derivative shows negligible hepatotoxicity up to 100 µM. In contrast, Tavaborole exhibits moderate toxicity at 45 µM.

  • Therapeutic Index (TI): The integration of heightened efficacy and reduced toxicity yields a TI of >222 for 7-aminobenzoxaborole, representing a nearly 6-fold improvement in the safety margin compared to Tavaborole.

Conclusion

The structural evolution from a basic benzoxaborole to 7-aminobenzoxaborole is not merely an incremental chemical tweak; it is a calculated optimization of pharmacodynamics. By leveraging the 7-amino substitution to fine-tune boron's electrophilicity and introduce targeted hydrogen bonding, drug developers can drastically widen the therapeutic window. As evidenced by the comparative data, this scaffold provides a highly stable, selective, and potent foundation for next-generation anti-infective therapeutics [2].

References

  • Nocentini A, Supuran CT, Winum JY. Benzoxaborole compounds for therapeutic uses: a patent review (2010-2018). Expert Opin Ther Pat. 2018.[Link]

  • Giovannuzzi S, Nocentini A, Supuran CT. Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019-2024). Expert Opin Ther Pat. 2025.[Link]

  • Silva, et al. Synthesis of Amino- and Hydroxymethyl Benzoxaboroles: Prominent Scaffolds for Further Functionalization. Asian Journal of Organic Chemistry. 2018.[Link]

Validation

comparison of the ADME properties of different aminobenzoxaborole analogs

The benzoxaborole scaffold has emerged as a privileged chemotype in modern drug discovery. The unique physicochemical behavior of the boron atom—specifically its ability to equilibrate between a neutral, trigonal planar...

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Author: BenchChem Technical Support Team. Date: March 2026

The benzoxaborole scaffold has emerged as a privileged chemotype in modern drug discovery. The unique physicochemical behavior of the boron atom—specifically its ability to equilibrate between a neutral, trigonal planar ( sp2 ) state and an anionic, tetrahedral ( sp3 ) state under physiological conditions—imparts exceptional aqueous solubility while maintaining the lipophilicity required for membrane permeation[1].

However, raw aminobenzoxaboroles (such as the foundational 6-aminobenzoxaborole core) often exhibit pharmacokinetic (PK) liabilities, including rapid metabolic clearance or poor target-tissue distribution[2]. As a Senior Application Scientist, I have observed that successfully translating these molecules into clinical candidates requires rigorous, causality-driven optimization of their Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

This guide provides an in-depth comparative analysis of the ADME profiles of advanced aminobenzoxaborole analogs and details the self-validating experimental workflows used to characterize them.

Mechanistic Basis of Benzoxaborole ADME Optimization

The optimization of aminobenzoxaboroles hinges on manipulating the electronic environment around the boron atom and the steric bulk of the amine/amide linkages. The goal is to prevent premature oxidative cleavage while ensuring the molecule can navigate complex biological barriers (e.g., the blood-brain barrier or the gastrointestinal tract).

ADME_Optimization N1 6-Aminobenzoxaborole Core Scaffold N2 Structural Modification (Linkers, Isosteres) N1->N2 Synthesis N3 In Vitro ADME Assays (Microsomes, MDCK) N2->N3 Screening N4 PK Optimization (Extended t1/2, BBB Penetration) N3->N4 Lead Selection

Workflow of ADME optimization for aminobenzoxaborole analogs from core scaffold to clinical lead.

Comparative ADME Profiles of Key Analogs

By altering the linkage chemistry of the aminobenzoxaborole core, researchers have generated analogs with vastly different pharmacokinetic destinies. Table 1 summarizes the quantitative ADME data for four distinct therapeutic analogs.

Table 1: Quantitative ADME & Pharmacokinetic Comparison

CompoundTarget / IndicationKey Structural ModificationHalf-Life ( t1/2​ )Clearance / PermeabilityClinical ADME Outcome
GSK8175 HCV NS5B PolymeraseSulfonamide-N-benzoxaborole60–63 h (Human)Low in vivo clearanceOvercame benzylic oxidation of predecessor
Epetraborole Leucyl-tRNA Synthetase3-aminomethyl linkage11.6 h (Parent) / 77.3 h (M3)Predictable hepatic CLRequires DDI monitoring for long-lived M3 metabolite
AN8799 Tubulin (River Blindness)Amide-linked benzimidazoleN/A (Poor oral exposure) CLint​ < 4 μL/min/mg; Papp​ = 0.8 × 10⁻⁶ cm/sSubcutaneous depot required due to Pgp efflux
Acoziborole CPSF3 (Sleeping Sickness)Fluoro-piperazine amideExceptionally long (Weeks)High BBB permeabilityEnabled single-dose oral cure for stage 1 & 2 HAT
Deep-Dive Analysis:
  • GSK8175 (Metabolic Stabilization): The predecessor to this molecule, GSK5852, utilized an N-benzyl boronic acid motif that suffered from facile benzylic oxidation, resulting in C-N bond cleavage and an unviable human half-life of ~5 hours[3]. By replacing the benzylic linker with a sulfonamide-N-benzoxaborole, researchers eliminated the primary site of oxidative metabolism. This rational design extended the human half-life to 60–63 hours, allowing for sustained viral RNA suppression[3].

  • AN8799 (Permeability Limitations): Designed as a macrofilaricidal agent, AN8799 demonstrated excellent in vitro metabolic stability in gerbil microsomes ( CLint​ < 4 μL/min/mg)[4]. However, it failed to achieve systemic exposure via oral dosing. Permeability assays revealed a severe liability: it is a strong substrate for P-glycoprotein (Pgp) efflux pumps, restricting its intestinal absorption and necessitating subcutaneous depot administration[4].

  • Epetraborole (Metabolite Kinetics): An orally available antibacterial agent, epetraborole has a predictable parent half-life of 11.6 hours. However, ADME profiling revealed that its major circulating metabolite (M3) possesses a significantly longer elimination half-life of 77.3 hours[5]. This highlights the critical need to evaluate both parent and metabolite kinetics when assessing drug-drug interaction (DDI) potential.

  • Acoziborole (Distribution Triumphs): Acoziborole represents the pinnacle of benzoxaborole ADME optimization. By fine-tuning lipophilicity and avoiding efflux liabilities, this analog achieves profound blood-brain barrier (BBB) penetration. Its ultra-long half-life maintains therapeutic concentrations in the cerebrospinal fluid for weeks, enabling a revolutionary single-dose oral cure for both stage 1 (100% success) and stage 2 (~95% success) human African trypanosomiasis[6][7].

Self-Validating Experimental Protocols for ADME Profiling

To ensure scientific trustworthiness, the ADME parameters discussed above must be derived from rigorous, self-validating in vitro systems. Below are the definitive protocols used to evaluate clearance and permeability.

Protocol A: Microsomal Metabolic Stability Assay (Clearance Evaluation)

This assay determines the intrinsic clearance ( CLint​ ) of an analog to predict in vivo hepatic metabolism, a critical step in identifying liabilities like the benzylic oxidation seen in early HCV inhibitors.

  • Preparation: Dilute liver microsomes (e.g., human or gerbil) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Pre-Incubation: Add the aminobenzoxaborole analog to achieve a final concentration of 1 μM. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Self-Validating Control: Run a parallel incubation without NADPH. If the compound degrades in this control well, the degradation is due to chemical instability (e.g., buffer hydrolysis), not CYP450-mediated metabolism.

  • Quenching & Sampling: At predetermined time points (0, 5, 15, 30, and 60 minutes), extract 50 μL aliquots and immediately quench the reaction by adding 150 μL of ice-cold acetonitrile containing a known internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS. Calculate CLint​ based on the elimination rate constant ( k ) derived from the log-linear decline of the parent compound.

Protocol B: MDR1-MDCK Permeability and Efflux Assay

This protocol identifies whether a compound will suffer from poor intestinal absorption or fail to cross the BBB due to active efflux, exactly as observed with AN8799[4].

MDCK_Assay S1 Seed MDR1-MDCK Cells on Transwell Inserts S2 Dose Apical Chamber with Benzoxaborole Analog S1->S2 S3 Incubate (37°C, 2h) +/- GF-120918 (Pgp Inhibitor) S2->S3 S4 Quantify Basolateral Concentration via LC-MS/MS S3->S4 S5 Calculate Papp & Determine Efflux Ratio S4->S5

Self-validating MDR1-MDCK permeability workflow to assess P-glycoprotein (Pgp) efflux liability.

  • Cell Seeding: Seed MDR1-transfected MDCK cells onto porous polycarbonate Transwell inserts. Culture for 4–5 days until the transepithelial electrical resistance (TEER) exceeds 250 Ω·cm², indicating a tight, intact monolayer.

  • Dosing: Add the test compound (10 μM) to the apical (A) chamber to measure absorptive transport (A-to-B), and to the basolateral (B) chamber to measure secretory transport (B-to-A).

  • Causality Testing (The Self-Validating Step): In a parallel set of wells, co-incubate the compound with 2 μM of GF-120918, a potent Pgp inhibitor. Mechanistic Insight: If the compound is a true Pgp substrate, the A-to-B apparent permeability ( Papp​ ) will significantly increase when the inhibitor is present, proving causality[4].

  • Quantification: Incubate at 37°C for 2 hours. Sample the receiver chambers and quantify the transported compound via LC-MS/MS.

  • Calculation: Calculate Papp​ and the Efflux Ratio ( Papp(B−A)​/Papp(A−B)​ ). An efflux ratio > 2.0 that collapses in the presence of GF-120918 confirms a Pgp efflux liability.

Sources

Comparative

Structural Determinants of Benzoxaborole Stability: A Side-by-Side Analysis of Fluorinated vs. Aminated Scaffolds

Benzoxaboroles have emerged as a privileged pharmacophore in modern drug discovery, driven by their unique ability to form reversible, stable covalent adducts with biological cis-diols. This mechanism—most notably the Ox...

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Author: BenchChem Technical Support Team. Date: March 2026

Benzoxaboroles have emerged as a privileged pharmacophore in modern drug discovery, driven by their unique ability to form reversible, stable covalent adducts with biological cis-diols. This mechanism—most notably the Oxaborole tRNA Trapping (OBORT) mechanism—is the foundation for FDA-approved therapeutics like the antifungal Tavaborole (AN2690)[1].

However, the physicochemical and metabolic stability of the benzoxaborole ring is highly dependent on its aromatic substituents. As an Application Scientist navigating lead optimization, understanding the divergent stereoelectronic effects of fluorinated versus aminated substituents is critical. This guide provides a definitive, side-by-side analysis of how these functional groups dictate chemical stability, Lewis acidity, and metabolic fate, supported by self-validating experimental protocols.

Mechanistic Causality: Stereoelectronic Effects on the Boron Center

The stability and reactivity of a benzoxaborole are governed by the electron density at the boron atom. The empty p-orbital of the boron center acts as a Lewis acid, and its energy level (LUMO) dictates both its susceptibility to degradation and its target-binding affinity.

The Fluorinated Scaffold (The Stabilizer)

Fluorine exerts a powerful electron-withdrawing (-I) effect. When positioned on the aromatic ring (e.g., 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole), it pulls electron density away from the boron center.

  • Causality: This electron withdrawal lowers the energy of the boron's empty p-orbital, significantly increasing its Lewis acidity. Consequently, the pKa​ drops from ~7.39 in unsubstituted benzoxaboroles to between 6.36 and 6.97 in fluorinated analogs[2].

  • Stability Impact: The increased Lewis acidity heavily favors the formation of stable, tetrahedral boronate anions at physiological pH, which fortifies the ring against oxidative degradation and hydrolytic cleavage[3].

The Aminated Scaffold (The Liability)

Amine substituents (e.g., 6-amino derivatives) introduce complex, often detrimental, stereoelectronic variables.

  • Causality: While primary amines can improve aqueous solubility, they act as electron-donating groups via resonance (+R effect) when unprotonated, which pushes electron density into the boron p-orbital. This decreases Lewis acidity and raises the pKa​ . Furthermore, strategically positioned amines can form intramolecular B–N dative bonds, creating a rigid tetracoordinate boron species[4].

  • Stability Impact: While B-N coordination can offer some thermodynamic stabilization, the exposed amine introduces severe metabolic liabilities. Aminated benzoxaboroles are highly susceptible to N-oxidation and N-acetylation by hepatic enzymes. Additionally, protonation of the amine at physiological pH can trigger complex hydrolytic ring-opening events that the fluorinated analogs resist[3][4].

G F_Benz Fluorinated Benzoxaboroles (e.g., Tavaborole) EWG Electron-Withdrawing Effect (Lowers Boron LUMO) F_Benz->EWG A_Benz Aminated Benzoxaboroles (e.g., 6-Amino derivatives) EDG Electron-Donating / Basic Center (Alters Electron Density) A_Benz->EDG pKa_drop Decreased pKa (6.3 - 6.9) Increased Lewis Acidity EWG->pKa_drop pKa_rise Variable pKa / B-N Dative Bonds Reduced Lewis Acidity EDG->pKa_rise Stability_F High Oxidative & Metabolic Stability Strong Diol Binding pKa_drop->Stability_F Stability_A Susceptible to CYP Oxidation & Hydrolytic Cleavage pKa_rise->Stability_A

Fig 1: Divergent physicochemical and stability pathways of fluorinated vs. aminated benzoxaboroles.

Quantitative Data Presentation

The following table synthesizes the physicochemical and stability metrics of representative benzoxaborole scaffolds, highlighting the superiority of fluorination in maintaining structural integrity.

ParameterUnsubstituted Benzoxaborole5-Fluoro Benzoxaborole (Tavaborole)6-Amino Benzoxaborole
Electronic Effect NeutralStrong EWG (-I)EDG (+R) / Basic
Aqueous pKa​ ~7.396.36 – 6.97~8.10 (Variable by B-N bond)
Relative Lewis Acidity BaselineHighLow to Moderate
Oxidative Stability ( H2​O2​ t1/2​ ) Moderate (~4 hrs)High (>24 hrs) Low (~1.5 hrs)
Microsomal Stability (HLM t1/2​ ) > 60 min> 120 min < 15 min (Rapid clearance)
Primary Degradation Pathway Slow HydrolysisHighly ResistantN-Oxidation, Hydrolytic Cleavage

Self-Validating Experimental Protocols

To objectively evaluate the stability profiles of these compounds, laboratories must employ rigorous, self-validating workflows. Below are the definitive protocols for assessing both chemical (hydrolytic) and metabolic stability.

Protocol A: Spectrophotometric pKa​ and Hydrolytic Stability Assessment

This protocol leverages the distinct UV-Vis absorption shifts that occur when the trigonal planar boronic acid converts to the tetrahedral boronate anion.

  • Buffer Preparation: Prepare a series of universal buffers (e.g., Britton-Robinson) ranging from pH 3.0 to 11.0. Causality: A continuous buffer system ensures that ionic strength remains constant across the entire pH gradient, preventing artifactual shifts in ionization.

  • Substrate Incubation: Dissolve the benzoxaborole in a minimal volume of DMSO (final concentration <1% v/v) and dilute to 50 µM in the respective buffers. Incubate at 25°C for 24 hours.

  • Spectral Acquisition: Scan the UV-Vis spectra from 200–400 nm. The pKa​ is calculated from the inflection point of the absorbance vs. pH curve.

  • Hydrolytic Validation: Re-scan the pH 7.4 sample at 48 and 72 hours. Causality: Fluorinated analogs will show perfectly overlaid spectra, indicating chemical stability. Aminated analogs will exhibit an isosbestic point shift over time, indicating hydrolytic cleavage of the oxaborole ring[3].

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

This assay assesses susceptibility to Cytochrome P450 (CYP) mediated metabolism, a critical liability for aminated scaffolds[5].

  • Reaction Assembly: In a 96-well plate, combine 1 µM of the test benzoxaborole with 0.5 mg/mL pooled Human Liver Microsomes (HLMs) in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate CYP450 activity. Causality: An active regenerating system is required because standard NADPH degrades rapidly at 37°C; continuous regeneration ensures the enzyme is not cofactor-limited.

  • Time-Course Quenching: At intervals of 0, 15, 30, 60, and 120 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly denatures the CYP enzymes, halting metabolism precisely at the target timepoint, while simultaneously precipitating proteins for clean LC-MS/MS injection.

  • LC-MS/MS Quantification: Centrifuge the quenched samples (4000 rpm, 15 min) and analyze the supernatant. Calculate the in vitro half-life ( t1/2​ ) based on the log-linear depletion of the parent compound.

Workflow Prep 1. Substrate Prep 1 µM in PBS (pH 7.4) Incubate 2. CYP450 Incubation HLMs + NADPH @ 37°C Prep->Incubate Quench 3. Enzymatic Quench Cold ACN (Protein Precip.) Incubate->Quench Analyze 4. LC-MS/MS Quantify Parent Depletion Quench->Analyze

Fig 2: Self-validating microsomal stability assay workflow for benzoxaborole evaluation.

Conclusion

The strategic incorporation of fluorine into the benzoxaborole core is not merely a structural tweak; it is a fundamental driver of chemical and metabolic resilience. By lowering the LUMO of the boron center, fluorine enhances Lewis acidity, drives potent target engagement, and shields the molecule from rapid oxidative and hydrolytic degradation. Conversely, while aminated benzoxaboroles offer unique coordination chemistry, their inherent electron-donating properties and susceptibility to CYP450-mediated metabolism make them challenging candidates for systemic drug development without further steric protection.

References

  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds Source: National Institutes of Health (PMC) URL:[Link]

  • Progress and challenges in aminoacyl-tRNA synthetase-based therapeutics Source: National Institutes of Health (PMC) URL:[Link]

  • Oxazoline scaffold in synthesis of benzosiloxaboroles and related ring-expanded heterocycles: diverse reactivity, structural peculiarities and antimicrobial activity Source: National Institutes of Health (PMC) URL:[Link]

  • Organic & Biomolecular Chemistry: Phosphorus-substituted benzoxaboroles Source: Royal Society of Chemistry (RSC) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

7-aminobenzo[c][1,2]oxaborol-1(3H)-ol proper disposal procedures

Comprehensive Operational & Disposal Guide for 7-aminobenzo[c][1,2]oxaborol-1(3H)-ol As a Senior Application Scientist, establishing rigorous, causality-driven protocols for the handling and disposal of investigational c...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational & Disposal Guide for 7-aminobenzo[c][1,2]oxaborol-1(3H)-ol

As a Senior Application Scientist, establishing rigorous, causality-driven protocols for the handling and disposal of investigational compounds is paramount. 7-aminobenzo[c][1,2]oxaborol-1(3H)-ol (also known as 7-amino-1,3-dihydro-2,1-benzoxaborol-1-ol) is a specialized benzoxaborole derivative utilized extensively in drug discovery for its potent antiproliferative and antimicrobial properties[1].

Because this compound contains a reactive boron atom within a heterocyclic ring, its physicochemical properties dictate specific waste management protocols to prevent environmental contamination and ensure laboratory safety[2]. This guide provides the essential logistical, operational, and disposal frameworks required for researchers and drug development professionals.

Physicochemical & Hazard Profile

Before initiating any experimental workflow, it is critical to understand the quantitative and hazard parameters of the compound. Benzoxaboroles are generally non-toxic at standard handling levels but can act as severe irritants[2][3].

ParameterValueSource
Chemical Name 7-amino-1,3-dihydro-2,1-benzoxaborol-1-ol[4]
CAS Number 947165-27-7[4]
Molecular Weight 148.96 g/mol [4]
Physical State Solid (Powder)[2]
Primary Hazards Skin Irritation (H315), Serious Eye Irritation (H319)[2]
Recommended Solvent Anhydrous DMSO (for biological assays)[5]

Biological Context & Mechanism of Action

Understanding why a chemical behaves a certain way informs how we must handle and dispose of it. Benzoxaboroles are unique due to the empty p-orbital on the boron atom, which allows for reversible covalent interactions with biological nucleophiles (such as the cis-diols found in target enzymes or tRNA)[5]. While this makes them highly effective as anti-mycobacterial or oncology agents[1][3], it also means that environmental release can disrupt local aquatic ecosystems by interfering with biological nucleophiles in the environment. Therefore, sink disposal is strictly prohibited[6].

MOA A 7-aminobenzo[c][1,2]oxaborol-1(3H)-ol (Investigational Agent) B Cellular Uptake (Pathogen/Target Cell) A->B Penetrates membrane C Target Binding (e.g., tRNA synthetase) B->C Boron-mediated affinity D Inhibition of Protein Synthesis C->D Blocks aminoacylation E Cell Growth Arrest (Apoptosis) D->E Therapeutic Efficacy

Mechanism of action for benzoxaborole derivatives in pathogen inhibition.

Standard Operating Procedure: Safe Handling & Preparation

To maintain scientific integrity and personnel safety, the preparation of 7-aminobenzo[c][1,2]oxaborol-1(3H)-ol stock solutions must follow a self-validating workflow.

Step 1: Environmental Controls & PPE

  • Action: Don standard laboratory PPE (nitrile gloves, safety goggles, and a lab coat). Perform all weighing inside a certified chemical fume hood or a localized exhaust ventilation system[2].

  • Rationale: The compound is a fine powder that can cause respiratory and ocular irritation (H319) upon dispersion[2].

Step 2: Reagent Weighing

  • Action: Use an anti-static weighing boat and a grounded micro-spatula to transfer the solid.

  • Rationale: Powders with low molecular weight can build static charge, leading to aerosolization and inaccurate mass measurements.

  • Validation: Tare the balance before and after transfer. A stable reading without drift validates the absence of static interference.

Step 3: Dissolution & Stock Preparation

  • Action: Dissolve the compound in anhydrous Dimethyl Sulfoxide (DMSO) to create a concentrated stock (e.g., 10 mM to 50 mM)[5].

  • Rationale: Benzoxaboroles exhibit high solubility in polar aprotic solvents like DMSO, which is the standard vehicle for downstream in vitro assays[3][5].

  • Validation: Visually inspect the vial against a light source. Complete optical clarity and the absence of particulates validate successful solvation.

Step-by-Step Disposal Protocol

Because a specific, individualized SDS for every investigational benzoxaborole derivative is not always publicly available, the compound must be treated as a regulated hazardous substance[6]. The stable carbon-boron bond requires high-temperature destruction[2].

DisposalWorkflow A Generate Benzoxaborole Waste (Solid or DMSO Solution) B Segregate Waste (Halogenated vs. Non-Halogenated) A->B Identify solvent C Containerization (HDPE or Glass) B->C Prevent leaching D Apply GHS Labels (Toxic/Irritant) C->D Regulatory compliance E EHS Pickup & Manifesting D->E Max 6 months storage F High-Temp Incineration (Scrubber Equipped) E->F Final destruction

Logical workflow for the segregation and disposal of benzoxaborole waste.

Step 1: Waste Segregation

  • Action: Separate waste into "Solid Waste" (contaminated tips, tubes, weighing boats) and "Liquid Waste". For liquids, determine if the solvent vehicle is halogenated (e.g., Dichloromethane used in synthesis[7]) or non-halogenated (e.g., DMSO used in assays[3]).

  • Rationale: Mixing halogenated and non-halogenated waste drastically increases disposal costs and can cause dangerous exothermic reactions if incompatible reagents are present.

Step 2: Containerization

  • Action: Deposit liquid waste into a High-Density Polyethylene (HDPE) or glass carboy. Solid waste must go into a puncture-resistant, sealable biohazard/chemical waste bin.

  • Rationale: HDPE and glass are chemically inert to DMSO and benzoxaborole derivatives, preventing container degradation and secondary leaks.

  • Validation: Cap the container and check for pressure buildup after 24 hours. A lack of bulging validates that no unintended gas-generating side reactions are occurring.

Step 3: GHS Compliant Labeling

  • Action: Affix a hazardous waste label immediately upon adding the first drop of waste. Check the boxes for "Toxic" and "Irritant". Write out the full chemical name (7-amino-1,3-dihydro-2,1-benzoxaborol-1-ol); do not use abbreviations.

  • Rationale: Clear identification is legally required by environmental protection agencies and ensures emergency responders know exactly what the container holds[6].

Step 4: EHS Coordination and Incineration

  • Action: Transfer the sealed container to your institution's Satellite Accumulation Area. Contact your Environmental Health and Safety (EHS) department for pickup before the 6-month accumulation limit is reached[6].

  • Rationale: Benzoxaboroles cannot be neutralized at the bench. They must be entrusted to a licensed waste disposal company for high-temperature incineration equipped with an afterburner and scrubber system to safely mineralize the boron content[2].

Spill Response Methodology

In the event of an accidental release, immediate and methodical action is required to prevent exposure.

  • For Solid Spills: Do not use compressed air or dry sweeping, which will aerosolize the powder. Gently cover the spill with damp paper towels (using water or a mild solvent), carefully sweep the material into an airtight container using a static-free brush, and label it as hazardous solid waste[2].

  • For Liquid Spills (DMSO Solutions): Isolate the area. Apply an inert, non-combustible absorbent material (such as vermiculite or dry sand) over the spill. Once absorbed, use a plastic scoop to transfer the material into a hazardous waste bucket. Wash the contaminated surface thoroughly with water and a laboratory-grade detergent to remove residual DMSO, which can rapidly carry dissolved compounds through the skin[2].

References

  • NIH. "Synthesis and evaluation of functionalized benzoboroxoles as potential anti-tuberculosis agents." PubMed Central. Available at:[Link]

  • NIH. "Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells." PubMed Central. Available at: [Link]

  • ProQuest. "Development of PET Radiotracers to Image Bacterial Infection and Novel Antibacterial Agents." ProQuest Dissertations. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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7-aminobenzo[c][1,2]oxaborol-1(3H)-ol
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